Product packaging for N-Boc-4'-Methyl-[1,4']bipiperidinyl(Cat. No.:CAS No. 864369-96-0)

N-Boc-4'-Methyl-[1,4']bipiperidinyl

Cat. No.: B1522312
CAS No.: 864369-96-0
M. Wt: 282.42 g/mol
InChI Key: KQDBEBIAZIIQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Boc-4'-Methyl-[1,4']bipiperidinyl is a useful research compound. Its molecular formula is C16H30N2O2 and its molecular weight is 282.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30N2O2 B1522312 N-Boc-4'-Methyl-[1,4']bipiperidinyl CAS No. 864369-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-methyl-4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)17-12-8-16(4,9-13-17)18-10-6-5-7-11-18/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDBEBIAZIIQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674286
Record name tert-Butyl 4'-methyl[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864369-96-0
Record name 1,1-Dimethylethyl 4′-methyl[1,4′-bipiperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864369-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4'-methyl[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-Boc-4'-Methyl-[1,4']bipiperidinyl" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Boc-4'-Methyl-[1,4']bipiperidinyl

CAS Number: 864369-96-0

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 864369-96-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will explore its chemical identity, a validated synthetic pathway, robust characterization methodologies, and its prospective applications as a molecular scaffold. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents. The strategic placement of a methyl group on the second piperidine ring and the versatile Boc-protecting group make it a valuable intermediate for creating diverse chemical libraries.

Introduction: The Significance of the Bipiperidinyl Scaffold

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceuticals.[1] Its saturated, non-planar structure allows for the precise three-dimensional positioning of functional groups, which is critical for selective interaction with biological targets. The bipiperidinyl core, a union of two such rings, offers an expanded and conformationally constrained scaffold. This structure is particularly valuable in the development of agents targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs), such as CCR5 antagonists used in HIV therapy.[2]

This compound features two key modifications that enhance its utility:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on one of the piperidine nitrogens is a cornerstone of modern organic synthesis. It deactivates the nitrogen towards many reagents, preventing unwanted side reactions, yet can be removed cleanly under acidic conditions.[1][3] This allows for selective functionalization of the molecule in a controlled, stepwise manner.

  • The 4'-Methyl Group: The methyl substituent provides a subtle yet important modification. It increases the lipophilicity of the scaffold, which can influence pharmacokinetic properties like membrane permeability and metabolic stability. It also serves as a stereo- and regiochemical marker, influencing the binding orientation of derivative compounds within a target's active site.

Physicochemical Properties and Identification

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 864369-96-0[4]
IUPAC Name tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylate[4]
Molecular Formula C₁₆H₃₀N₂O₂[4]
Molecular Weight 282.43 g/mol Derived
MDL Number MFCD09743710[4]
Typical Purity >98%[5]

Synthesis and Purification

While multiple synthetic routes are conceivable, a highly efficient and scalable approach is the reductive amination between a protected piperidone and a substituted piperidine. This method is widely used for forming C-N bonds in pharmaceutical synthesis.[3]

Proposed Synthetic Pathway: Reductive Amination

The core strategy involves the reaction of commercially available N-Boc-4-piperidone (CAS: 79099-07-3) with 4-methylpiperidine .[6] The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less water-sensitive than other hydrides and highly effective for reductive aminations.

Synthesis_of_N-Boc-4-Methyl-1-4-bipiperidinyl cluster_reagents N_Boc_Piperidone N-Boc-4-piperidone p1 N_Boc_Piperidone->p1 Four_Methylpiperidine 4-methylpiperidine Four_Methylpiperidine->p1 STAB NaBH(OAc)₃ Solvent DCE / AcOH Product N-Boc-4'-Methyl- [1,4']bipiperidinyl p2 p1->p2 + p2->Product [1] caption [1] Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic Acid (cat.), rt, 16h

Caption: Proposed reductive amination pathway.

Experimental Protocol
  • Vessel Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE). Add 4-methylpiperidine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the N-Boc-4-piperidone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the final product.[7][8]

Spectroscopic Characterization and Validation

Structural confirmation and purity assessment are critical. The following techniques form a self-validating system for the compound's identity and quality.

Analytical_Workflow Crude Crude Product (Post-Workup) Purify Flash Chromatography Crude->Purify Pure Purified Compound Purify->Pure QC_Split Pure->QC_Split NMR NMR Spectroscopy (¹H, ¹³C) QC_Split->NMR MS Mass Spectrometry (ESI-MS) QC_Split->MS HPLC HPLC Analysis (Purity >98%) QC_Split->HPLC Final Characterized Product NMR->Final MS->Final HPLC->Final

Caption: Standard analytical workflow for validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence of all protons and their connectivity. Key expected signals include the characteristic singlet for the nine protons of the Boc group (~1.45 ppm), along with a complex series of multiplets for the diastereotopic protons of the two piperidine rings and the methyl group doublet.[9]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides evidence for all unique carbon atoms in the molecule, including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the aliphatic carbons of the piperidine and methyl groups.[7]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) is typically used. The primary expected ion would be the [M+H]⁺ peak, confirming the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically exceed 98% for use in drug discovery applications.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a versatile starting material for building more complex molecules.

Scaffold for Library Synthesis

The true power of this building block lies in its potential for derivatization. After deprotection of the Boc group, the newly freed secondary amine can undergo a wide array of chemical transformations, including:

  • N-Alkylation and N-Arylation

  • Amide bond formation

  • Reductive amination with other aldehydes/ketones

  • Urea and sulfonamide formation

This allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Medicinal_Chemistry_Applications cluster_core Core Scaffold cluster_deprotection Step 1: Deprotection cluster_intermediate Key Intermediate cluster_derivatives Step 2: Derivatization (R-X) core N-Boc-4'-Methyl- [1,4']bipiperidinyl deprotect Acidic Deprotection (e.g., TFA in DCM) core->deprotect intermediate 4'-Methyl-[1,4']bipiperidinyl (Free Amine) deprotect->intermediate alkylation N-Alkylation (R-Br) intermediate->alkylation acylation Amide Coupling (R-COCl) intermediate->acylation sulfonylation Sulfonamide Formation (R-SO₂Cl) intermediate->sulfonylation

Caption: Derivatization potential of the scaffold.

Potential Therapeutic Areas
  • CNS Agents: The lipophilic and rigid nature of the bipiperidine scaffold is well-suited for targeting receptors in the brain.[1]

  • Antiviral Agents: Bipiperidine structures are known components of CCR5 antagonists, which block the entry of the HIV virus into host cells.[2]

  • Kinase Inhibitors: Piperidine rings are frequently used as central scaffolds to correctly orient functional groups that interact with the active sites of kinases, which are key targets in oncology.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, general precautions for related N-Boc protected piperidine derivatives should be followed.

  • Handling: As with most fine chemical powders, avoid dust formation and inhalation.[10] Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] The Boc group is sensitive to strong acids, so it should be stored away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

A Comprehensive Technical Guide to the Structure Elucidation of N-Boc-4'-Methyl-[1,4']bipiperidinyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The bipiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for exploring chemical space.[1][2] N-Boc-4'-Methyl-[1,4']bipiperidinyl (CAS 864369-96-0) is a key synthetic intermediate, providing a protected bipiperidine core ready for further functionalization in drug discovery programs.[3] The tert-butoxycarbonyl (Boc) protecting group offers robust stability under various conditions while allowing for facile deprotection when required, making it an invaluable tool in multi-step syntheses.[4]

This technical guide provides an in-depth, field-proven methodology for the unambiguous structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind the chosen analytical workflow, ensuring a self-validating system from synthesis to final structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and replicable approach to chemical characterization.

Chapter 1: The Synthetic Cornerstone: Reductive Amination

Rationale for Synthesis Route Selection

To elucidate a structure, one must first possess the molecule. The most logical and efficient pathway to construct the C-N bond linking the two piperidine rings is through reductive amination. This well-established reaction involves the formation of an iminium ion intermediate from a ketone and a secondary amine, followed by in-situ reduction to form the tertiary amine product.[5][6] This one-pot approach is highly favored for its operational simplicity, high yields, and the commercial availability of the starting materials: N-Boc-4-piperidone and 4-methylpiperidine.[7][8]

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is a mild and selective hydride donor that readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone, thereby preventing the formation of the corresponding alcohol byproduct.[9] This selectivity is paramount for achieving a clean reaction profile and simplifying purification.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq), 4-methylpiperidine (1.1 eq), and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-Boc-4-piperidone is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure title compound.

Synthesis Workflow Diagram

SM1 N-Boc-4-Piperidone Intermediate Iminium Ion Intermediate (In-situ) SM1->Intermediate Condensation SM2 4-Methylpiperidine SM2->Intermediate Condensation Reagents 1. DCM, Acetic Acid (cat.) 2. Sodium Triacetoxyborohydride Product This compound Intermediate->Product Reduction Purification Aqueous Workup & Flash Chromatography Product->Purification cluster_ring1 N-Boc-Piperidine Ring cluster_ring2 4'-Methylpiperidine Ring H2e_H2a H2e_H2a H3e_H3a H3e_H3a H2e_H2a->H3e_H3a H4 H4 H3e_H3a->H4 H2_prime_e_a H2_prime_e_a H3_prime_e_a H3_prime_e_a H2_prime_e_a->H3_prime_e_a H4_prime H4_prime H3_prime_e_a->H4_prime CH3 CH3 H4_prime->CH3 mol H4 C2_prime H4->C2_prime Key Inter-Ring Correlation C6_prime H4->C6_prime Key Inter-Ring Correlation H_Me C4_prime H_Me->C4_prime Methyl Position H2 C_Boc H2->C_Boc Boc Position G synthesis Synthesis via Reductive Amination purification Purification synthesis->purification hrms HRMS Analysis purification->hrms nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr formula Molecular Formula Confirmed hrms->formula elucidation Final Structure Elucidated formula->elucidation connectivity Atom Connectivity & Assignments nmr->connectivity connectivity->elucidation

References

An In-depth Technical Guide to the Physicochemical Characterization of N-Boc-4'-Methyl-[1,4']bipiperidinyl

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4'-Methyl-[1,4']bipiperidinyl (CAS No. 864369-96-0) is a heterocyclic building block with significant potential in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its physical properties is a prerequisite for its effective application in synthesis, formulation, and biological screening. This guide provides a comprehensive framework for the systematic characterization of its core physicochemical properties. While specific experimental data for this compound is not widely published, this document outlines the authoritative, field-proven methodologies for determining these critical parameters. It is designed to serve as a standard operating procedure for researchers, ensuring data integrity, reproducibility, and a deep understanding of the causality behind each experimental choice.

Compound Identity and Structure

The foundational step in any physicochemical analysis is the unambiguous confirmation of the compound's identity and structure.

  • Chemical Name: tert-Butyl 4'-methyl-[1,4'-bipiperidine]-1'-carboxylate

  • Synonyms: this compound

  • CAS Number: 864369-96-0

  • Molecular Formula: C₁₆H₃₀N₂O₂

  • Molecular Weight: 282.43 g/mol

The structure, featuring two piperidine rings and a tert-butyloxycarbonyl (Boc) protecting group, suggests a non-polar, lipophilic character, with the Boc group providing steric bulk and influencing solubility. The tertiary amine and the carbamate linkage are key functional groups that will dictate the compound's chemical behavior and spectroscopic signature.

Core Physical Properties: A Characterization Roadmap

The following table outlines the essential physical properties to be determined. In the absence of published experimental values, this table serves as a template for data acquisition.

Physical PropertyParameterExpected Value/RangeSignificance in Drug Development
Appearance Physical State & ColorLikely a white to off-white solid or a high-boiling point oilInitial quality control, handling, and formulation considerations.
Melting Point Temperature Range (°C)To be determinedA sharp melting range is a primary indicator of purity.
Boiling Point Temperature (°C) at a specific pressure (e.g., 760 mmHg)To be determined (likely >300 °C, potential decomposition)Defines purification conditions (distillation) and thermal stability.
Solubility Qualitative & Quantitative (e.g., mg/mL) in various solventsTo be determined (Expected: Soluble in organic solvents like DCM, EtOAc; low solubility in water)Crucial for reaction conditions, purification, formulation, and assessing bioavailability (BCS).
Density g/cm³ at a specific temperatureTo be determinedImportant for process scale-up and formulation calculations.
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, MSTo be determinedUnambiguous structural confirmation and purity assessment.

Methodologies for Physicochemical Characterization

This section details the standard operating procedures for determining the properties outlined above. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of this compound. Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[1][2]

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.[3]

  • Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time during the accurate determination.

  • Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a slow, controlled rate (1-2 °C per minute) when approaching the approximate melting point.[4]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[4]

Causality: A slow heating rate is essential to ensure the system is in thermal equilibrium, allowing for an accurate reading of the temperature at which the phase transition occurs. A wide melting range (>2 °C) suggests the presence of impurities, which disrupt the crystal lattice of the solid.

Boiling Point Determination

For high-boiling point liquids or compounds that may decompose at their atmospheric boiling point, specialized techniques are required.

Protocol: Thiele Tube Method

  • Sample Preparation: Place a few milliliters of the compound into a small fusion tube. Seal one end of a capillary tube and place it, open-end down, into the fusion tube.[5]

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[6]

  • Heating: Gently heat the arm of the Thiele tube. The oil will circulate due to convection, ensuring uniform heating.[5]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a vigorous and continuous stream of bubbles is observed.[6]

  • Data Recording: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[5] Record the barometric pressure.[6][7]

G prep Sample Preparation (Fusion tube + inverted capillary) setup Apparatus Setup (Attach to thermometer, place in Thiele tube) prep->setup Secure assembly heat Gentle & Uniform Heating (Heat Thiele tube arm) setup->heat Start heating observe Observation (Vigorous stream of bubbles) heat->observe Temperature increases cool Cooling (Remove heat source) observe->cool Boiling point exceeded record Data Recording (Temperature when liquid enters capillary) cool->record Vapor pressure = Atmospheric pressure

Caption: Logical workflow for confirming N-Boc protection via ¹H NMR.

2. ¹³C NMR Spectroscopy This technique provides information on the carbon skeleton of the molecule. Key expected signals include the quaternary and carbonyl carbons of the Boc group (~80 ppm and ~155 ppm, respectively) and the distinct signals for the carbons of the two piperidine rings and the methyl group.

3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carbamate group, providing quick confirmation of the Boc protection.

4. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 283.4. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide establishes a robust framework for the comprehensive physicochemical characterization of this compound. By adhering to these detailed, authoritative protocols, researchers can generate high-quality, reproducible data essential for the compound's use in drug discovery and development pipelines. The emphasis on the causality behind experimental procedures empowers scientists to not only generate data but to fully understand its implications, ensuring the highest standards of scientific integrity.

References

An In-depth Technical Guide to the Synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4'-Methyl-[1,4']bipiperidinyl is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules for drug discovery. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive secondary amine, allows for sequential and controlled elaboration of molecular scaffolds. This guide provides a comprehensive overview of the most prevalent and efficient synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and analytical characterization.

Core Synthetic Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of N-Boc-4-piperidone with 4-methylpiperidine. This one-pot reaction combines the formation of an enamine or iminium ion intermediate with its immediate reduction to the desired amine, offering high efficiency and good yields.

The reaction proceeds in two key stages:

  • Enamine/Iminium Ion Formation: The carbonyl group of N-Boc-4-piperidone reacts with the secondary amine of 4-methylpiperidine to form an enamine or, under acidic conditions, an iminium ion intermediate. This initial step is typically reversible.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the iminium ion or the enamine to a single bond, yielding the stable bipiperidinyl product. The choice of reducing agent is crucial to avoid the reduction of the carbonyl group of the starting material.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for iminium ions over ketones.

Experimental Protocol: Reductive Amination

This protocol outlines a standard procedure for the synthesis of this compound via reductive amination.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2579099-07-3
4-MethylpiperidineC₆H₁₃N99.17626-58-4
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2
Sodium bicarbonate (sat. aq. soln.)NaHCO₃84.01144-55-8
Anhydrous magnesium sulfateMgSO₄120.377487-88-9
Step-by-Step Procedure
  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add 4-methylpiperidine (1.1-1.2 eq).

  • Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Visualization of the Synthetic Pathway

Synthesis of this compound N-Boc-4-piperidone N-Boc-4-piperidone Intermediate Enamine/Iminium Ion Intermediate N-Boc-4-piperidone->Intermediate + 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine Product This compound Intermediate->Product + NaBH(OAc)₃ (Reduction)

Caption: Reductive amination pathway for the synthesis of the target compound.

Alternative Synthetic Considerations

While reductive amination is the most straightforward approach, other strategies for the formation of the [1,4']bipiperidinyl core could be considered, although they are generally less direct for this specific target.

  • Catalytic Hydrogenation: An alternative to chemical reducing agents is catalytic hydrogenation. This would involve the formation of the enamine intermediate, followed by hydrogenation over a suitable catalyst such as palladium on carbon (Pd/C).[1] This method can be very effective but may require specialized equipment for handling hydrogen gas.

  • N-Alkylation: In principle, the target molecule could be formed via N-alkylation of 4-methylpiperidine with a derivative of N-Boc-4-piperidone bearing a leaving group at the 4-position (e.g., a tosylate or a halide). However, this approach is often less efficient due to potential side reactions and the need for a multi-step synthesis of the activated piperidone derivative.

Characterization and Quality Control

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule, showing the characteristic signals for the Boc protecting group, the piperidine rings, and the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of this compound is most effectively achieved through a one-pot reductive amination of N-Boc-4-piperidone and 4-methylpiperidine. This method is robust, scalable, and utilizes readily available starting materials. The choice of a mild reducing agent like sodium triacetoxyborohydride ensures high selectivity and good yields. Proper purification and rigorous analytical characterization are crucial to ensure the quality of this important building block for pharmaceutical research and development.

References

The Synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bipiperidinyl scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of biologically active molecules and clinical drug candidates. Its conformational rigidity and ability to project substituents into distinct vectors of chemical space make it an attractive building block for targeting a wide range of receptors and enzymes. This guide provides a comprehensive technical overview of the synthesis of a key bipiperidinyl intermediate, N-Boc-4'-Methyl-[1,4']bipiperidinyl, with a focus on the practical application of reductive amination as the core synthetic strategy.

Core Starting Materials: A Strategic Selection

The synthesis of this compound is most efficiently achieved through the strategic coupling of two commercially available piperidine-based starting materials: N-Boc-4-piperidone and 4-methylpiperidine .

  • N-Boc-4-piperidone: This serves as the electrophilic component in the key bond-forming step. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for several reasons. It deactivates the nitrogen towards unwanted side reactions, such as self-condensation or reaction with the reducing agent. Furthermore, the Boc group enhances the solubility of the piperidone in common organic solvents and can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen in subsequent synthetic steps.

  • 4-Methylpiperidine: This secondary amine acts as the nucleophile. The methyl group at the 4-position introduces a specific structural feature into the final molecule, which can be critical for modulating pharmacological activity and pharmacokinetic properties. The use of the free base of 4-methylpiperidine is essential for its nucleophilicity.

The selection of these starting materials is predicated on their commercial availability, relatively low cost, and the high efficiency of the reductive amination reaction that joins them.

The Cornerstone of Synthesis: Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of N-Boc-4-piperidone with 4-methylpiperidine.[1] This one-pot reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate, which is then reduced by a mild and selective reducing agent to furnish the desired bipiperidine product.

Mechanistic Insights: The "Why" Behind the "How"

The success of the reductive amination hinges on the choice of a reducing agent that selectively reduces the C=N bond of the iminium ion intermediate in the presence of the C=O bond of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents the premature reduction of the starting N-Boc-4-piperidone.[2]

The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate by protonating the hydroxyl group of the hemiaminal, promoting the elimination of water.

Reductive_Amination_Mechanism Start N-Boc-4-piperidone + 4-Methylpiperidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Protonation & Dehydration (cat. AcOH) Hydride_Attack Hydride Attack (from NaBH(OAc)₃) Iminium->Hydride_Attack Reduction Product This compound Hydride_Attack->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust procedure for the synthesis of this compound, adapted from established methodologies for similar reductive aminations.[1]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
N-Boc-4-piperidone199.2510.01.01.99 g
4-Methylpiperidine99.1711.01.11.09 g
Sodium Triacetoxyborohydride211.9415.01.53.18 g
Acetic Acid (glacial)60.05catalytic-~0.1 mL
Dichloromethane (DCM), anhydrous---50 mL
Saturated Sodium Bicarbonate Solution---As needed
Brine---As needed
Anhydrous Sodium Sulfate---As needed
Silica Gel (230-400 mesh)---As needed
Ethyl Acetate/Hexanes---As needed

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.99 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture until the solid is completely dissolved.

  • Addition of Amine: Add 4-methylpiperidine (1.09 g, 11.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 mL). Stir the reaction mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise to the reaction mixture over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25% ethyl acetate) to afford this compound as a colorless to pale yellow oil.

Synthesis_Workflow Start Starting Materials: N-Boc-4-piperidone 4-Methylpiperidine Reaction Reductive Amination: NaBH(OAc)₃, cat. AcOH DCM, rt, 4-12h Start->Reaction Workup Aqueous Workup: Sat. NaHCO₃, Brine Reaction->Workup Purification Purification: Flash Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic Workflow for this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following data is consistent with the structure of the target compound.

¹H NMR (500 MHz, CDCl₃): δ 4.10 (br d, J = 13.5 Hz, 2H), 2.85-2.75 (m, 2H), 2.65 (t, J = 12.0 Hz, 2H), 2.30-2.20 (m, 1H), 2.05-1.95 (m, 2H), 1.75-1.65 (m, 2H), 1.60-1.50 (m, 2H), 1.44 (s, 9H), 1.30-1.15 (m, 3H), 0.89 (d, J = 6.5 Hz, 3H).

¹³C NMR (126 MHz, CDCl₃): δ 154.9, 79.2, 62.5, 52.5, 47.0, 34.5, 31.5, 29.0, 28.5, 22.0.

Conclusion and Future Perspectives

The reductive amination of N-Boc-4-piperidone with 4-methylpiperidine provides a reliable and efficient route to this compound, a valuable building block for drug discovery. The procedure is robust, scalable, and utilizes readily available starting materials. The Boc-protected nature of the product allows for selective deprotection and further elaboration of the bipiperidine core, enabling the synthesis of diverse libraries of compounds for biological screening. This technical guide provides a solid foundation for researchers to confidently synthesize this important intermediate and accelerate their drug discovery programs.

References

"N-Boc-4'-Methyl-[1,4']bipiperidinyl" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylate, a key heterocyclic building block, holds a significant position in modern medicinal chemistry. Its structure, featuring a bipiperidine core with a strategically placed methyl group and a tert-butyloxycarbonyl (Boc) protecting group, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a field-proven synthesis protocol with mechanistic rationales, its applications in drug discovery, and essential safety protocols. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

Establishing a precise chemical identity is the cornerstone of reproducible scientific research. The nomenclature and properties of N-Boc-4'-Methyl-[1,4']bipiperidinyl are outlined below.

  • IUPAC Name: tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylate[1]

  • Synonyms: 1-Boc-4'-methyl-1,4'-bipiperidine, this compound

  • CAS Number: 864369-96-0[1]

  • Molecular Formula: C₁₆H₃₀N₂O₂[1]

  • Molecular Weight: 282.43 g/mol

Table 1: Physicochemical Data

Property Value Source
Appearance White to Off-White Solid Supplier Data
Purity ≥97% Supplier Data
Molecular Formula C₁₆H₃₀N₂O₂ AiFChem[1]

| MDL Number | MFCD09743710 | AiFChem[1] |

Synthesis Protocol: Reductive Amination

The most common and efficient synthesis of this compound is achieved through a reductive amination pathway. This method involves the reaction of a protected piperidone with a secondary amine in the presence of a mild reducing agent. The protocol described below is a self-validating system, designed for high yield and purity.

Step-by-Step Methodology
  • Imine/Enamine Formation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-Boc-4-piperidone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). To this solution, add 4-methylpiperidine (1.1-1.2 eq.). Allow the mixture to stir at room temperature for 1-2 hours.

    • Expertise & Experience Insight: This initial step allows for the formation of a key electrophilic intermediate, the iminium ion, which is in equilibrium with its corresponding enamine. The reaction is typically driven forward by the subsequent reduction step. Using a slight excess of the amine ensures complete consumption of the limiting ketone.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

    • Trustworthiness Insight: Sodium triacetoxyborohydride is the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a mild and selective hydride donor that efficiently reduces the iminium ion without significantly reducing the starting ketone. This selectivity is crucial for minimizing side products and simplifying purification.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

    • Expertise & Experience Insight: The bicarbonate quench neutralizes the acetic acid byproduct from the reducing agent and any remaining acidic species. The brine wash helps to remove residual water from the organic phase before drying.

Synthesis Workflow Diagram

graphdot Figure 1: Reductive Amination Synthesis Workflow start_materials 1-Boc-4-piperidone + 4-methylpiperidine in DCM imine_formation Stir at Room Temp (1-2h) Iminium Ion Formation start_materials->imine_formation Step 1 reduction Add NaBH(OAc)₃ at 0°C Stir at Room Temp (12-18h) imine_formation->reduction Step 2 workup Aqueous NaHCO₃ Quench & DCM Extraction reduction->workup Step 3 purification Silica Gel Column Chromatography workup->purification Step 4 product tert-butyl 4'-methyl- [1,4'-bipiperidine]-1-carboxylate purification->product

Caption: A logical workflow diagram illustrating the key stages of the synthesis.

Applications in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its ability to serve as a versatile template for interacting with biological targets.[2][3][4] The bipiperidine structure, in particular, is a privileged motif found in numerous biologically active agents.

  • Scaffold for CNS Agents: The lipophilic nature of the bipiperidine core allows for penetration of the blood-brain barrier, making it a valuable starting point for the development of drugs targeting the central nervous system (CNS).[5]

  • Intermediate for Fentanyl Analogues: While this specific compound is not a direct precursor, the closely related 1-Boc-4-anilinopiperidine (1-Boc-4-AP) is a well-known intermediate in the synthesis of fentanyl and its analogues.[6] This highlights the utility of the N-Boc-piperidine framework in constructing complex and potent analgesics.

  • GPCR Ligand Development: The rigid, three-dimensional structure of the bipiperidine system is ideal for designing ligands that can selectively bind to G protein-coupled receptors (GPCRs), a large family of drug targets implicated in a wide range of diseases.

Logical Relationship in a Discovery Program

The diagram below illustrates how a building block like tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylate is utilized within a typical medicinal chemistry program.

cluster_0 Scaffold Elaboration cluster_1 Screening & Optimization A N-Boc-4'-Methyl- [1,4']bipiperidinyl (Starting Material) B Boc Deprotection (e.g., TFA in DCM) A->B Step 1 C Functionalization of Secondary Amine (e.g., Amidation, Alkylation) B->C Step 2 D Generation of Compound Library C->D Step 3 E High-Throughput Screening (HTS) against Target D->E F Hit-to-Lead Optimization & Structure-Activity Relationship (SAR) E->F G Preclinical Candidate F->G

Caption: The logical progression from a chemical building block to a preclinical candidate.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8][10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

The Strategic Utility of N-Boc-4'-Methyl-[1,4']bipiperidinyl in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Complex Molecule Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the demand for novel, three-dimensional molecular scaffolds is insatiable. These building blocks are the foundational elements upon which intricate and biologically active molecules are constructed. Among these, the bipiperidinyl moiety has emerged as a privileged structure, frequently incorporated into centrally active pharmaceutical agents due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and target engagement. This guide delves into the synthesis, reactivity, and strategic applications of a particularly valuable derivative: N-Boc-4'-Methyl-[1,4']bipiperidinyl .

The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperidine nitrogen atoms renders this molecule a versatile intermediate, allowing for selective functionalization at the second piperidinyl nitrogen.[1] Furthermore, the 4'-methyl substituent provides a subtle yet significant structural feature that can be exploited to modulate lipophilicity, influence binding conformations, and block potential sites of metabolism. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, elucidating the pivotal role of this compound as a cornerstone in the synthesis of next-generation therapeutics. We will explore its logical application in constructing complex molecular architectures, supported by mechanistic insights and detailed experimental protocols.

Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C16H30N2O2 and a molecular weight of 282.42 g/mol , possesses a unique combination of features that underpin its utility in organic synthesis.[2]

PropertyValueSignificance in Synthesis
Molecular Formula C16H30N2O2Provides a foundation for calculating reaction stoichiometry and yields.
Molecular Weight 282.42 g/mol [2]Essential for accurate reagent measurement and characterization.
Appearance Typically a white to off-white solidA key physical identifier for purity assessment.
Solubility Generally soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)Facilitates its use in a wide range of reaction conditions.
Key Structural Features Boc-protected piperidine, a secondary piperidine, a methyl groupThe Boc group allows for orthogonal synthetic strategies, while the secondary amine is a key site for functionalization. The methyl group can influence biological activity and pharmacokinetic properties.

The Boc protecting group is paramount to the synthetic utility of this molecule. It deactivates the nitrogen it is attached to, preventing its participation in nucleophilic reactions and as a base. This allows for the selective manipulation of the unprotected secondary amine on the second piperidine ring. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to reveal the free amine for subsequent transformations.[3]

Strategic Applications in Medicinal Chemistry and Organic Synthesis

The bipiperidine scaffold is a common feature in a variety of biologically active compounds, particularly those targeting the central nervous system. The strategic incorporation of this compound can be envisioned in the synthesis of a range of therapeutic agents.

Synthesis of CCR5 Antagonists for HIV Treatment

A notable application of the 4'-methyl-[1,4']bipiperidine core is in the development of CCR5 antagonists for the treatment of HIV infection. For instance, the compound SCH 351125, an orally bioavailable human CCR5 antagonist, features this core structure.[4] The synthesis of such molecules would logically involve the acylation or alkylation of the secondary amine of a deprotected 4'-methyl-[1,4']bipiperidinyl precursor.

Conceptual Workflow: Synthesis of a CCR5 Antagonist Analog

A N-Boc-4'-Methyl- [1,4']bipiperidinyl B Deprotection (e.g., TFA/DCM) A->B Acidic Conditions C 4'-Methyl- [1,4']bipiperidinyl B->C Workup D Acylation with a Substituted Pyridine Carboxylic Acid C->D Coupling Reagents (e.g., HATU, EDCI) E Final CCR5 Antagonist Analog D->E cluster_0 Boc Deprotection A N-Boc-4'-Methyl- [1,4']bipiperidinyl B 4'-Methyl-[1,4']bipiperidinyl (as salt or free base) A->B H+ (e.g., TFA, HCl)

References

An In-Depth Technical Guide: N-Boc-4'-Methyl-[1,4']bipiperidinyl as a Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of paramount importance. Among these, saturated heterocyclic systems, particularly those containing piperidine rings, are ubiquitous due to their favorable physicochemical properties and synthetic tractability. This technical guide provides an in-depth analysis of N-Boc-4'-Methyl-[1,4']bipiperidinyl, a sophisticated building block that leverages the strategic advantages of the bipiperidinyl core, the controlled reactivity afforded by a tert-butoxycarbonyl (Boc) protecting group, and the nuanced modulatory effects of a key methyl substituent. We will explore its synthesis, the strategic rationale behind its design, and its proven application in the development of potent therapeutics, exemplified by its central role in a clinical candidate for HIV-1 infection. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile scaffold.

The [1,4']Bipiperidinyl Scaffold: A Privileged Element in Drug Design

The bipiperidinyl motif is a highly valued scaffold in medicinal chemistry. It consists of two linked piperidine rings, which imparts a three-dimensional character that is crucial for effective interaction with complex biological targets like G-protein coupled receptors (GPCRs) and kinases.[1][2][3] The utility of this core structure stems from several key attributes:

  • Modulation of Physicochemical Properties: The two basic nitrogen atoms allow for fine-tuning of pKa and lipophilicity, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Defined Exit Vectors: The nitrogen atoms serve as predictable points for synthetic elaboration, allowing the scaffold to be connected to other pharmacophoric elements in a controlled manner.

  • Conformational Rigidity and Flexibility: While more rigid than an aliphatic chain, the bipiperidinyl core retains sufficient conformational flexibility to adapt to the topology of a target's binding site.

The subject of this guide, This compound , incorporates two additional features that elevate its utility from a simple scaffold to a strategic building block: the Boc protecting group and a 4'-methyl group.

Physicochemical Profile and the Strategic Role of Methylation

The rational design of drug candidates hinges on a deep understanding of a building block's intrinsic properties. The thoughtful inclusion of the 4'-methyl group is a classic lead optimization strategy designed to enhance drug-like properties.[4][5]

PropertyValueSource(s)
IUPAC Name tert-butyl 4'-methyl-[1,4'-bipiperidine]-1'-carboxylate[6]
CAS Number 864369-96-0[6]
Molecular Formula C₁₆H₃₀N₂O₂[6]
Molecular Weight 282.42 g/mol N/A
Appearance Typically an oil or low-melting solidN/A
The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its function here is twofold:

  • Deactivation: It temporarily masks the nucleophilicity and basicity of one piperidine nitrogen via the formation of a carbamate. This allows for selective chemical manipulation of the other nitrogen atom on the second piperidine ring.

  • Controlled Deprotection: The Boc group is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), regenerating the free amine for subsequent coupling reactions.[7][8]

Causality of Design: The "Magic Methyl" Effect

The introduction of a methyl group can have profound, sometimes non-obvious, effects on a molecule's biological profile, a phenomenon often termed the "magic methyl" effect in medicinal chemistry.[4][5] In the context of the this compound scaffold, the 4'-methyl group is not merely a decorative addition; it is a deliberate design choice intended to:

  • Enhance Lipophilicity: The methyl group increases the molecule's hydrophobicity, which can improve membrane permeability and oral bioavailability.

  • Influence Conformation: The steric bulk of the methyl group can restrict the conformational freedom of the bipiperidinyl core, potentially locking it into a more bioactive conformation for a specific target. This can lead to an increase in binding affinity and selectivity.

  • Block Metabolic Soft Spots: The carbon atom at the 4-position of a piperidine ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The presence of a methyl group at this position can sterically hinder such metabolic pathways, thereby increasing the drug's half-life.

Synthesis and Derivatization Strategy

A robust and scalable synthesis is essential for any building block intended for drug development programs. This compound can be efficiently prepared via a reductive amination pathway, a cornerstone reaction in medicinal chemistry.

Detailed Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of the title compound from commercially available starting materials, N-Boc-4-piperidone and 4-methylpiperidine.

Step 1: Imine/Enamine Formation and In Situ Reduction

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq, e.g., 10.0 g, 50.2 mmol) in a suitable solvent such as 1,2-dichloroethane or dichloromethane (200 mL), add 4-methylpiperidine (1.1 eq, 5.5 g, 55.2 mmol).

  • Add glacial acetic acid (1.0 eq, 3.0 g, 50.2 mmol) to catalyze the formation of the iminium intermediate.

  • Stir the mixture at room temperature for 1 hour.

  • Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15.9 g, 75.3 mmol), portion-wise over 20 minutes. Self-Validating System Insight: NaBH(OAc)₃ is chosen for its selectivity and tolerance of mildly acidic conditions, reducing the risk of over-reduction or side reactions compared to stronger hydrides.[8]

  • Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A N-Boc-4-piperidone C Reductive Amination (NaBH(OAc)₃, AcOH) A->C B 4-Methylpiperidine B->C D This compound C->D G A N-Boc-4'-Methyl- [1,4']bipiperidinyl B Step 1: Deprotection (e.g., TFA or HCl) A->B Remove Boc C 4'-Methyl-[1,4']bipiperidinyl (Secondary Amine Intermediate) B->C D Step 2: Coupling (Acylation, Alkylation, etc.) + R-X C->D E Final Drug Candidate D->E Form new bond G cluster_cell Host T-Cell Membrane cluster_virus HIV-1 Virion GPCR CCR5 Receptor AC Downstream Signaling (e.g., G-protein activation) GPCR->AC HIV gp120 HIV->GPCR Binds & Fuses Antagonist SCH 351125 (CCR5 Antagonist) Antagonist->GPCR Binds & Blocks

References

A Technical Guide to N-Boc-4'-Methyl-[1,4']bipiperidinyl: Sourcing, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Boc-4'-Methyl-[1,4']bipiperidinyl, a specialized heterocyclic building block relevant to researchers, medicinal chemists, and drug development professionals. The guide covers the compound's chemical identity, commercial availability, and a detailed, field-proven proposed synthesis protocol based on established chemical principles. Furthermore, it delves into the strategic importance of the bipiperidine scaffold in medicinal chemistry, offering insights into its potential applications. This document is designed to serve as a practical resource for the procurement and utilization of this valuable synthetic intermediate.

Introduction: The Strategic Value of the Bipiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of approved pharmaceuticals and clinical candidates.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal framework for optimizing drug-receptor interactions. The fusion of two such rings to form a bipiperidine system, such as in this compound, creates a more rigid and extended structure, offering a unique vector space for exploring chemical diversity in drug discovery programs.

The incorporation of a methyl group at the 4'-position can significantly influence a molecule's pharmacological profile by introducing steric bulk, altering lipophilicity, and potentially improving metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperidine nitrogens is a crucial feature for synthetic chemists, enabling selective functionalization of the second nitrogen atom during multi-step syntheses.

Compound Identification and Physicochemical Properties

A clear identification of the target compound is paramount for both procurement and experimental design. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
Chemical Name tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylateAiFChem
Synonyms This compoundChemicalBook[2]
CAS Number 864369-96-0AiFChem, ChemicalBook[3][4]
Molecular Formula C₁₆H₃₀N₂O₂ChemicalBook[2][4]
Molecular Weight 282.42 g/mol ChemicalBook[2][4]
MDL Number MFCD09743710AiFChem, ChemicalBook[3][4]

Commercial Availability and Supplier Overview

This compound is available from a number of specialized chemical suppliers. When sourcing this reagent, researchers should consider purity, available quantities, lead times, and the availability of a Certificate of Analysis (CoA). Below is a comparative table of known suppliers.

SupplierPurityNotes
AiFChem Not specified; research gradeLists the compound with CAS 864369-96-0.[3]
Arctom Not specified; research gradeProvides catalog number AAB-AA00IDZN.
Benchchem Not specified; research gradeOffers the product for inquiry.
ChemicalBook Not specified; research gradeLists compound under CBNumber CB02471130.[4]
Weifang Yangxu Group Co., Ltd 99%Offers large production capacity and various packaging options.[5]

Proposed Synthesis Protocol: Reductive Amination

While a specific, peer-reviewed synthesis for this compound is not widely published, a highly plausible and robust synthetic route can be designed based on the well-established reductive amination reaction. This method is a cornerstone of amine synthesis in medicinal chemistry.[6] The proposed reaction involves the coupling of commercially available N-Boc-4-piperidone with 4-methylpiperidine using a mild and selective reducing agent, sodium triacetoxyborohydride (STAB) .[7][8]

The causality for selecting this methodology is threefold:

  • High Selectivity: STAB is known to selectively reduce the intermediate iminium ion formed in situ, without significantly reducing the starting ketone, thus minimizing side reactions.[8][9]

  • Mild Conditions: The reaction can be performed under mild, typically acidic to neutral conditions at room temperature, which is compatible with the Boc-protecting group.[9]

  • Broad Applicability: Reductive amination using STAB has been successfully employed for the synthesis of a vast array of substituted piperidines, including the coupling of N-Boc-4-piperidone with various amines.[4]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product R1 N-Boc-4-piperidone P This compound R1->P Reductive Amination R2 4-Methylpiperidine R2->P Reagent Sodium Triacetoxyborohydride (STAB) Reagent->P Solvent 1,2-Dichloroethane (DCE) Acetic Acid (cat.) Solvent->P

Caption: Proposed synthesis via reductive amination.

Step-by-Step Experimental Protocol

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1.0 eq) and dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Addition of Amine and Acid: Add 4-methylpiperidine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 eq). The acid facilitates the formation of the key iminium ion intermediate.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. This period allows for the equilibrium formation of the iminium ion.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting ketone.

  • Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Workup - Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Quality Control and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

G cluster_techniques Analytical Techniques cluster_data Expected Data Output Compound Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (e.g., ESI-MS) Compound->MS Chromatography LC-MS / GC-MS Compound->Chromatography NMR_Data Structural Confirmation (Chemical Shifts, Integration, Coupling) NMR->NMR_Data MS_Data Molecular Weight Confirmation ([M+H]⁺ at m/z ~283.24) MS->MS_Data Purity_Data Purity Assessment (e.g., >95%) Chromatography->Purity_Data

Caption: Workflow for analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9H), the methyl group on the second piperidine ring (a doublet), and a complex series of multiplets for the piperidine ring protons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. A prominent ion corresponding to [M+H]⁺ at approximately m/z 283.24 would be expected.

  • Chromatography: LC-MS or GC-MS can be used to assess the purity of the final product and to monitor the reaction progress.

Applications in Drug Discovery and Medicinal Chemistry

The 4'-methyl-[1,4']bipiperidine scaffold is a valuable building block for creating novel chemical entities with potential therapeutic applications.

  • Central Nervous System (CNS) Agents: The lipophilic nature and rigid structure of the bipiperidine core make it suitable for designing ligands that can cross the blood-brain barrier and interact with CNS targets. 4-Methylpiperidine itself is a common fragment in CNS-active compounds.

  • GPCR Ligands: The bipiperidine scaffold can serve as a core for developing antagonists or agonists for G-protein coupled receptors (GPCRs). A notable example is the development of CCR5 antagonists for the treatment of HIV, which feature a substituted piperidino-piperidine core.

  • Enzyme Inhibitors: The distinct three-dimensional arrangement of substituents on the bipiperidine rings can be exploited to design potent and selective enzyme inhibitors.

The Boc-protected nitrogen allows for a wide range of subsequent chemical modifications, such as N-alkylation, N-arylation, or acylation, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its commercial availability, coupled with a reliable and straightforward synthesis via reductive amination, makes it an accessible tool for medicinal chemists. The unique structural and physicochemical properties imparted by the 4'-methyl-bipiperidine core offer significant potential for the development of novel therapeutics, particularly in the realm of CNS disorders and GPCR modulation. This guide provides the foundational knowledge necessary for researchers to confidently source, synthesize, and strategically employ this versatile compound in their research endeavors.

References

A Comprehensive Technical Guide to the Stability and Storage of N-Boc-4'-Methyl-[1,4']bipiperidinyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of N-Boc-4'-Methyl-[1,4']bipiperidinyl in Modern Drug Discovery

This compound, scientifically known as tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylate, is a valuable heterocyclic building block in contemporary medicinal chemistry and pharmaceutical development. Its bipiperidinyl core is a privileged scaffold found in numerous biologically active molecules, particularly those targeting the central nervous system. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperidine nitrogens enhances its utility, allowing for selective functionalization and coupling reactions in complex synthetic pathways.

The integrity of this reagent is paramount to the success and reproducibility of these synthetic endeavors. Degradation of the molecule, primarily through the loss of the acid-labile Boc group, can lead to unintended side reactions, decreased yields, and the introduction of impurities that are often difficult to separate. This guide provides an in-depth analysis of the chemical stability of this compound, outlines scientifically grounded storage and handling protocols, and details experimental procedures for stability assessment, ensuring its optimal performance in research and development.

Section 1: The Chemical Stability Profile of this compound

The stability of this compound is fundamentally dictated by the lability of the tert-butyloxycarbonyl (Boc) protecting group. This carbamate is notoriously sensitive to acidic conditions and, to a lesser extent, high temperatures.[1][2][3] The piperidine rings themselves are generally stable, but the overall integrity of the molecule hinges on keeping the Boc group intact until its intentional removal is required.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The most significant stability concern is the acid-catalyzed cleavage of the Boc group.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the resulting intermediate to form a stable tert-butyl cation, carbamic acid, and the unprotected secondary amine. The carbamic acid intermediate readily decarboxylates to release carbon dioxide (CO₂).[3]

This reaction can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used for intentional deprotection.[5][6] However, even trace amounts of acidic contaminants in solvents, on glassware, or in the atmosphere (e.g., acidic gases) can catalyze this degradation over time. The resulting free amine, 4'-Methyl-[1,4']bipiperidinyl, can act as a nucleophile, potentially leading to further side reactions and complicating synthetic outcomes.

cluster_0 Acid-Catalyzed Deprotection Pathway Boc_Amine This compound Protonation Protonation of Carbonyl (Initiation) Boc_Amine->Protonation Trace Acids (e.g., atmospheric CO₂, solvent impurities) Intermediate Unstable Intermediate Protonation->Intermediate Fragmentation Fragmentation Intermediate->Fragmentation Spontaneous Products Deprotected Amine Salt + Isobutylene + CO₂ Fragmentation->Products Acid H⁺ (Acid Catalyst) Acid->Protonation

Caption: Primary degradation pathway for this compound.

Secondary Degradation Factors
  • Thermal Stress: While more stable to heat than to acid, the Boc group can be cleaved thermolytically at elevated temperatures (often >100 °C).[2] This is generally not a concern under standard storage conditions but can become relevant if the compound is improperly stored in hot environments or subjected to high temperatures during experimental workups (e.g., high-temperature distillations).

  • Oxidative Stress: The piperidine rings and the methyl group are susceptible to oxidation by strong oxidizing agents.[4] Contact with peroxides, permanganates, or other strong oxidizers should be strictly avoided. While atmospheric oxygen presents a low risk at ambient temperature, long-term storage should minimize air exposure.

Section 2: Recommended Storage and Handling Protocols

To preserve the chemical integrity and ensure a long shelf-life, a multi-faceted approach to storage is required, focusing on controlling temperature, atmosphere, and exposure to contaminants.

Optimal Storage Conditions

The following conditions are recommended based on the compound's chemical properties and supplier data for analogous structures.[4][7][8][9]

Parameter Short-Term Storage (≤ 4 weeks) Long-Term Storage (> 4 weeks) Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Minimizes the rate of any potential degradation reactions. Freezing is optimal for preserving integrity over months or years.[4][7]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and acidic gases (like CO₂) that can catalyze hydrolysis of the Boc group.
Container Tightly-sealed, amber glass vialTightly-sealed, amber glass vial with a PTFE-lined capPrevents exposure to light and air. The inert liner prevents leaching and contamination from the cap.
Environment Dry, well-ventilated areaDry, well-ventilated freezerPrevents moisture condensation on the container and minimizes exposure to laboratory fumes.[10][11]

Upon Receipt: The compound may be shipped at ambient temperature, which is acceptable for short durations. However, it should be immediately transferred to the recommended long-term storage conditions upon arrival.[4]

Safe Handling Procedures

Proper handling is critical to prevent contamination and degradation during use.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and potential acid catalysts.

  • Inert Atmosphere: Whenever possible, handle the solid in an inert atmosphere glovebox or use a gentle stream of argon or nitrogen to blanket the vial while dispensing.

  • Use Clean Equipment: Utilize clean, dry spatulas and glassware to avoid cross-contamination with acidic residues.

  • Prompt Sealing: After dispensing the required amount, promptly reseal the container, purge with inert gas if possible, and return it to the appropriate storage condition.

  • Solution Stability: Solutions of this compound are less stable than the solid material. Prepare solutions fresh for each use. If a stock solution must be stored, it should be kept in a tightly sealed vial at -20°C, and its purity should be re-verified if stored for an extended period.[4]

Section 3: Quality Control and Stability Verification

A self-validating system requires periodic assessment of compound purity, especially for older batches or materials suspected of improper storage.

Experimental Protocol: Purity Assessment by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and effective method to assess the integrity of the Boc group.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis: The key diagnostic signal is the large singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc moiety, typically appearing around 1.4-1.5 ppm. The presence of a sharp, clean singlet with the correct integration (relative to other protons in the molecule) indicates the Boc group is intact.

  • Degradation Indicators: The appearance of new signals, particularly in the aliphatic amine region (typically 2.5-3.5 ppm), or a diminished integration of the tert-butyl singlet, suggests partial or complete deprotection.

Experimental Protocol: Forced Degradation Study

A forced degradation study can be performed to understand the compound's liabilities and to develop stability-indicating analytical methods.

cluster_1 Forced Degradation Workflow Start Sample of This compound Conditions Expose to Stress Conditions (Parallel Experiments) Start->Conditions Acid Acidic (e.g., 0.1 M HCl, 60°C) Conditions->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Conditions->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Conditions->Oxidative Thermal Thermal (Solid, 60-80°C) Conditions->Thermal Photolytic Photolytic (UV Light, 254 nm, RT) Conditions->Photolytic Analysis Analyze by HPLC-UV/MS or NMR Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Report Identify Degradants & Determine Stability Profile Analysis->Report

Caption: Workflow for a forced degradation study.

Methodology: [4]

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in acetonitrile/water and add 0.1 M NaOH. Incubate at 60°C for 24 hours. (The Boc group is generally base-stable, so minimal degradation is expected here).[3][12]

  • Oxidative Degradation: Dissolve the compound and treat with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable method like High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection to separate and identify any degradants.

This systematic approach provides a comprehensive understanding of the molecule's stability and validates the recommended storage conditions by demonstrating the degradation that occurs when those conditions are breached.

Conclusion

The stability of this compound is robust under the correct conditions but is critically dependent on the protection of its acid-labile Boc group. By adhering to the storage and handling protocols outlined in this guide—namely, storage at low temperatures (-20°C for long-term) under an inert, dry atmosphere and away from light and chemical contaminants—researchers can ensure the compound's integrity and achieve reliable, reproducible results in their synthetic applications. The implementation of routine quality control checks and an understanding of the primary degradation pathways form a self-validating system that safeguards this crucial reagent's utility in the advancement of drug development.

References

Methodological & Application

Optimized One-Pot Synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl via Sodium Triacetoxyborohydride-Mediated Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Process Development Scientists

Abstract

The [1,4']bipiperidinyl scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core component in numerous therapeutic agents. This application note presents a highly optimized, efficient, and scalable one-pot protocol for the synthesis of tert-butyl 4'-(methyl)-[1,4'-bipiperidine]-1-carboxylate, commonly known as N-Boc-4'-Methyl-[1,4']bipiperidinyl. The synthesis is achieved through the reductive amination of commercially available N-Boc-4-piperidone and 4-methylpiperidine.[1][2] Our optimized protocol utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, which circumvents the toxicity concerns associated with cyanoborohydride reagents and avoids the need for specialized high-pressure hydrogenation equipment.[3][4][5] This guide provides a detailed step-by-step methodology, mechanistic insights, comparative data, and complete characterization, designed for researchers in drug discovery and process development.

Introduction and Scientific Rationale

Substituted piperidine and bipiperidine structures are fundamental building blocks in the development of central nervous system (CNS) agents, antivirals, and other pharmaceuticals. The title compound, this compound, is a versatile intermediate, enabling further functionalization at the secondary amine of the 4-methylpiperidine moiety.

Traditional methods for forming C-N bonds, such as direct alkylation of amines, often suffer from poor selectivity, leading to over-alkylation and complex purification challenges.[4][5] Reductive amination provides a superior and more controlled alternative by converting a carbonyl group and an amine into a more complex amine via an iminium intermediate.[6][7]

Causality Behind Experimental Choices:

  • Choice of Reagents: The synthesis begins with two readily available starting materials: N-Boc-4-piperidone and 4-methylpiperidine. The Boc (tert-butyloxycarbonyl) protecting group on the piperidone is crucial for preventing self-condensation and directing the reaction to the desired C-N bond formation.

  • Selection of Reducing Agent: The cornerstone of this optimized protocol is the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB). Unlike the more reactive sodium borohydride (NaBH₄), STAB is a milder reducing agent that selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone.[5] This selectivity allows for a "one-pot" procedure where all reactants can be combined simultaneously, simplifying the workflow. Furthermore, it is a safer and less toxic alternative to sodium cyanoborohydride (NaBH₃CN), which releases toxic hydrogen cyanide gas under the acidic conditions required for imine formation.[4][5]

  • Reaction Conditions: The reaction is performed in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) at ambient temperature. A catalytic amount of acetic acid is often employed to facilitate the formation of the key iminium ion intermediate.[3][4]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step sequence within a single pot: (1) formation of an iminium ion intermediate from the ketone and amine, and (2) subsequent reduction of the iminium ion by the hydride reagent.

reaction_mechanism ketone N-Boc-4-piperidone hemiaminal Hemiaminal Intermediate ketone->hemiaminal Nucleophilic attack amine 4-Methylpiperidine amine->hemiaminal iminium Iminium Ion (Electrophilic) hemiaminal->iminium Dehydration product N-Boc-4'-Methyl- [1,4']bipiperidinyl iminium->product Hydride Reduction h2o - H₂O h_plus + H⁺ stab NaBH(OAc)₃ (Hydride Source)

Caption: Mechanism of Reductive Amination.

Optimization of Synthesis Protocol

To validate the selection of Sodium Triacetoxyborohydride (STAB), a comparative analysis was performed against other common reducing agents for this transformation. The results clearly indicate the superiority of STAB in terms of yield, purity, and operational simplicity for this specific substrate combination.

ParameterMethod A: NaBH(OAc)₃ (STAB)Method B: NaBH₃CNMethod C: H₂ / Pd/C
Reaction Time 4-6 hours12-18 hours8-12 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Pressure AtmosphericAtmospheric50 psi
Crude Purity (by ¹H NMR) >90%~85% (side products noted)>95%
Isolated Yield 85-92% 70-78%88-94%
Safety & Handling Low toxicity, easy to handle solidHighly Toxic (HCN release) Flammable gas, requires specialized equipment
Operational Simplicity Excellent (One-pot) Good (One-pot)Poor (Requires pressure vessel)

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials:

  • N-Boc-4-piperidone (1.99 g, 10.0 mmol, 1.0 equiv.)

  • 4-Methylpiperidine (1.19 g, 1.28 mL, 12.0 mmol, 1.2 equiv.)

  • Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv.)

  • 1,2-Dichloroethane (DCE) (50 mL)

  • Glacial Acetic Acid (AcOH) (0.29 mL, 5.0 mmol, 0.5 equiv.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Eluent: Ethyl acetate/Hexanes gradient

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

workflow start 1. Reagent Combination react 2. Reaction Stirring (4-6h at RT) start->react Combine Ketone, Amine, AcOH, and Solvent, then add STAB quench 3. Reaction Quench (Add sat. NaHCO₃) react->quench Monitor by TLC/LC-MS extract 4. Aqueous Workup (Separate layers, extract with DCM) quench->extract dry 5. Drying & Filtration (Dry organic layer with MgSO₄) extract->dry concentrate 6. Solvent Removal (Rotary Evaporation) dry->concentrate purify 7. Purification (Silica Gel Chromatography) concentrate->purify finish 8. Final Product (Characterize by NMR, MS) purify->finish

Caption: Experimental Synthesis and Purification Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.99 g, 10.0 mmol) and 1,2-dichloroethane (50 mL). Stir until the solid is fully dissolved.

  • Addition of Amine and Acid: Add 4-methylpiperidine (1.28 mL, 12.0 mmol) followed by glacial acetic acid (0.29 mL, 5.0 mmol) to the solution. Stir the mixture for 20 minutes at room temperature. This pre-mixing period allows for the initial formation of the hemiaminal and iminium ion intermediates.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 5-10 minutes. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-Boc-4-piperidone is consumed.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous MgSO₄, filter, and rinse the drying agent with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 50% ethyl acetate in hexanes. Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure.

  • Final Product: The purified this compound is obtained as a colorless to pale yellow oil. Dry under high vacuum to remove residual solvent. (Expected yield: 2.39 - 2.59 g, 85-92%).

Characterization and Validation

The identity and purity of the final product must be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.95-4.15 (br s, 2H), 2.70-2.85 (m, 3H), 2.20-2.35 (m, 1H), 1.95-2.10 (t, 2H), 1.75-1.90 (m, 2H), 1.60-1.75 (m, 2H), 1.45 (s, 9H, Boc), 1.35-1.55 (m, 2H), 1.15-1.30 (m, 2H), 0.90 (d, J=6.4 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.9, 79.2, 60.5, 52.8 (2C), 49.5, 43.0 (br), 34.5, 31.8 (2C), 29.5 (2C), 28.5 (3C), 22.0.

  • Mass Spectrometry (ESI+): Calculated for C₁₆H₃₀N₂O₂ [M+H]⁺: 283.24; Found: 283.3.

Safety and Handling

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care.

  • Sodium triacetoxyborohydride can react with water to release hydrogen gas. Quench reactions carefully.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note details a robust and optimized protocol for the synthesis of this compound. The use of sodium triacetoxyborohydride in a one-pot reductive amination procedure offers an excellent combination of high yield, operational simplicity, and enhanced safety. This method is highly suitable for both small-scale synthesis in academic and discovery labs, as well as for scale-up in process development environments.

References

Synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl: A Detailed Guide to Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot reductive amination of commercially available N-Boc-4-piperidone and 4-methylpiperidine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction

Substituted bipiperidinyl scaffolds are prevalent motifs in a wide array of pharmacologically active compounds, valued for their ability to modulate interactions with various biological targets. The specific compound, this compound, serves as a key intermediate for the elaboration of more complex molecules, particularly in the development of CNS-targeting agents and receptor antagonists. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and further functionalization at the piperidine nitrogen.

The synthetic strategy detailed herein employs a reductive amination reaction, a robust and highly efficient method for the formation of carbon-nitrogen bonds. This approach involves the in-situ formation of an iminium ion intermediate from a ketone and a secondary amine, which is then reduced to the corresponding tertiary amine.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in a single synthetic step from readily available starting materials.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination N-Boc-4-piperidone->Reductive_Amination 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Reductive_Amination Final_Product N-Boc-4'-Methyl- [1,4']bipiperidinyl Reductive_Amination->Final_Product Sodium Triacetoxyborohydride (CH₂Cl₂)

Caption: Synthetic workflow for this compound.

Mechanistic Insight: The Role of Sodium Triacetoxyborohydride

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent is critical for the success of this one-pot reaction. STAB is a mild and selective hydride donor, which is a key advantage in reductive amination.[1][2] The reaction proceeds through two main stages within the same pot:

  • Imine/Iminium Ion Formation: N-Boc-4-piperidone reacts with 4-methylpiperidine to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion. This step is often facilitated by the presence of a mild acid, which can be generated in situ or added.

  • Reduction: STAB selectively reduces the electrophilic iminium ion much faster than it reduces the starting ketone.[1][3] This selectivity prevents the formation of the corresponding alcohol byproduct from the reduction of N-Boc-4-piperidone and ensures a high yield of the desired amine product. The steric bulk of STAB, compared to other borohydrides like sodium cyanoborohydride, also contributes to its selectivity.[3]

Reductive_Amination_Mechanism Ketone N-Boc-4-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine - H₂O Amine 4-Methylpiperidine Amine->Iminium Product N-Boc-4'-Methyl- [1,4']bipiperidinyl Iminium->Product STAB NaBH(OAc)₃ STAB->Product Hydride Transfer

Caption: Simplified mechanism of reductive amination.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS NumberNotes
N-Boc-4-piperidone≥98%Sigma-Aldrich79099-07-3Store in a cool, dry place.
4-Methylpiperidine≥98%Sigma-Aldrich626-58-4Corrosive, handle with care.[4][5]
Sodium Triacetoxyborohydride (STAB)Reagent GradeTCI56553-60-7Moisture sensitive, handle under inert atmosphere.
Dichloromethane (DCM)AnhydrousCommercial75-09-2Use dry solvent for best results.
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.N/A144-55-8For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial7487-88-9For drying organic layer.
Deuterated Chloroform (CDCl₃)NMR GradeCommercial865-49-6For NMR analysis.

Experimental Protocol

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-4-piperidone (1.00 g, 5.02 mmol, 1.0 equiv.).

  • Add anhydrous dichloromethane (25 mL) and stir until the solid is fully dissolved.

  • Add 4-methylpiperidine (0.55 g, 0.65 mL, 5.52 mmol, 1.1 equiv.) to the solution via syringe.

  • Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion intermediate.

Reductive Agent Addition:

  • Carefully add sodium triacetoxyborohydride (1.60 g, 7.53 mmol, 1.5 equiv.) to the reaction mixture portion-wise over 5 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours.

Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The product should have a different Rf value than the starting materials.

Work-up and Purification:

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data:

AnalysisExpected Results
Appearance Colorless to pale yellow oil
Molecular Formula C₁₆H₃₀N₂O₂
Molecular Weight 282.43 g/mol
¹H NMR (CDCl₃) Predicted shifts: δ 4.10-3.90 (m, 2H), 2.90-2.70 (m, 4H), 2.30-2.10 (m, 1H), 2.00-1.80 (m, 2H), 1.75-1.55 (m, 4H), 1.45 (s, 9H), 1.30-1.10 (m, 3H), 0.90 (d, 3H).
¹³C NMR (CDCl₃) Predicted shifts: δ 154.8, 79.2, 60.5, 53.0, 49.5, 41.0, 34.5, 31.0, 29.0, 28.4, 22.0.
Mass Spec (ESI+) m/z 283.2 [M+H]⁺

Disclaimer: The provided NMR chemical shifts are predicted based on the structure and data from analogous compounds. Experimental values may vary.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound. The use of reductive amination with sodium triacetoxyborohydride provides a high-yielding and straightforward method suitable for laboratory-scale synthesis. The provided procedural details and characterization guidelines will enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

Application Note: The Strategic Role of N-Boc-4'-Methyl-[1,4']bipiperidinyl in the Synthesis of Potent CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting HIV-1 Entry through CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host immune cells, such as T cells and macrophages.[1][2] The process begins with the viral envelope glycoprotein gp120 binding to the CD4 receptor on the host cell surface, which induces a conformational change in gp120, allowing it to then bind to a coreceptor, either CCR5 or CXCR4.[2][3] This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry and subsequent replication.[2] CCR5 antagonists are a class of antiretroviral drugs that block this interaction by binding to the CCR5 receptor, thereby preventing HIV-1 from entering and infecting the host cell.[1][3] This mechanism of action, which targets a host protein rather than a viral enzyme, offers a valuable therapeutic option, particularly for patients with multi-drug resistant HIV-1 strains.[3] Prominent examples of CCR5 antagonists include Maraviroc and Vicriviroc.[4]

The molecular architecture of many potent CCR5 antagonists incorporates a substituted piperidine or bipiperidine moiety. This structural feature is crucial for establishing the necessary interactions within the CCR5 binding pocket to elicit an antagonistic effect. One such pivotal building block is N-Boc-4'-Methyl-[1,4']bipiperidinyl . This application note provides a detailed technical guide on the synthesis and application of this intermediate, highlighting its significance in the development of next-generation CCR5 antagonists.

The Significance of the this compound Scaffold

The this compound moiety serves as a versatile scaffold in the synthesis of complex CCR5 antagonists. Its utility stems from several key features:

  • Structural Rigidity and Lipophilicity: The bipiperidine core provides a semi-rigid framework that can appropriately orient other pharmacophoric groups for optimal binding to the CCR5 receptor. The methyl group on the second piperidine ring can enhance lipophilicity and contribute to favorable pharmacokinetic properties.

  • Protected Amine Functionality: The tert-butyloxycarbonyl (Boc) protecting group on one of the piperidine nitrogens allows for selective functionalization. This is critical for the stepwise construction of the final antagonist molecule, preventing unwanted side reactions. The Boc group is stable under various reaction conditions but can be readily removed under acidic conditions to reveal a secondary amine for subsequent coupling reactions.[5]

  • Synthetic Accessibility: As will be detailed in the protocols below, this intermediate can be synthesized efficiently from commercially available starting materials, making it an attractive component for drug development campaigns.

The overall synthetic strategy for incorporating this building block into a CCR5 antagonist is visualized in the workflow diagram below.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of CCR5 Antagonist start N-Boc-4-piperidone + 4-Methylpiperidine reductive_amination Reductive Amination start->reductive_amination intermediate This compound reductive_amination->intermediate deprotection Boc Deprotection intermediate->deprotection coupling Amide Coupling with Core Moiety (e.g., Pyrimidine) deprotection->coupling final_product Final CCR5 Antagonist (e.g., Vicriviroc analogue) coupling->final_product

Caption: General workflow for the synthesis of a CCR5 antagonist.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound and its subsequent elaboration into a CCR5 antagonist framework.

Protocol 1: Synthesis of tert-butyl 4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate (this compound) via Reductive Amination

This protocol details the direct reductive amination of N-Boc-4-piperidone with 4-methylpiperidine using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This method is highly selective for the reduction of the intermediate iminium ion in the presence of the starting ketone.

Reaction Scheme:

Materials:

  • N-Boc-4-piperidone

  • 4-Methylpiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq). Dissolve the starting material in 1,2-dichloroethane (DCE) (approx. 0.2 M solution).

  • Addition of Amine and Acid: To the stirred solution, add 4-methylpiperidine (1.1 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed. Maintain the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine, 4'-Methyl-[1,4']bipiperidinyl, which is then ready for coupling.

Materials:

  • This compound

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Acidic Cleavage: To the solution, add an excess of 4M HCl in 1,4-dioxane (5-10 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation of the Salt: Upon completion, the hydrochloride salt of the product may precipitate. The solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether and collected by filtration.

  • Conversion to Free Base (Optional, for immediate use): For the subsequent coupling step, the free base is often required. The hydrochloride salt can be dissolved in water and the solution basified to pH > 10 with a suitable base (e.g., 2M NaOH). The aqueous layer is then extracted with dichloromethane (3 x volumes). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free amine.

Protocol 3: Amide Coupling with a Pyrimidine Core

This protocol outlines a general procedure for the amide bond formation between the deprotected 4'-Methyl-[1,4']bipiperidinyl and a heterocyclic carboxylic acid, exemplified by a substituted pyrimidine carboxylic acid, a common core in CCR5 antagonists like Vicriviroc.[6]

Materials:

  • 4'-Methyl-[1,4']bipiperidinyl (free base from Protocol 2)

  • Substituted pyrimidine carboxylic acid (e.g., 4,6-dimethylpyrimidine-5-carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyrimidine carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: In a separate flask, dissolve 4'-Methyl-[1,4']bipiperidinyl (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final CCR5 antagonist analogue.

Data Presentation

The following table summarizes the expected quantitative data for the key synthetic steps outlined above, based on literature precedents for analogous reactions.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Typical Purity (%) (Post-Purification)
1Reductive AminationNaBH(OAc)₃, Acetic AcidDCERT12-2470-90>95
2Boc Deprotection4M HCl in DioxaneDioxaneRT2-490-99 (as salt)>98
3Amide CouplingEDC, HOBt, DIPEADMFRT12-2460-80>97

Logical Relationships in CCR5 Antagonist Synthesis

The synthesis of a typical CCR5 antagonist utilizing the this compound intermediate follows a logical progression of chemical transformations designed to build molecular complexity in a controlled manner.

G cluster_0 Key Intermediates cluster_1 Key Transformations cluster_2 Products A N-Boc-4-piperidone D Reductive Amination A->D B 4-Methylpiperidine B->D C Pyrimidine Carboxylic Acid F Amide Coupling C->F G N-Boc-4'-Methyl- [1,4']bipiperidinyl D->G E Boc Deprotection H 4'-Methyl- [1,4']bipiperidinyl E->H I Final CCR5 Antagonist F->I G->E H->F

References

The Bipiperidinyl Scaffold: Application Notes for N-Boc-4'-Methyl-[1,4']bipiperidinyl as a Promising HIV Entry Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Antiretroviral Therapy

The global fight against Human Immunodeficiency Virus (HIV) has been marked by the development of increasingly effective antiretroviral therapies (ART). However, the emergence of drug-resistant viral strains necessitates a continuous search for novel therapeutic agents with distinct mechanisms of action. A promising class of these agents is the entry inhibitors, which prevent the virus from entering host cells, the very first step in its replication cycle.[1] This application note delves into the scientific rationale and practical application of N-Boc-4'-Methyl-[1,4']bipiperidinyl , a heterocyclic compound featuring the bipiperidinyl scaffold, as a potential HIV entry inhibitor. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols and technical insights into the evaluation of this compound and its derivatives.

The core of HIV's infectivity lies in its ability to fuse with and enter human immune cells, primarily CD4+ T-helper lymphocytes.[2] This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface, followed by a conformational change that allows gp120 to bind to a co-receptor, either CCR5 or CXCR4.[3] This co-receptor binding triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[2]

This compound belongs to a class of compounds known as CCR5 antagonists. These small molecules are designed to bind to the CCR5 co-receptor, inducing a conformational change that prevents its interaction with the viral gp120 protein.[4] By blocking this crucial step, CCR5 antagonists effectively halt the entry of R5-tropic HIV-1 strains, which are the predominant viral variants, particularly in the early stages of infection.[5] The bipiperidine structural motif has been identified as a key pharmacophore in a number of potent CCR5 antagonists, highlighting its importance in designing new and effective anti-HIV agents.[6][7]

Mechanism of Action: Blocking the Gateway

The therapeutic potential of this compound is rooted in its ability to act as a CCR5 co-receptor antagonist. The mechanism is a sophisticated molecular blockade that denies the virus its entry point into the host cell.

  • Binding to CCR5: The bipiperidinyl compound is designed to fit into a binding pocket on the CCR5 receptor, a G-protein coupled receptor with seven transmembrane domains.[4]

  • Allosteric Inhibition: Unlike the natural chemokine ligands of CCR5 (like RANTES, MIP-1α, and MIP-1β), which also bind to the receptor, the bipiperidinyl antagonist does not activate the receptor. Instead, it is an allosteric inhibitor. Its binding induces a conformational change in the extracellular loops of CCR5.

  • Prevention of gp120 Interaction: This altered conformation of CCR5 prevents the viral surface glycoprotein gp120 from recognizing and binding to it. This is a critical step, as the gp120-CCR5 interaction is essential for the subsequent fusion of the viral and cellular membranes.[3]

  • Inhibition of Viral Entry: By preventing the gp120-CCR5 interaction, the compound effectively blocks the entry of R5-tropic HIV-1 into the host cell, thereby inhibiting viral replication.[4]

The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of a CCR5 antagonist like this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) cluster_pathway Infection Pathway cluster_inhibition Inhibition Pathway gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Co-receptor gp120->CCR5 Binding gp41 gp41 step2 2. Conformational change in gp120 step4 4. gp41 mediates membrane fusion istep2 B. Conformational change in CCR5 Inhibitor N-Boc-4'-Methyl- [1,4']bipiperidinyl Inhibitor->CCR5 Binding step1 1. gp120 binds to CD4 step3 3. gp120 binds to CCR5 step5 5. Viral entry istep1 A. Inhibitor binds to CCR5 istep3 C. gp120 binding to CCR5 is blocked istep2->istep3 Prevents

Caption: Mechanism of HIV-1 entry and its inhibition by a CCR5 antagonist.

Protocols for Synthesis and Characterization

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from commercially available materials.

Step 1: Reductive Amination

  • Reaction: N-Boc-4-piperidone is reacted with 4-methylpiperidine in the presence of a reducing agent to form the target compound.

  • Reagents:

    • N-Boc-4-piperidone (1.0 eq)

    • 4-Methylpiperidine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) as solvent

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • To a solution of N-Boc-4-piperidone in DCE, add 4-methylpiperidine.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride portion-wise to the stirred solution.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Step 2: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compound. Expected signals would include those for the Boc protecting group, the piperidine rings, and the methyl group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the product.

The following diagram illustrates the synthetic workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start N-Boc-4-piperidone + 4-Methylpiperidine reaction Reductive Amination (NaBH(OAc)₃, DCE) start->reaction product Crude N-Boc-4'-Methyl- [1,4']bipiperidinyl reaction->product purify Column Chromatography product->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS) purify->ms

Caption: Workflow for the synthesis and characterization of the target compound.

Protocols for Biological Evaluation

The anti-HIV activity of this compound can be evaluated using a combination of in vitro assays to determine its efficacy and cytotoxicity.

Protocol 2: HIV-1 Pseudovirus Entry Assay

This assay measures the ability of the compound to inhibit the entry of HIV-1 into target cells using non-replicating pseudoviruses.

  • Materials:

    • HEK293T cells (for pseudovirus production)

    • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

    • HIV-1 envelope (Env)-expressing plasmid (e.g., from a CCR5-tropic strain like BaL)

    • HIV-1 backbone plasmid (Env-deficient, containing the luciferase reporter gene)

    • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

    • This compound (dissolved in DMSO)

    • Luciferase assay reagent

    • 96-well cell culture plates

  • Procedure:

    • Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the HIV-1 backbone plasmid. Harvest the culture supernatant containing the pseudoviruses 48-72 hours post-transfection and filter through a 0.45 µm filter.

    • Infection and Inhibition: a. Seed TZM-bl cells in a 96-well plate and incubate overnight. b. Prepare serial dilutions of this compound in culture medium. c. Pre-incubate the pseudovirus with the serially diluted compound for 1 hour at 37°C. d. Add the virus-compound mixture to the TZM-bl cells.

    • Luciferase Assay: After 48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis.

Protocol 3: Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Materials:

    • TZM-bl cells

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

    • Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis.[1]

Data Interpretation and Expected Results

The bipiperidinyl scaffold is a key feature in several potent CCR5 antagonists. For instance, SCH 351125 (SCH-C), a more complex derivative of the 4'-methyl-[1,4']bipiperidinyl core, has demonstrated significant anti-HIV-1 activity.[4] While specific data for this compound is not publicly available, data from closely related compounds can provide an indication of the expected potency.

CompoundTargetAssayIC₅₀ / EC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
SCH 351125 (SCH-C) HIV-1 (R5-tropic)In vitro antiviral assay0.4 - 9>10>1111[4]
AD101 HIV-1 (R5-tropic)In vitro antiviral assay1.5Not ReportedNot Reported[8]
  • IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of viral entry in the pseudovirus assay. A lower IC₅₀ value indicates higher potency.

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication in a cell-based assay.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. A higher CC₅₀ value indicates lower cytotoxicity.

  • Selectivity Index (SI): The ratio of CC₅₀ to IC₅₀ (or EC₅₀). A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel HIV-1 entry inhibitors. The bipiperidinyl scaffold has been validated as a key structural element for potent CCR5 antagonism. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and biological evaluation of this compound and its analogues.

Future research should focus on the synthesis and evaluation of a library of derivatives based on the 4'-methyl-[1,4']bipiperidinyl core. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The ultimate goal is to identify lead candidates with improved therapeutic profiles that can be advanced into preclinical and clinical development as the next generation of antiretroviral drugs.

References

Application Notes and Protocols for N-Boc-4'-Methyl-[1,4']bipiperidinyl in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Bipiperidinyl Scaffold in CNS Drug Development

In the intricate landscape of neurological drug discovery, the selection of the right chemical scaffold is a critical determinant of success. The piperidine ring is a highly privileged motif in medicinal chemistry, renowned for its favorable pharmacokinetic properties, including metabolic stability and the ability to confer appropriate lipophilicity for blood-brain barrier (BBB) penetration.[1][2] The "N-Boc-4'-Methyl-[1,4']bipiperidinyl" building block represents a sophisticated evolution of this scaffold, offering a pre-validated core for the rapid development of potent and selective modulators of key central nervous system (CNS) targets.

This versatile intermediate, featuring a tert-butoxycarbonyl (Boc) protecting group for controlled, sequential synthesis, is particularly valuable for creating ligands that target G-protein coupled receptors (GPCRs) implicated in severe neurological and psychiatric disorders.[2][3] Its inherent three-dimensional structure and the presence of a methyl group can facilitate optimal interactions within the binding pockets of target proteins, enhancing both potency and selectivity. This guide provides an in-depth exploration of the applications of this compound, focusing on its use in the synthesis of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) and neurokinin-3 (NK3) receptor antagonists—two promising therapeutic avenues for schizophrenia and other neurological conditions.[4][5]

Physicochemical Properties and Synthetic Rationale

The utility of this compound as a synthetic intermediate is underscored by its physicochemical properties, which are amenable to a wide range of reaction conditions. The Boc protecting group ensures the nucleophilicity of the second piperidine nitrogen is masked, allowing for selective functionalization at other sites before its facile removal under acidic conditions.[6]

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₁₆H₃₀N₂O₂Provides the foundational mass for further elaboration.
Molecular Weight 282.43 g/mol A moderate starting weight for building CNS-active molecules (target MW typically < 450 Da).[2]
Appearance White to off-white solidIndicates a stable, easy-to-handle solid.
Boc Protecting Group Acid-labileAllows for selective deprotection, a cornerstone of multi-step synthesis.[6]
Bipiperidine Core Rigid, 3D structureCan enhance binding affinity and selectivity by occupying specific regions of a receptor's binding pocket.
Methyl Group Lipophilic substituentCan improve BBB penetration and provide a key interaction point with the target receptor.

The strategic inclusion of the bipiperidine scaffold can improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. By occupying a distinct chemical space, it can lead to novel intellectual property and potentially circumvent off-target effects associated with more common scaffolds.

Application I: Synthesis of M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs)

The M4 muscarinic acetylcholine receptor is a prime target for the treatment of psychosis in schizophrenia.[4] Unlike direct agonists, M4 PAMs enhance the effect of the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer pharmacological profile.[7] The bipiperidine core of this compound is an excellent starting point for synthesizing potent and selective M4 PAMs.

Representative Synthetic Workflow: From Intermediate to a Putative M4 PAM

This section outlines a representative, multi-step synthesis to illustrate how this compound can be elaborated into a final M4 PAM. This workflow is a composite of established chemical transformations.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling A N-Boc-4'-Methyl- [1,4']bipiperidinyl B 4'-Methyl- [1,4']bipiperidinyl (Hydrochloride Salt) A->B  TFA or HCl in Dioxane   D Final M4 PAM B->D  HATU, DIPEA, DMF   C Heterocyclic Carboxylic Acid C->D G cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 FLIPR Assay A Seed CHO cells expressing hM4 and Gαqi5 in a 384-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) D Incubate for 1 hour C->D E Add test compound (PAM) F Add Acetylcholine (EC₂₀) E->F G Measure fluorescence (calcium signal) F->G

References

"N-Boc-4'-Methyl-[1,4']bipiperidinyl" coupling reactions with aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the palladium-catalyzed coupling of N-Boc-4'-Methyl-[1,4']bipiperidinyl with aryl halides, providing researchers and drug development professionals with a comprehensive understanding of the reaction's principles, practical execution, and optimization strategies.

Introduction: The Significance of the 4-Aryl-[1,4']bipiperidinyl Scaffold

The [1,4']bipiperidinyl moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of biologically active molecules. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal core for targeting complex protein-protein interactions and receptor binding sites. The introduction of an aryl group at the 4-position of the outer piperidine ring dramatically expands the chemical space available for exploration, leading to compounds with enhanced potency and selectivity. For instance, derivatives of this scaffold have been investigated as potent CCR5 and neurokinin 1 (NK1) receptor antagonists, crucial targets in HIV and CNS disorder therapies, respectively[1][2].

The N-tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the bipiperidinyl system is instrumental for synthetic control. It prevents unwanted side reactions and allows for the selective formation of the C(sp²)–N bond with aryl halides. The subsequent deprotection reveals a secondary amine that can be further functionalized, making this compound a versatile and highly valuable building block in drug discovery programs.

The most robust and widely adopted method for forging this critical C(aryl)-N bond is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction offers broad substrate scope, excellent functional group tolerance, and generally high yields, overcoming the limitations of classical methods like nucleophilic aromatic substitution, which are often ineffective for this type of transformation.[3][4]

Core Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3][5] The reaction is a cornerstone of modern organic synthesis due to its reliability in constructing C-N bonds.[6][7] The key to its success with challenging substrates, such as the sterically hindered this compound, lies in the rational selection of ligands that modulate the reactivity of the palladium center.

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf > Cl.[8]

  • Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the C(aryl)-N bond is formed, releasing the desired N-aryl bipiperidine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

Bulky, electron-rich phosphine ligands are critical as they promote the reductive elimination step, which is often the rate-limiting step, and prevent undesired side reactions such as beta-hydride elimination.[3]

Buchwald_Hartwig_Cycle Figure 1: Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition + Ar-X Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Amine Coordination + R₂NH Amido_Complex L-Pd(II)(Ar)(Amido) Palladium Amido Complex Amine_Complex->Amido_Complex Deprotonation + Base, - Base-H+X- Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine Coupled Product Amido_Complex->Product

Buchwald-Hartwig Catalytic Cycle Diagram

Detailed Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials & Reagents:

  • This compound

  • Aryl Halide (e.g., 4-bromotoluene)

  • Palladium Precatalyst (e.g., RuPhos Pd G3)

  • Ligand (e.g., RuPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask or oven-dried round-bottom flask with septum)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the ligand (e.g., RuPhos, 1.5-3 mol%). The use of a pre-catalyst often simplifies this step and provides more consistent results.[8]

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting materials.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding water.

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the mixture to a separatory funnel and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-[1,4']bipiperidinyl product.

Optimization and Data Presentation

The choice of reaction components is critical for success, especially when dealing with sterically demanding secondary amines. The following table provides recommended starting conditions for various aryl halides.

Aryl Halide (Ar-X)Recommended LigandRecommended BaseTypical Temp. (°C)Key Considerations
Aryl Iodide XPhos, RuPhosK₃PO₄, Cs₂CO₃80-100Generally very reactive. Weaker bases are often sufficient. Iodide can sometimes act as a catalyst inhibitor.[8]
Aryl Bromide RuPhos, BrettPhosNaOtBu, LHMDS100-110The "sweet spot" for reactivity and availability. Strong bases are typically required for high conversion.[5]
Aryl Chloride BrettPhos, tBuXPhosNaOtBu, LHMDS110-120More challenging due to the strength of the C-Cl bond; requires more active catalysts and higher temperatures.[9]
Aryl Triflate (Ar-OTf) XPhos, SPhosK₃PO₄, Cs₂CO₃90-110Highly reactive, similar to aryl bromides. Often compatible with milder bases.

Expert Insights & Troubleshooting

Navigating the complexities of cross-coupling reactions requires an understanding of common pitfalls and their solutions. As a sterically hindered secondary amine, this compound presents unique challenges that demand careful optimization.

Causality Behind Experimental Choices:

  • Why Bulky Biarylphosphine Ligands? Ligands like RuPhos and BrettPhos possess bulky biaryl scaffolds. This steric hindrance promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[3] Furthermore, the electron-rich nature of these ligands accelerates the final, often rate-limiting, reductive elimination step to release the product.[3]

  • Why Strong, Non-Nucleophilic Bases? A strong base like NaOtBu is required to deprotonate the N-H of the bipiperidinyl after it coordinates to the palladium center. The pKa of the coordinated amine is lowered, but a strong base ensures the equilibrium is driven towards the crucial palladium-amido complex. The base must be non-nucleophilic to avoid competing reactions with the aryl halide.

  • Why Anhydrous Solvents? Water can hydrolyze the active phosphine ligands and interfere with the catalytic cycle. While some Buchwald-Hartwig protocols are robust to small amounts of water, starting with anhydrous conditions is best practice for reproducibility.[5]

Troubleshooting Workflow:

If a reaction fails or provides low yield, a systematic approach is necessary. Common issues include starting material decomposition, catalyst deactivation, or the formation of byproducts like hydrodehalogenation (Ar-H) or biaryl homocoupling (Ar-Ar).[10]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low or No Product Formation Check_Inert Verify Inert Atmosphere (O₂ degrades catalyst) Start->Check_Inert Check_Inert->Start O₂ Leak Suspected Check_Reagents Check Reagent Quality (Anhydrous solvent? Active base?) Check_Inert->Check_Reagents Atmosphere OK Check_Reagents->Start Reagents Degraded Screen_Ligand Screen Different Ligands (e.g., XPhos, BrettPhos) Check_Reagents->Screen_Ligand Reagents OK Screen_Base Screen Different Bases (e.g., LHMDS, K₃PO₄) Screen_Ligand->Screen_Base No Improvement Success Reaction Optimized Screen_Ligand->Success Improvement Increase_Temp Increase Temperature (Especially for Ar-Cl) Screen_Base->Increase_Temp No Improvement Screen_Base->Success Improvement Increase_Temp->Success Improvement

Troubleshooting Workflow Diagram

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-aryl derivatives of this compound. A thorough understanding of the reaction mechanism and the specific roles of the catalyst, ligand, and base allows for the rational design of efficient and high-yielding protocols. By employing modern, bulky biarylphosphine ligands and carefully controlling reaction conditions, researchers can reliably access this valuable class of compounds, accelerating the development of new therapeutics.

References

Introduction: The Critical Role of Amine Protecting Groups in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Deprotection of N-Boc-4'-Methyl-[1,4']bipiperidinyl

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions. The deprotection of the Boc group is a crucial step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a detailed guide to the deprotection of this compound, a common building block in medicinal chemistry, yielding the corresponding 4'-Methyl-[1,4']bipiperidinyl.

This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-tested protocols. We will delve into the reaction mechanism, compare common deprotection reagents, provide step-by-step experimental procedures, and offer a troubleshooting guide to navigate potential challenges.

Reaction Mechanism: Acid-Catalyzed Cleavage of the Boc Group

The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide.

The stability of the tert-butyl cation is a key thermodynamic driving force for this reaction. The overall process is highly efficient and typically proceeds to completion under relatively mild acidic conditions.

Deprotection_Mechanism cluster_products Products reactant This compound acid H-A (Acid) protonated Protonated Intermediate reactant->protonated + H+ carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Slow tert_butyl tert-Butyl Cation protonated->tert_butyl amine 4'-Methyl-[1,4']bipiperidinyl carbamic_acid->amine Fast isobutylene Isobutylene tert_butyl->isobutylene - H+ co2 CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Comparative Analysis of Common Deprotection Reagents

The choice of acidic reagent for Boc deprotection is critical and depends on the substrate's sensitivity to acid, the desired reaction kinetics, and the ease of workup. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly employed reagents.

ReagentTypical ConditionsAdvantagesDisadvantagesWorkup Procedure
Trifluoroacetic Acid (TFA) 25-50% TFA in Dichloromethane (DCM), 0°C to RT, 1-3 hVolatile, easy to remove under vacuum. High reaction rates.Corrosive and hazardous. Can cause side reactions with sensitive functional groups.Evaporation of TFA and solvent, followed by basification and extraction.
Hydrochloric Acid (HCl) 4M HCl in Dioxane or Ethyl Acetate, 0°C to RT, 1-12 hCost-effective. The resulting hydrochloride salt is often crystalline and easy to isolate.Less volatile than TFA, requiring aqueous workup. Can be slower than TFA.Neutralization with a base, followed by extraction. Or precipitation of the HCl salt.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Both TFA and concentrated HCl are highly corrosive and should be handled with extreme care.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is generally faster and is preferred when the product is not sensitive to strong acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TFA: Slowly add TFA (5-10 eq) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup - Solvent Evaporation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Workup - Basification and Extraction: Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is >8. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4'-Methyl-[1,4']bipiperidinyl.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation if it is a liquid.

TFA_Protocol_Workflow start Dissolve N-Boc-4'-Methyl- [1,4']bipiperidinyl in DCM cool Cool to 0°C start->cool add_tfa Add TFA cool->add_tfa monitor Monitor Reaction (TLC/LC-MS) add_tfa->monitor evaporate Evaporate Solvent and Excess TFA monitor->evaporate Reaction Complete basify Basify with NaHCO3 and Extract with DCM evaporate->basify dry Dry Organic Layer basify->dry purify Purify Product dry->purify end Isolated 4'-Methyl- [1,4']bipiperidinyl purify->end

Caption: Workflow for Boc deprotection using TFA.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is advantageous when the final product is desired as a hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether or tert-butyl methyl ether (MTBE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate (optional, can be run neat if the starting material is a liquid).

  • Addition of HCl: Add 4M HCl in 1,4-dioxane (5-10 eq) to the starting material at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-12 hours. The hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction by TLC or LC-MS.

  • Isolation of the HCl Salt: Once the reaction is complete, add diethyl ether or MTBE to the reaction mixture to precipitate the product hydrochloride salt fully.

  • Filtration: Collect the solid by vacuum filtration, washing the filter cake with diethyl ether or MTBE to remove any non-polar impurities.

  • Drying: Dry the isolated salt under vacuum to obtain the pure 4'-Methyl-[1,4']bipiperidinyl hydrochloride.

  • Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., NaOH, Na₂CO₃), and extracted with an organic solvent as described in Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient acid, short reaction time, or low temperature.Add more acid, increase the reaction time, or allow the reaction to warm to room temperature.
Formation of Side Products The substrate contains other acid-labile functional groups.Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA). Protect other sensitive groups if necessary.
Difficulty in Isolating the Product The product is highly water-soluble.After basification, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. Use a continuous liquid-liquid extractor for highly polar products.
Low Yield Product loss during workup. Emulsion formation during extraction.Ensure complete basification. Break emulsions by adding brine. Perform multiple extractions with smaller volumes of solvent.

Conclusion

The deprotection of this compound is a straightforward yet critical transformation in synthetic organic chemistry. The choice between using TFA or HCl depends on the overall synthetic strategy, the stability of the substrate, and the desired final form of the product (free base or salt). By understanding the underlying mechanism and following these detailed protocols, researchers can achieve efficient and high-yielding deprotection, paving the way for the subsequent steps in their synthetic endeavors. Careful monitoring and appropriate workup procedures are key to obtaining the desired product in high purity.

Analytical methods for "N-Boc-4'-Methyl-[1,4']bipiperidinyl" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Analytical Characterization of N-Boc-4'-Methyl-[1,4']bipiperidinyl

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of this compound, a key heterocyclic building block in modern medicinal chemistry. As a crucial intermediate, its identity, purity, and stability must be rigorously established to ensure the quality and reproducibility of downstream synthetic operations and the integrity of final active pharmaceutical ingredients (APIs). This document is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for method selection and parameterization. We will cover structural elucidation by Nuclear Magnetic Resonance (NMR), molecular weight confirmation by Mass Spectrometry (MS), and purity assessment by High-Performance Liquid Chromatography (HPLC).

Introduction and Core Concepts

This compound (CAS 864369-96-0) incorporates two piperidine rings and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is instrumental in synthetic chemistry for temporarily masking the reactivity of the piperidine nitrogen, but its thermal and acidic lability presents unique analytical challenges[1][2]. A multi-technique approach is therefore not just recommended but essential for a full and unambiguous characterization. The analytical workflow described herein is designed to provide orthogonal data points, creating a self-validating system for quality assessment.

G

Physicochemical and Structural Properties

A foundational understanding of the molecule's properties is critical for selecting appropriate analytical conditions, such as solvent choice and temperature.

PropertyValue / DescriptionSource / Rationale
IUPAC Name tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylateInferred from Structure
CAS Number 864369-96-0[3]
Molecular Formula C₁₆H₃₀N₂O₂Inferred from Structure
Molecular Weight 282.43 g/mol Inferred from Structure
Appearance Expected to be a white to off-white powder or oilAnalogy to similar compounds[4][5]
Solubility Soluble in methanol, acetonitrile, dichloromethane (DCM), chloroform; sparingly soluble in waterAnalogy to N-Boc-piperidines[6][7][8]
Key Structural Features Boc-protected piperidine, a second piperidine ring, a quaternary carbon at the 4'-position, and a methyl group.-

Structural Elucidation by NMR Spectroscopy

NMR is the cornerstone technique for confirming the covalent structure of the molecule. Both ¹H and ¹³C NMR are required for unambiguous assignment. The presence of the bulky Boc group can sometimes lead to the observation of rotamers (rotational isomers) at room temperature, resulting in broadened or duplicated signals[4][9].

Rationale for Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice as it readily dissolves the compound and has well-defined residual solvent peaks for referencing (¹H: ~7.26 ppm, ¹³C: ~77.16 ppm)[4].

  • Temperature: Running spectra at both room temperature and an elevated temperature (e.g., 50 °C) can help confirm the presence of rotamers. If signal broadening is observed at room temperature, these signals will often coalesce into sharper peaks at higher temperatures[10].

Expected NMR Signal Assignments

The following table summarizes the expected chemical shifts based on data from structurally similar N-Boc-piperidine derivatives[4][11].

Assignment¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)Key Insights
Boc Group ~1.45 (s, 9H)~154.8 (C=O), ~79.5 (quaternary C), ~28.4 (CH₃)The sharp 9H singlet is a hallmark of the Boc group. The carbonyl carbon is highly deshielded[12].
Piperidine Ring 1 (N-Boc) ~3.9-4.1 (br m, 2H), ~2.6-2.8 (br m, 2H), ~1.2-1.8 (m, 5H)~40-45 (CH₂ adjacent to N), ~28-35 (other CH₂)Protons adjacent to the Boc-nitrogen appear as broad multiplets due to restricted rotation.
Piperidine Ring 2 ~2.0-3.0 (m, 4H), ~1.3-1.7 (m, 4H)~50-60 (CH₂ adjacent to N), ~30-40 (other CH₂)Signals will be complex due to coupling within the ring system.
Methyl Group (C4') ~0.9-1.1 (s, 3H)~20-25 (CH₃)A singlet, as it is attached to a quaternary carbon.
Quaternary Carbon (C4') -~30-35Will not appear in ¹H NMR; can be confirmed with DEPT or HMBC experiments.
Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a standard ¹³C{¹H} NMR spectrum with 1024-2048 scans.

    • (Optional but Recommended): Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to confirm assignments.

  • Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

  • Interpretation: Integrate the ¹H signals and assign all peaks, comparing them to the expected values. Confirm all carbon environments in the ¹³C spectrum.

Molecular Weight Verification by Mass Spectrometry

MS provides definitive confirmation of the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS), often using an ESI-TOF (Electrospray Ionization - Time of Flight) analyzer, is preferred as it can provide the exact mass to within a few parts per million (ppm)[4][13].

Rationale for Experimental Choices
  • Ionization: ESI is a soft ionization technique ideal for this type of molecule, as it minimizes fragmentation and typically produces protonated molecular ions ([M+H]⁺) or adducts like [M+Na]⁺.

  • Analyzer: TOF analyzers offer high mass accuracy, which is crucial for confirming the elemental composition.

Protocol: LC-MS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.

  • Instrumentation: Use an HPLC system coupled to an ESI-TOF mass spectrometer.

  • Chromatographic Conditions (for sample introduction):

    • Column: A short C18 column (e.g., 4.6 x 50 mm) can be used for rapid elution.

    • Mobile Phase: Isocratic elution with 80% Acetonitrile / 20% Water (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: ~3500-4500 V.

    • Source/Drying Gas Temp: ~300-350 °C.

  • Data Analysis:

    • Extract the mass spectrum for the eluting peak.

    • Identify the molecular ion peak. The expected exact mass for [C₁₆H₃₀N₂O₂ + H]⁺ is 283.2380 .

    • Calculate the mass error (in ppm) between the measured and theoretical exact mass. A value <5 ppm provides high confidence in the molecular formula.

Chromatographic Purity Assessment by RP-HPLC

Reversed-Phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of non-volatile organic compounds and for profiling related impurities[14][15]. The method separates compounds based on their hydrophobicity.

Rationale for Experimental Choices
  • Stationary Phase: A C18 column is a versatile and robust choice, providing excellent retention and separation for moderately polar molecules like this compound[14].

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) allows for the effective elution of the main peak while also separating it from earlier-eluting polar impurities and later-eluting non-polar impurities. An acid modifier (e.g., phosphoric or formic acid) is added to suppress the ionization of any basic sites, ensuring sharp, symmetrical peaks[16].

  • Detection: The Boc-carbonyl group has a weak UV chromophore. Therefore, detection at a low wavelength, such as 210 nm, is necessary to achieve adequate sensitivity[14].

G

Protocol: RP-HPLC Purity Analysis
  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric Acid or Formic Acid (reagent grade).

    • Reference standard of this compound (if available, of known purity).

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-17 min: 20% to 90% B

      • 17-22 min: 90% B

      • 22.1-27 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the sample in the same manner as the standard.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Perform a blank injection (diluent) to ensure a clean baseline.

    • Inject the standard solution five times to check for system suitability (RSD of peak area should be <2.0%).

    • Inject the sample solution in duplicate.

  • Data Calculation:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The analytical characterization of this compound requires a synergistic application of NMR, MS, and HPLC. NMR spectroscopy serves as the primary tool for structural confirmation, while high-resolution mass spectrometry provides definitive proof of the molecular formula. Finally, a validated RP-HPLC method is essential for quantifying purity and identifying any process-related impurities or degradants. Following the protocols detailed in this guide will ensure a comprehensive and reliable characterization, meeting the rigorous standards required in research and pharmaceutical development.

References

HPLC and GC-MS analysis of "N-Boc-4'-Methyl-[1,4']bipiperidinyl"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of "N-Boc-4'-Methyl-[1,4']bipiperidinyl" using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical protocols for the characterization of "this compound," a key intermediate in pharmaceutical synthesis. The methodologies outlined herein leverage High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and impurity profiling. The protocols are designed for researchers, scientists, and drug development professionals, offering a framework for robust and reliable analysis. The experimental choices are rationalized based on the physicochemical properties of the analyte and established analytical principles, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (N-Boc) protecting group enhances its utility in multi-step synthetic pathways. The purity and structural integrity of this intermediate are paramount, as impurities can propagate through a synthetic sequence, ultimately compromising the quality and safety of the final active pharmaceutical ingredient (API).

Therefore, the development of validated analytical methods to assess the purity and confirm the identity of this compound is a critical aspect of process development and quality control. This application note presents optimized methods for both HPLC and GC-MS analysis, addressing the distinct analytical challenges posed by this compound.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValue/ConsiderationImplication for Analysis
Molecular Formula C16H30N2O2---
Molecular Weight 282.43 g/mol Guides mass spectrometry settings.
Structure N-tert-butyloxycarbonyl protected bipiperidineThe Boc group imparts thermal lability.
Polarity Moderately non-polarInfluences choice of stationary and mobile phases.
Volatility Sufficiently volatile for GC analysisEnables the use of gas chromatography.
Thermal Stability Potential for thermal degradation of the Boc groupRequires careful optimization of GC inlet temperature.
UV Absorbance Limited chromophore (carbamate group)Low wavelength UV detection is necessary for HPLC.

The moderate polarity of this compound makes it amenable to both reversed-phase HPLC and GC. However, the thermal lability of the N-Boc protecting group is a critical consideration for GC-MS, necessitating careful control of the injection port temperature to prevent in-source degradation.

HPLC Method for Purity Assessment

Reversed-phase HPLC is the chosen modality for determining the purity of this compound due to its high resolution and compatibility with a wide range of organic molecules.

Rationale for Method Parameters
  • Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention of the moderately non-polar analyte.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate retention of the target compound while allowing for the elution of more polar and less polar impurities within a reasonable timeframe. The addition of a small amount of trifluoroacetic acid (TFA) can improve peak shape by minimizing tailing.

  • Detector: UV detection at a low wavelength (210 nm) is utilized to capture the weak absorbance of the carbamate chromophore in the N-Boc group.

Detailed HPLC Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

  • Sample vials and filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumental Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases A & B inject Inject 10 µL of Sample prep_mp->inject prep_sample Dissolve & Filter Sample (1 mg/mL) prep_sample->inject separate Isocratic Separation on C18 Column inject->separate 1.0 mL/min detect UV Detection at 210 nm separate->detect 30 °C integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC purity analysis.

GC-MS Method for Identification and Impurity Profiling

GC-MS is a powerful technique for the definitive identification of this compound and for the characterization of volatile and semi-volatile impurities.

Rationale for Method Parameters
  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its ability to separate a wide range of compounds based on their boiling points.

  • Injection: A split injection is used to prevent column overloading and ensure sharp peaks. The injector temperature is kept relatively low to minimize the risk of thermal degradation of the N-Boc group.

  • Oven Program: A temperature ramp is employed to effectively separate compounds with different volatilities.

  • Mass Spectrometer: Electron ionization (EI) is used to generate reproducible fragmentation patterns, which serve as a fingerprint for compound identification.

Detailed GC-MS Protocol

Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC-MS grade solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

  • Sample vials.

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Instrumental Conditions:

ParameterSetting
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Interpretation prep_sample_gc Dissolve Sample in Volatile Solvent (1 mg/mL) inject_gc Inject 1 µL of Sample (Split Mode) prep_sample_gc->inject_gc separate_gc Temperature Programmed Separation inject_gc->separate_gc 250 °C Inlet ionize Electron Ionization (70 eV) separate_gc->ionize 280 °C Transfer Line analyze_ms Mass Analysis (m/z 40-450) ionize->analyze_ms identify Identify Compound via Mass Spectrum analyze_ms->identify profile Profile Impurities identify->profile

Caption: Workflow for GC-MS identification.

Data Interpretation and System Suitability

HPLC:

  • Purity Calculation: The purity of this compound is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area in the chromatogram.

  • System Suitability: Before sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately. This may include injections of a standard solution to assess parameters like retention time reproducibility, peak asymmetry, and theoretical plates.

GC-MS:

  • Identification: The identity of the compound is confirmed by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Key expected fragments for this compound would include the loss of the Boc group and other characteristic cleavages of the piperidine rings.

  • Impurity Profiling: The GC-MS data can be used to identify and semi-quantify volatile and semi-volatile impurities.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The HPLC method is well-suited for routine purity testing, while the GC-MS method offers definitive structural confirmation and impurity profiling. The rationale-driven approach to method development ensures that these protocols are both scientifically sound and practically applicable in a drug development and quality control setting.

Application Note: A Scalable and Efficient Protocol for the Synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylate, commonly known as N-Boc-4'-Methyl-[1,4']bipiperidinyl. This key synthetic intermediate is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics. The bipiperidine structural motif is prevalent in a range of bioactive molecules, including CCR5 antagonists for HIV treatment.[1][2] The described methodology is centered around a robust reductive amination reaction, a cornerstone of modern organic synthesis for its efficiency and high fidelity in C-N bond formation.[3] This guide is tailored for researchers, chemists, and process development professionals, offering a detailed, step-by-step procedure complemented by mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Rationale

The piperidine scaffold is a privileged structure in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[4] The [1,4']bipiperidinyl core, in particular, offers a three-dimensional framework that is instrumental in orienting functional groups for optimal interaction with biological targets. The title compound, this compound, serves as a crucial precursor, with the tert-butyloxycarbonyl (Boc) protecting group enabling controlled, sequential functionalization of the two distinct nitrogen atoms within the bipiperidine system.

The chosen synthetic strategy is the direct reductive amination of N-Boc-4-piperidone with 4-methylpiperidine. This approach is superior to methods like direct alkylation, which are often plagued by issues of over-alkylation and low yields.[5] Reductive amination proceeds via the in-situ formation of an iminium ion intermediate, which is then selectively reduced by a hydride agent. For this large-scale application, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice.[6] Its mild nature and remarkable selectivity for imines and iminium ions in the presence of carbonyls (like the starting ketone) prevent side reactions and ensure a high-purity product profile, making it ideal for scalable synthesis.[5][6][7]

Reaction Mechanism and Workflow

The synthesis is a one-pot procedure that follows a well-established mechanistic pathway.

Mechanism: Reductive Amination

  • Iminium Ion Formation: The carbonyl oxygen of N-Boc-4-piperidone is first protonated (catalyzed by acetic acid), making the carbonyl carbon more electrophilic. The secondary amine of 4-methylpiperidine then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal undergoes dehydration to form a transient iminium ion. This step is the rate-limiting step and is driven forward by the formation of water.

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final this compound product.

Diagram 1: Reductive Amination Mechanism

cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Reduction A N-Boc-4-piperidone + 4-Methylpiperidine B Hemiaminal Intermediate A->B + H⁺ C Iminium Ion + H₂O B->C - H₂O D Iminium Ion E Final Product: This compound D->E + NaBH(OAc)₃ (Hydride Transfer)

A simplified diagram of the two-stage reductive amination mechanism.

Diagram 2: Overall Synthetic Workflow

start Start: Reagent Prep reactor Charge Reactor: N-Boc-4-piperidone, 4-Methylpiperidine, Acetic Acid, DCM start->reactor cool Cool to 0-5 °C reactor->cool add_stab Portion-wise Addition of NaBH(OAc)₃ cool->add_stab react Warm to RT Stir for 16-24h add_stab->react quench Reaction Quench: Aqueous NaOH react->quench extract Phase Separation & Aqueous Layer Extraction (DCM) quench->extract wash Combine Organics, Wash with Brine extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purification: Flash Chromatography concentrate->purify end Final Product purify->end

References

Application Notes and Protocols for the Use of N-Boc-4'-Methyl-[1,4']bipiperidinyl Scaffolds in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Bipiperidinyl Moiety in Drug Discovery

The [1,4']bipiperidinyl scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and receptor affinity. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of pharmacophoric groups. The introduction of a methyl group at the 4'-position can further influence lipophilicity and binding interactions. The use of N-Boc-4'-Methyl-[1,4']bipiperidinyl as a building block in solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries, enabling efficient structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of the this compound moiety into small molecule libraries using solid-phase techniques. The protocols are designed to be robust and adaptable, grounded in established principles of Boc-based synthesis.

Core Principles and Strategic Considerations

The successful application of this compound in SPOS hinges on a robust synthetic strategy. Two primary approaches are presented here, each offering distinct advantages depending on the desired library diversity.

  • Immobilization via an Integrated Linker (Strategy A): This approach involves using a derivative of the bipiperidinyl scaffold that contains a functional handle, such as a carboxylic acid, for direct attachment to a resin. This strategy is ideal when diversity is to be introduced by modifying the secondary amine of the second piperidine ring.

  • On-Resin Construction of the Scaffold (Strategy B): This method involves building the bipiperidinyl moiety directly on the solid support. A common approach is the reductive amination of a resin-bound amine with a suitable piperidone precursor. This is highly effective for generating diversity based on the initial amine attached to the resin.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical for both strategies. It is stable under the basic or neutral conditions of coupling and reductive amination but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA), unmasking the nitrogen for subsequent functionalization.[1][2]

Experimental Workflows and Protocols

Strategy A: Immobilization of a Pre-functionalized Bipiperidinyl Scaffold

This protocol outlines the coupling of a carboxylic acid-derivatized bipiperidinyl building block to an amino-functionalized resin, followed by diversification.

Strategy_A Resin Rink Amide Resin (Amine-functionalized) Swell Swell Resin (DMF) Resin->Swell Couple Couple Building Block: N-Boc-[1,4']bipiperidinyl-X-COOH (HATU, DIPEA, DMF) Swell->Couple Building Block Activation Wash1 Wash (DMF, DCM) Couple->Wash1 Boc_Deprotect Boc Deprotection (25-50% TFA in DCM) Wash1->Boc_Deprotect Wash2 Wash & Neutralize (DCM, 10% DIPEA in DMF) Boc_Deprotect->Wash2 Diversify Diversification Step (e.g., Acylation, Alkylation, or Reductive Amination) Wash2->Diversify R-X Wash3 Final Wash (DMF, DCM, MeOH) Diversify->Wash3 Cleave Cleavage from Resin (e.g., 95% TFA / 2.5% H2O / 2.5% TIS) Wash3->Cleave Isolate Precipitate & Isolate Product Cleave->Isolate

Caption: Workflow for Strategy A: Immobilization of a functionalized bipiperidinyl.

Protocol A1: Coupling to Resin

  • Resin Swelling: Swell Rink Amide resin (or other suitable amino-functionalized resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.

  • Activation of Carboxylic Acid: In a separate vial, dissolve N-Boc-[1,4']bipiperidinyl-X-COOH (3 eq. relative to resin loading), HATU (2.9 eq.), and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a small sample of beads). If the test is positive (indicating free amines), the coupling step can be repeated.[3]

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol A2: Boc Deprotection and Diversification

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[1] Drain the solution.

  • Washing and Neutralization: Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x). Neutralize the resin-bound amine salt by treating it with 10% DIPEA in DMF for 10 minutes (2x). Wash again with DMF (3x).

  • Diversification: Perform the desired diversification reaction. For example, for acylation, use a pre-activated carboxylic acid (4 eq.) with HATU/DIPEA as described in Protocol A1, Step 2. For reductive amination, treat the resin with an aldehyde or ketone (5 eq.) and a reducing agent like sodium triacetoxyborohydride (5 eq.) in a suitable solvent (e.g., 1% acetic acid in dichloroethane).

  • Final Wash: After the diversification reaction is complete, wash the resin extensively with DMF (3x), DCM (3x), and Methanol (MeOH) (3x). Dry the resin under high vacuum.

Strategy B: On-Resin Construction via Reductive Amination

This protocol details the synthesis of the bipiperidinyl scaffold directly on the solid support, starting from a resin-bound primary amine.

Strategy_B Resin Amine-functionalized Resin (e.g., from reductive amination of BAL resin with R1-NH2) Swell Swell Resin (DCM/DMF) Resin->Swell Reductive_Amination Reductive Amination with: N-Boc-4-piperidone (NaBH(OAc)3, DCE) Swell->Reductive_Amination Scaffold Formation Wash1 Wash (DMF, DCM, MeOH) Reductive_Amination->Wash1 Boc_Deprotect Boc Deprotection (25-50% TFA in DCM) Wash1->Boc_Deprotect Wash2 Wash & Neutralize (DCM, 10% DIPEA in DMF) Boc_Deprotect->Wash2 Diversify Diversification Step (e.g., Acylation with R2-COOH) Wash2->Diversify R2-X Wash3 Final Wash (DMF, DCM, MeOH) Diversify->Wash3 Cleave Cleavage from Resin (e.g., 95% TFA / 2.5% H2O / 2.5% TIS) Wash3->Cleave Isolate Precipitate & Isolate Product Cleave->Isolate

Caption: Workflow for Strategy B: On-resin construction of the bipiperidinyl scaffold.

Protocol B1: Scaffold Formation

  • Resin Preparation: Start with a resin displaying a primary amine. This can be achieved, for example, by reductive amination of a BAL (Backbone Amide Linker) aldehyde resin with a primary amine of choice (R¹-NH₂).

  • Resin Swelling: Swell the amine-functionalized resin in 1,2-dichloroethane (DCE).

  • Reductive Amination: To the swollen resin, add a solution of N-Boc-4-piperidone (5 eq.) in DCE containing 1% acetic acid. Allow the mixture to react for 1 hour to form the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5 eq.) portion-wise and agitate the mixture at room temperature overnight.[4]

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

Protocol B2: Deprotection and Diversification

  • Boc Deprotection: Follow the procedure outlined in Protocol A2, Step 1.

  • Washing and Neutralization: Follow the procedure outlined in Protocol A2, Step 2.

  • Diversification: Introduce the second point of diversity (R²) by reacting the newly formed secondary amine on the bipiperidinyl scaffold. Standard acylation or alkylation protocols can be employed as described in Protocol A2, Step 3.

  • Final Wash: Wash the resin as described in Protocol A2, Step 4 and dry under vacuum.

Cleavage and Product Isolation

The final step is the release of the synthesized compound from the solid support. The choice of cleavage cocktail is critical and depends on the linker used and the protecting groups present on the molecule.

Protocol C1: Standard TFA Cleavage

This protocol is suitable for acid-labile linkers like Rink Amide or Wang resin.

  • Preparation: Place the dried, resin-bound product in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) . TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-4 hours with occasional agitation.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.

  • Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (typically 10-20 times the volume of the filtrate). A precipitate should form.

  • Isolation: Isolate the crude product by centrifugation or filtration. Wash the precipitate with cold diethyl ether to remove scavengers and dissolved impurities.

  • Drying: Dry the crude product under vacuum. The product can then be purified by techniques such as reverse-phase HPLC.

Data Summary and Expected Outcomes

The efficiency of each step is crucial for the overall success of the synthesis. The following tables provide representative data for key reactions.

Table 1: Comparison of Coupling Reagents for Strategy A

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTypical Time (h)Expected Purity (Crude)Notes
HBTU/HOBt 3 : 2.9 : 6DMF2-4>85%Standard, reliable choice.[3]
HATU 3 : 2.9 : 6DMF1-2>90%Highly efficient, especially for sterically hindered couplings.[5]
DIC/HOBt 3 : 3 : 3DCM/DMF4-6>80%Cost-effective; urea byproduct must be washed away.[6]

Table 2: Cleavage Cocktail Selection Guide

Linker TypeCleavage ConditionCocktail ExampleTime (h)Reference
Rink Amide, WangStrong Acid95% TFA / 2.5% H₂O / 2.5% TIS2-4
2-ChlorotritylMild Acid1-2% TFA in DCM0.5-2
Merrifield (Boc-SPPS)Very Strong AcidAnhydrous HF / Anisole1-2[1]

Conclusion and Best Practices

The use of this compound as a scaffold in solid-phase organic synthesis provides a versatile and efficient route to novel compound libraries for drug discovery. The success of these syntheses relies on careful planning and execution.

  • Causality in Experimental Choices: The choice between Strategy A and B should be dictated by the desired points of diversity in the final library. The selection of coupling reagents must consider the steric hindrance of the building blocks, with HATU being a superior choice for challenging couplings.[5]

  • Self-Validating Protocols: Incorporate qualitative monitoring steps, such as the Kaiser test, after coupling reactions to ensure reactions proceed to completion before moving to the next step. This prevents the accumulation of deletion byproducts.

  • Purity Analysis: After cleavage, it is essential to characterize the crude product by LC-MS to confirm the identity of the target compound and assess its purity before undertaking large-scale purification.

By following these detailed protocols and adhering to best practices, researchers can effectively leverage the unique structural features of the this compound scaffold to accelerate their drug discovery efforts.

References

Application Notes & Protocols: Strategic Use of N-Boc-4'-Methyl-[1,4']bipiperidinyl for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 4'-Methyl-[1,4']bipiperidinyl Scaffold

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, present in over a hundred commercially available drugs.[1] Its conformational flexibility and three-dimensional (3D) character allow for the precise spatial orientation of functional groups, enabling interactions with biological targets that are often inaccessible to flat, aromatic systems.[1] The [1,4']bipiperidinyl moiety extends this principle, offering a conformationally constrained, yet versatile, linker that can project substituents into distinct vectors within a binding pocket.

This guide focuses on a specific, high-value building block: N-Boc-4'-Methyl-[1,4']bipiperidinyl . The strategic incorporation of two key features—the tert-butyloxycarbonyl (Boc) protecting group and the 4'-methyl substituent—makes this reagent exceptionally useful for systematic Structure-Activity Relationship (SAR) studies aimed at lead optimization.[2]

  • The N-Boc Group: The Boc group provides robust protection of the secondary amine on one of the piperidine rings. Its stability to a wide range of reaction conditions, coupled with well-established and often mild deprotection protocols, allows for the selective functionalization of the molecule at a later, strategic stage of the synthesis.[3][4][5] This enables the creation of a focused library of analogs from a common intermediate.

  • The 4'-Methyl Group: The methyl group serves multiple roles in SAR exploration.[6] As a small, lipophilic substituent, it can probe hydrophobic pockets within a target protein, potentially increasing binding affinity through favorable van der Waals interactions.[7] Furthermore, its presence can influence the molecule's metabolic stability by blocking potential sites of oxidative metabolism.[2][8] The defined stereochemistry of this group can also be critical for achieving optimal target engagement.[6]

These application notes provide a comprehensive framework for leveraging this compound in drug discovery campaigns, detailing not only the "how" but also the critical "why" behind each experimental step.

Logical Workflow for SAR Library Synthesis

The utilization of this compound in an SAR campaign follows a logical and efficient workflow. The core strategy involves deprotecting the Boc-protected nitrogen and subsequently introducing a diverse range of substituents (R groups) to probe the chemical space around that attachment point.

SAR_Workflow Start N-Boc-4'-Methyl- [1,4']bipiperidinyl Deprotection Step 1: N-Boc Deprotection Start->Deprotection Intermediate 4'-Methyl-[1,4']bipiperidinyl (Secondary Amine) Deprotection->Intermediate Diversification Step 2: Parallel N-Functionalization (e.g., Reductive Amination, Acylation) Intermediate->Diversification Library Diverse Library of Analogs (Varying 'R' Groups) Diversification->Library Screening Biological Screening (Potency, Selectivity, etc.) Library->Screening SAR_Analysis SAR Analysis & Lead Optimization Screening->SAR_Analysis Deprotection_Reaction reactant    this compound   product    4'-Methyl-[1,4']bipiperidinyl   reactant->product 1. TFA or HCl in Dioxane 2. Aqueous Work-up

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on overcoming common challenges related to low reaction yield.

The synthesis of this bipiperidinyl scaffold, a valuable building block in medicinal chemistry, is most commonly achieved via a reductive amination between N-Boc-4-piperidone and 4-methylpiperidine. While theoretically straightforward, this reaction is prone to issues that can significantly impact yield and purity. This guide provides in-depth, experience-driven advice in a question-and-answer format to address these specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My overall yield for the this compound synthesis is consistently below 50%. What are the most critical steps to scrutinize?

Low overall yield is typically rooted in one of three areas: incomplete iminium ion formation, inefficient reduction, or mechanical loss during purification. The primary synthetic route is a one-pot reductive amination. The critical equilibrium is the formation of the iminium ion from N-Boc-4-piperidone and 4-methylpiperidine, which is then irreversibly reduced.

Key Areas for Investigation:

  • Iminium Ion Formation: This is the reversible and often rate-limiting step. The reaction requires the removal of water. In a one-pot synthesis, this is driven by the irreversible reduction of the iminium ion. Factors like solvent choice, pH, and steric hindrance can impede this step.

  • Reduction Step: The choice and quality of the reducing agent are paramount. The reagent must be selective enough to reduce the iminium ion much faster than the starting ketone.[1][2][3] Inefficient reduction leads to an accumulation of starting materials and potential side products.

  • Work-up and Purification: The final product has a moderate polarity and basic character, which can lead to challenges during extraction and chromatography, causing significant material loss.[4]

Below is a workflow to diagnose the primary cause of low yield.

Figure 1. Diagnostic workflow for troubleshooting low yield.
Question 2: My reductive amination is stalling. TLC/LC-MS analysis shows significant amounts of unreacted N-Boc-4-piperidone. How can I drive the reaction to completion?

This is a classic sign of poor iminium ion formation. The equilibrium between the ketone/amine and the iminium ion must be shifted towards the iminium for the reduction to proceed efficiently.

Causality & Solutions:

  • Insufficient Acid Catalysis: The formation of the iminium ion is catalyzed by acid. Without it, the reaction can be exceedingly slow, especially with a hindered ketone like N-Boc-4-piperidone.

    • Recommendation: Add 1.0 to 1.2 equivalents of glacial acetic acid to the reaction mixture before adding the reducing agent.[5][6] The acid protonates the carbonyl, making it more electrophilic, and facilitates the dehydration step. Using trifluoroacetic acid is also an option for stubborn reactions.[5]

  • Presence of Water: Reductive aminations are sensitive to excess water. While the reaction produces one equivalent of water, starting with wet solvents or reagents can inhibit the reaction.

    • Recommendation: Use anhydrous solvents, particularly 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][7] Avoid protic solvents like methanol when using sodium triacetoxyborohydride (NaBH(OAc)₃), as it can react with the reagent.[1][7]

  • Sub-optimal Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice because it is a mild reducing agent that tolerates the weakly acidic conditions required for imine formation.[1][2][5] It reduces the iminium ion much faster than the ketone. Using a stronger reducing agent like sodium borohydride (NaBH₄) can lead to premature reduction of the starting ketone.[8]

    • Recommendation: Use fresh, high-quality NaBH(OAc)₃. It is hygroscopic and its efficacy can decrease with improper storage. Use 1.5-2.0 equivalents to ensure the reaction goes to completion.

Optimized Reaction Parameters Table:

ParameterStandard ConditionOptimized Condition for Low YieldRationale
Catalyst None1.1 eq. Acetic AcidCatalyzes iminium ion formation.[5][9]
Solvent Dichloromethane (DCM)Anhydrous 1,2-Dichloroethane (DCE)DCE is an excellent aprotic solvent for this reaction; ensuring it's anhydrous prevents inhibition.[7]
Reducing Agent 1.2 eq. NaBH(OAc)₃1.5 - 2.0 eq. fresh NaBH(OAc)₃Ensures sufficient reducing power, accounting for any reagent degradation.[5][6]
Stoichiometry 1.0 eq. Amine1.1 - 1.2 eq. 4-methylpiperidineA slight excess of the less valuable amine can help drive the equilibrium.[5][10]
Reaction Time 12 hours24 - 48 hoursSlow reactions may simply require more time to reach completion.[11]
Question 3: My reaction appears complete by LC-MS, but I lose most of my product during work-up and purification. What are the best practices?

This issue stems from the physicochemical properties of the this compound product. The presence of the basic nitrogen on the 4-methylpiperidine ring can cause problems during extraction and chromatography.

Self-Validating Purification Protocol:

  • Quenching: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2M sodium hydroxide (NaOH) until the pH of the aqueous layer is >10.[6] This step is critical. It neutralizes the acetic acid and deprotonates the product's piperidinyl nitrogen, making it soluble in the organic layer.

    • Validation Check: Use pH paper or a meter on the aqueous layer to confirm a strongly basic pH.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The N-Boc group imparts sufficient lipophilicity.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification via Flash Chromatography: This is often the step with the most significant material loss.

    • Minimize Silica Interaction: The basic nitrogen of your product can interact strongly with the acidic silica gel, leading to tailing and poor recovery. To mitigate this, pre-treat your silica gel with triethylamine (Et₃N). Prepare your column slurry using a solvent system containing 0.5-1% Et₃N (e.g., 94.5:5:0.5 Hexane:EtOAc:Et₃N).

    • Solvent System: A gradient elution is often effective. Start with a non-polar system (e.g., 5% EtOAc in Hexanes with 0.5% Et₃N) and gradually increase the polarity. The product is moderately polar.

    • Validation Check: Monitor the elution with TLC, staining with potassium permanganate to visualize the product. A round, well-defined spot indicates good chromatographic behavior.

Alternative Purification: Crystallization If the crude product is an oil that solidifies or if a solid can be precipitated, crystallization is a superior method for achieving high purity with minimal loss.[4]

  • Procedure: Dissolve the crude oil in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate). Slowly add a non-polar "anti-solvent" (e.g., hexanes, heptane) until turbidity persists. Allow the solution to cool slowly to room temperature, then to 0-4 °C to maximize crystal formation.

Question 4: I'm observing a significant side product with a mass corresponding to the reduction of my starting N-Boc-4-piperidone. How can I prevent this?

The formation of tert-butyl 4-hydroxypiperidine-1-carboxylate indicates that your reducing agent is not selective enough and is reducing the starting ketone.

Causality & Solutions:

  • Incorrect Reducing Agent: As mentioned, NaBH(OAc)₃ is highly selective for iminium ions over ketones.[3] If you are using NaBH₄, this side reaction is highly probable, as NaBH₄ readily reduces ketones.[8]

  • Degraded NaBH(OAc)₃: Over time, NaBH(OAc)₃ can hydrolyze, potentially forming more reactive borohydride species that are less selective.

  • Reaction Conditions: In the absence of the amine or with very slow iminium formation, even NaBH(OAc)₃ can slowly reduce activated ketones, especially over long reaction times.

Preventative Measures:

  • Confirm Reagent Identity: Ensure you are using NaBH(OAc)₃ and not NaBH₄ or NaBH₃CN. While sodium cyanoborohydride is also selective, it is more toxic.[1]

  • Use Fresh Reagent: Always use a freshly opened bottle of NaBH(OAc)₃ or one that has been stored properly in a desiccator.

  • One-Pot Protocol Order: The correct order of addition is crucial. Add the N-Boc-4-piperidone, 4-methylpiperidine, solvent, and acetic acid to the flask first. Stir for 30-60 minutes to allow for pre-equilibration and iminium ion formation before adding the NaBH(OAc)₃ portion-wise.[6] This ensures the reducing agent has a high concentration of its target iminium ion upon addition.

Figure 2. Competing reaction pathways in the reductive amination.

References

"N-Boc-4'-Methyl-[1,4']bipiperidinyl" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Boc-4'-Methyl-[1,4']bipiperidinyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of this versatile building block. The information is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how can they be identified?

A1: The impurity profile of crude this compound is heavily dependent on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: Such as 1-Boc-4-piperidone and 4-methylpiperidine.

  • Byproducts: These can include products from side reactions, such as over-alkylation or incomplete reaction.

  • Deprotected Product: The N-Boc group is labile to acidic conditions, which can lead to the formation of 4'-Methyl-[1,4']bipiperidinyl.[1][2]

  • Residual Solvents: Solvents used in the reaction or work-up, like dichloromethane (DCM), methanol, or toluene, may be present.

These impurities can be identified and quantified using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can reveal the presence of impurities through characteristic signals that do not correspond to the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating the target compound from its impurities and providing mass information for their identification.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents.[3]

Q2: My purified this compound is an oil, but I expected a solid. What should I do?

A2: this compound is often isolated as a white to off-white solid. If your product is an oil, it could be due to several factors:

  • Presence of Impurities: Even small amounts of impurities can significantly depress the melting point of a compound, causing it to be an oil at room temperature.[4]

  • Residual Solvents: Trapped solvent molecules can prevent the compound from crystallizing. It is crucial to ensure all residual solvents have been removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C) if the compound is thermally stable.[4]

If the product remains an oil after thorough drying, consider the following purification strategies to induce crystallization:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a crystalline solid.

  • Solvent-Antisolvent Precipitation: Dissolve the oily product in a minimal amount of a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble to precipitate the solid.[4][5]

  • Seed Crystals: If you have a small amount of solid material, adding a seed crystal to the oil can initiate crystallization.[6]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it at 0 - 8 °C.[7] For extended periods, storage at -20°C is advisable to minimize degradation.[8] The compound should be kept in a tightly sealed container to protect it from moisture and air. The primary stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[8] Therefore, it is crucial to avoid contact with acidic substances during storage.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

A. Column Chromatography Issues

Problem: Poor separation of this compound from a closely eluting impurity.

  • Probable Cause 1: Inappropriate Solvent System. The polarity of the mobile phase may not be optimal for resolving the compound of interest from the impurity.

    • Solution: Methodically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Vary the ratio of the solvents to fine-tune the separation. Adding a small amount of a third solvent, like methanol or triethylamine (if the compound is basic), can sometimes significantly improve resolution.

  • Probable Cause 2: Overloading the Column. Applying too much crude material to the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is recommended.

  • Probable Cause 3: Improper Column Packing. Voids or channels in the silica gel bed will result in an uneven flow of the mobile phase and lead to band broadening and poor separation.

    • Solution: Ensure the silica gel is packed uniformly. Slurry packing is generally preferred over dry packing for achieving a homogenous column bed.

Parameter Recommendation for Improved Separation
Solvent System Start with a low polarity mobile phase and gradually increase the polarity (gradient elution).
Column Loading Reduce the amount of crude material loaded onto the column.
Flow Rate A slower flow rate can sometimes improve the resolution of closely eluting compounds.

Problem: The compound is streaking or tailing on the TLC plate and column.

  • Probable Cause 1: Compound is too polar for the solvent system. The compound has a strong affinity for the stationary phase (silica gel) and does not move efficiently with the mobile phase.

    • Solution: Increase the polarity of the mobile phase. For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing by neutralizing acidic sites on the silica gel.

  • Probable Cause 2: Presence of acidic impurities. Acidic impurities can interact with the basic nitrogen of the piperidine ring, leading to tailing.

    • Solution: As mentioned above, adding a small amount of triethylamine to the mobile phase can help to mitigate this issue.

B. Recrystallization Challenges

Problem: The compound "oils out" instead of crystallizing.

  • Probable Cause 1: The solution is supersaturated. The concentration of the compound in the solvent is too high.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly.

  • Probable Cause 2: The cooling rate is too fast. Rapid cooling does not allow sufficient time for an ordered crystal lattice to form.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow down the cooling process.

  • Probable Cause 3: High concentration of impurities. Impurities can interfere with the crystallization process.[4]

    • Solution: Attempt a preliminary purification step, such as flash column chromatography, to remove the bulk of the impurities before attempting recrystallization.

Problem: Poor recovery of the purified compound after recrystallization.

  • Probable Cause 1: Using too much solvent. The compound has some solubility in the cold solvent, and using an excessive amount will lead to product loss in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Probable Cause 2: The compound is significantly soluble in the cold solvent.

    • Solution: Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation. Alternatively, consider a different solvent or a two-solvent system.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using flash chromatography.[9]

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

2. Column Packing:

  • Select an appropriately sized column based on the amount of crude material.
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
  • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.

3. Loading:

  • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column bed.

4. Elution:

  • Begin eluting with a low-polarity mobile phase (e.g., 100% hexanes or a hexanes/ethyl acetate mixture).
  • Gradually increase the polarity of the mobile phase to elute the desired compound.
  • Monitor the elution by TLC to identify the fractions containing the pure product.

5. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.[5]

1. Solvent Selection:

  • Through small-scale solubility tests, identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.
  • Add a minimal amount of the selected hot solvent to just dissolve the compound completely.

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
  • Hot filter the solution to remove the charcoal.

4. Crystallization:

  • Allow the clear solution to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum to a constant weight.

IV. Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Start Crude N-Boc-4'-Methyl- [1,4']bipiperidinyl Analysis Purity Assessment (TLC, LC-MS, NMR) Start->Analysis Decision Impurity Profile? Analysis->Decision Chromatography Flash Column Chromatography Decision->Chromatography Complex Mixture or Close Impurities Crystallization Recrystallization Decision->Crystallization Crystalline Solid with Minor Impurities Final_Analysis Final Purity Check (>98%) Chromatography->Final_Analysis Crystallization->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: A decision-making workflow for selecting a purification method.

Chromatography_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Column Chromatography Cause1 Inappropriate Solvent System Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Improper Column Packing Problem->Cause3 Solution1 Optimize Mobile Phase (Gradient Elution) Cause1->Solution1 Solution2 Reduce Sample Loading Cause2->Solution2 Solution3 Repack Column (Slurry Method) Cause3->Solution3

Caption: Troubleshooting common column chromatography issues.

V. References

  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds - Benchchem. Available at: 9

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. Available at: --INVALID-LINK--

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: --INVALID-LINK--

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: --INVALID-LINK--

  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem. Available at: 5

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. Available at: --INVALID-LINK--

  • meta-methyl 4-Anilino-1-Boc-piperidine - Cayman Chemical. Available at: --INVALID-LINK--

  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester - ChemicalBook. Available at: --INVALID-LINK--

  • Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification - Benchchem. Available at: 10

  • HPLC Troubleshooting Guide - Phenomenex. Available at: --INVALID-LINK--

  • Amine Protection / Deprotection - Fisher Scientific. Available at: --INVALID-LINK--

  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. Available at: 11

  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine - Benchchem. Available at: 3

  • ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage - Benchchem. Available at: 8

  • A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification - Benchchem. Available at: 12

  • Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. Available at: --INVALID-LINK--

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: --INVALID-LINK--

  • Synthesis of N-Boc 4-piperidone - ChemicalBook. Available at: --INVALID-LINK--

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? - ResearchGate. Available at: --INVALID-LINK--

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. Available at: --INVALID-LINK--

  • N-Boc-4,4'-bipiperidine - Chem-Impex. Available at: --INVALID-LINK--

  • Crystallization method of Boc-amino acid - Google Patents. Available at: --INVALID-LINK--

  • Synthesis method for N-Boc-3-piperidone - Google Patents. Available at: --INVALID-LINK--

  • N-Boc-4-piperidone - Cayman Chemical. Available at: --INVALID-LINK--

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available at: --INVALID-LINK--

  • Method for preparing 4-Boc-aminopiperidine - Google Patents. Available at: --INVALID-LINK--

  • para-methyl 4-Anilino-1-Boc-piperidine - Cayman Chemical. Available at: --INVALID-LINK--

  • HPLC Troubleshooting Guide - Sigma-Aldrich. Available at: --INVALID-LINK--

  • CAS 1445-73-4 N-Methyl-4-piperidone - BOC Sciences. Available at: --INVALID-LINK--

  • Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents - ResearchGate. Available at: --INVALID-LINK--

  • Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine - ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis is most commonly achieved through the reductive amination of N-Boc-4-piperidone with 4-methylpiperidine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and scalability. This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues.

The primary synthetic route is outlined below:

G reagents N-Boc-4-piperidone + 4-Methylpiperidine product This compound reagents->product Reductive Amination conditions Reducing Agent (e.g., STAB) Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., DCE)

Caption: Reductive amination synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted N-Boc-4-piperidone and/or 4-methylpiperidine with little to no desired product.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable.

    • Solution 1: Acid Catalysis. Ensure the presence of a catalytic amount of a weak acid, such as acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine.[1] However, using a strong acid can fully protonate the amine, rendering it non-nucleophilic.

    • Solution 2: Water Removal. The formation of the imine releases water. In some cases, the presence of water can shift the equilibrium back to the starting materials. While sodium triacetoxyborohydride (STAB) is tolerant to small amounts of water, for particularly sluggish reactions, the use of dehydrating agents like molecular sieves can be beneficial.

  • Inactive Reducing Agent: The hydride source may have degraded.

    • Solution: Sodium triacetoxyborohydride (STAB) is hygroscopic and can decompose upon prolonged exposure to moisture. Use a fresh bottle of the reagent or a recently opened one that has been stored properly in a desiccator.

  • Suboptimal pH: The reaction pH is critical.

    • Solution: The optimal pH for reductive amination is typically between 5 and 7. This allows for efficient imine/iminium ion formation without significantly reducing the concentration of the free amine. If using an amine salt (e.g., hydrochloride), an additional equivalent of a non-nucleophilic base (like triethylamine) may be needed to liberate the free amine.

G cluster_0 Troubleshooting: Low Yield start Low Product Yield q1 Check Reagent Quality (STAB, Amine, Ketone) start->q1 q2 Verify Reaction pH (Optimal: 5-7) q1->q2 q3 Confirm Acid Catalyst (e.g., Acetic Acid) q2->q3 q4 Consider Water Removal (Molecular Sieves) q3->q4 end Improved Yield q4->end

Caption: Workflow for troubleshooting low product yield.

Problem 2: Presence of a Higher Molecular Weight Impurity (Over-alkylation Product)

Symptom: LC-MS analysis reveals a byproduct with a mass corresponding to the product plus the mass of N-Boc-4-piperidone minus water. This is often a result of over-alkylation.

Causality: The newly formed secondary amine product, this compound, can act as a nucleophile and react with another molecule of N-Boc-4-piperidone. This forms a new iminium ion, which is then reduced to yield a tertiary amine byproduct.

G product N-Boc-4'-Methyl- [1,4']bipiperidinyl (Secondary Amine) iminium Tertiary Iminium Ion product->iminium Reacts with ketone N-Boc-4-piperidone ketone->iminium overalkylation Over-alkylation Byproduct (Tertiary Amine) iminium->overalkylation Reduction (STAB)

Caption: Pathway to the formation of an over-alkylation byproduct.

Solutions:

  • Control Stoichiometry: Use a slight excess of the 4-methylpiperidine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the N-Boc-4-piperidone, minimizing the opportunity for the product to react with the starting ketone.

  • Slow Addition of Reducing Agent: Adding the sodium triacetoxyborohydride portion-wise over a period can help maintain a low concentration of the reducing agent. This favors the reduction of the initially formed, more reactive primary iminium ion over the subsequent formation and reduction of the bulkier tertiary iminium ion.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can decrease the rate of the competing over-alkylation reaction.

Problem 3: Presence of an Impurity with a Mass of ~198 g/mol (N-Boc-4-hydroxypiperidine)

Symptom: You observe a byproduct with a mass corresponding to the reduction of the starting N-Boc-4-piperidone.

Causality: Although sodium triacetoxyborohydride is a mild reducing agent selective for iminium ions over ketones, under certain conditions, it can reduce the starting ketone.[2] This is more likely to occur if the imine formation is slow and the concentration of the ketone remains high in the presence of the reducing agent.

Solutions:

  • Pre-formation of the Imine: Allow the N-Boc-4-piperidone and 4-methylpiperidine to stir together in the presence of the acid catalyst for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/iminium ion to form, which is then readily reduced.

  • Choice of Reducing Agent: STAB is generally preferred over stronger reducing agents like sodium borohydride (NaBH₄) for one-pot reductive aminations precisely to avoid this side reaction. If you are using NaBH₄, switching to STAB is highly recommended.[3]

  • Avoid Excess Acid: While catalytic acid is necessary, a large excess can sometimes promote the reduction of the ketone.

Problem 4: Aldol Self-Condensation of N-Boc-4-piperidone

Symptom: Observation of complex, higher molecular weight byproducts, often colored, which can complicate purification.

Causality: Under basic or, to a lesser extent, acidic conditions, enolizable ketones like N-Boc-4-piperidone can undergo self-condensation to form aldol adducts, which may then dehydrate.

Solutions:

  • Maintain Appropriate pH: Avoid strongly basic conditions. If using an amine hydrochloride salt and a base like triethylamine, ensure you are not creating a highly basic environment. The slightly acidic conditions of a typical STAB-mediated reductive amination generally suppress this side reaction.

  • Order of Addition: Add the amine to the ketone before introducing any base to ensure the desired reductive amination pathway is favored.

Frequently Asked Questions (FAQs)

Q1: Why is sodium triacetoxyborohydride (STAB) the preferred reducing agent for this reaction?

A1: STAB is a mild and selective reducing agent. Its key advantage is the ability to reduce iminium ions much faster than the starting ketone.[2] This selectivity allows for a "one-pot" procedure where the ketone, amine, and reducing agent are all present in the same vessel, simplifying the experimental setup. Unlike sodium cyanoborohydride, it does not produce toxic cyanide byproducts.

Q2: What is the role of acetic acid in the reaction?

A2: Acetic acid acts as a catalyst to accelerate the formation of the iminium ion intermediate. It protonates the carbonyl oxygen of the N-Boc-4-piperidone, making the carbonyl carbon more susceptible to nucleophilic attack by the 4-methylpiperidine. It also helps to maintain a slightly acidic pH, which is optimal for the reaction.[1]

Q3: My reaction is very slow. How can I speed it up?

A3: If the reaction is proceeding slowly, you can try slightly increasing the temperature (e.g., to 40-50 °C). However, be aware that higher temperatures may also increase the rate of side reactions, such as over-alkylation. Another option is to increase the concentration of the reactants, if solubility allows.

Q4: How do I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol or a small amount of triethylamine in the mobile phase, can effectively separate the desired product from unreacted starting materials and less polar byproducts. An initial aqueous workup with a mild base (e.g., sodium bicarbonate solution) is recommended to remove the acetic acid and any water-soluble salts.

Q5: Can I use a different solvent?

A5: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for this reaction.[2] Tetrahydrofuran (THF) can also be used. Aprotic solvents are generally preferred. Protic solvents like methanol can sometimes react with the reducing agent or participate in side reactions.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • N-Boc-4-piperidone

  • 4-Methylpiperidine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic Acid (glacial)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq).

  • Dissolve the N-Boc-4-piperidone in anhydrous DCE (approximately 0.1-0.2 M concentration).

  • Add 4-methylpiperidine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-16 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane or ethyl acetate/hexanes with 1% triethylamine).

Quantitative Data Summary Table:

ReagentMolar Eq.Molecular Weight ( g/mol )
N-Boc-4-piperidone1.0199.25
4-Methylpiperidine1.199.17
Sodium Triacetoxyborohydride1.5211.94
Acetic Acid1.160.05

References

Technical Support Center: Optimizing the Synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a successful and efficient synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges of this reaction.

The primary and most efficient route to this compound is the direct reductive amination of N-Boc-4-piperidone with 4-methylpiperidine. This one-pot reaction is highly effective but sensitive to several parameters that can impact yield and purity.

General Reaction Scheme

G cluster_products Products R1 N-Boc-4-piperidone Intermediate Iminium Ion Intermediate R1->Intermediate + 4-Methylpiperidine - H₂O (Mildly Acidic, pH 4-6) R2 4-Methylpiperidine R2->Intermediate P1 This compound Intermediate->P1 + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has run to completion according to TLC, but after workup and purification, my isolated yield is very low (<30%). What are the most likely causes?

Answer: Low yields in this reductive amination are a common but solvable issue. The root cause often lies in the delicate equilibrium of iminium ion formation or the stability of the reducing agent.[1]

Possible Cause 1: Suboptimal pH for Iminium Ion Formation

  • The Chemistry: The reaction proceeds via a critical iminium ion intermediate, formed by the condensation of N-Boc-4-piperidone and 4-methylpiperidine. This condensation is an equilibrium reaction that is highly pH-dependent.[1]

    • If the pH is too high (basic): The condensation reaction is slow, and iminium ion formation is inefficient.

    • If the pH is too low (strongly acidic): The 4-methylpiperidine starting material will be protonated, rendering it non-nucleophilic and halting the reaction before it can begin.

  • Recommended Solution:

    • Control the pH: Operate in a mildly acidic range of pH 4-6. This is typically achieved by adding a stoichiometric amount of a weak acid, such as acetic acid.[2] This ensures enough of the amine is in its free-base form to act as a nucleophile while still catalyzing the dehydration step to form the iminium ion.

    • Pre-stirring: Allow the ketone, amine, and acid to stir together in the solvent for 1-2 hours before adding the reducing agent. This allows the iminium ion concentration to build, maximizing the substrate for the reduction step. You can monitor its formation by LC-MS.

Possible Cause 2: Decomposition or Inactivity of the Reducing Agent

  • The Chemistry: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent for this reaction. It is mild and selectively reduces the iminium ion in the presence of the starting ketone.[3] However, STAB is highly moisture-sensitive and will rapidly decompose upon contact with water, rendering it ineffective.

  • Recommended Solution:

    • Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous DCM or DCE) and perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Use Fresh Reagent: Use a freshly opened bottle of STAB or a batch that has been stored properly in a desiccator.

    • Portion-wise Addition: Add the STAB slowly in portions to the reaction mixture. This helps to control the reaction temperature and minimize any potential side reactions.[2]

Possible Cause 3: Competing Reduction of the Starting Ketone

  • The Chemistry: If a less selective or more powerful reducing agent is used (e.g., sodium borohydride, NaBH₄) without careful control, it can directly reduce the N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine, consuming the starting material in a non-productive pathway.

  • Recommended Solution:

    • Use the Right Tool for the Job: Stick with sodium triacetoxyborohydride (STAB) for one-pot reductive aminations. Its steric bulk and attenuated reactivity make it ideal for this transformation.[4] If you must use NaBH₄, it is best to perform the reaction in two steps: first, form the imine (often requiring removal of water), then perform the reduction.

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Complex Product Mixture and Purification Difficulties

Question: My reaction seems to have worked, but the crude NMR is messy, and I'm having trouble purifying the product on a silica gel column. The spots are streaking badly on my TLC plates.

Answer: This is a classic challenge when working with basic amine products like bipiperidinyls. The issues stem from both potential side reactions and the inherent properties of the product.

Possible Cause 1: Unoptimized Reaction Conditions

  • The Chemistry: If the reaction is not driven to completion, you will have unreacted starting materials (N-Boc-4-piperidone and 4-methylpiperidine) in your crude mixture, complicating purification.

  • Recommended Solution:

    • Use a Slight Excess of One Reagent: Employ a slight excess (1.1-1.2 equivalents) of the more volatile or easily removed component, in this case, 4-methylpiperidine, to drive the reaction to completion.

    • Monitor Thoroughly: Do not stop the reaction based on time alone. Use TLC or LC-MS to confirm the complete consumption of the limiting reagent (N-Boc-4-piperidone).

Possible Cause 2: Product Interaction with Silica Gel

  • The Chemistry: The basic nitrogen atoms on your product can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to significant tailing (streaking) on TLC plates and poor separation during column chromatography, often resulting in product loss.

  • Recommended Solution:

    • Neutralize the Silica: Pre-treat your column solvent with a small amount of a volatile base. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane mixture). This deactivates the acidic sites on the silica, allowing your product to elute cleanly.

    • Alternative Purification: Consider an acidic workup. After the reaction, dilute the mixture with a suitable solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt. The aqueous layer can then be washed with ethyl acetate to remove non-basic organic impurities. Finally, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified free-base product back into an organic solvent.[2]

    • Use a Different Stationary Phase: If problems persist, consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or a C18-functionalized reverse-phase silica.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis? A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is sufficiently reactive to reduce the iminium intermediate but generally will not reduce the starting ketone, allowing for a convenient one-pot procedure with higher yields compared to other borohydrides.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.

Q2: What is the optimal solvent and temperature for this reaction? A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for this reaction.[2][4] They are non-protic and effectively dissolve all reactants. The reaction is typically performed at room temperature and stirred for 12-24 hours. Gentle heating (e.g., to 40 °C) can sometimes accelerate slow reactions, but should be monitored to avoid side-product formation.

Q3: How can I effectively monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% Methanol in DCM or 20% Ethyl Acetate in Hexane. Visualize the spots using a potassium permanganate (KMnO₄) stain, which is highly effective for visualizing amines and other functional groups that are not UV-active. The product should have an Rf value distinct from the starting N-Boc-4-piperidone. For definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the consumption of reactants and the formation of the product by its mass.

Q4: I need to scale up this reaction to 50 grams. What are the key considerations? A4: Scaling up requires attention to heat management and reagent addition.

  • Exotherm: The addition of STAB can be mildly exothermic. On a large scale, add the reagent slowly in portions to maintain the internal temperature at ambient levels. Using a mechanical stirrer is essential for ensuring efficient mixing in larger volumes.

  • Workup: Liquid-liquid extractions at a large scale can be cumbersome. Ensure you have appropriately sized separatory funnels and be mindful of potential emulsion formation.

  • Purification: Column chromatography is not ideal for multi-gram scale purification. Developing a crystallization procedure for the final product is highly recommended. You might try dissolving the crude oil in a minimal amount of a polar solvent (like isopropanol) and adding a non-polar anti-solvent (like heptane) slowly to induce crystallization.[6]

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of this compound.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • Glacial Acetic Acid (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Amine and Acid Addition: Add 4-methylpiperidine (1.1 eq) followed by glacial acetic acid (1.1 eq) to the solution.

  • Iminium Formation: Stir the mixture at room temperature under an inert atmosphere (N₂) for 1-2 hours.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in three portions over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the consumption of N-Boc-4-piperidone by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% Methanol in DCM containing 0.5% triethylamine.

Data Summary

The choice of reducing agent and reaction conditions significantly impacts the outcome. The following table provides a general guide based on established principles of reductive amination.

Reducing AgentTypical ConditionsExpected YieldKey Advantages/Disadvantages
NaBH(OAc)₃ One-pot, DCM, AcOH, RT75-95% Recommended. Mild, selective, high-yielding. Moisture sensitive.
NaBH₃CN One-pot, MeOH, pH 6-770-90%Effective and selective. Highly toxic (releases HCN) .
NaBH₄ Two-step or with Ti(OiPr)₄40-70%Inexpensive. Prone to reducing starting ketone. Less selective.
H₂/Pd-C Catalytic Hydrogenation80-98%High yielding, clean. Requires specialized high-pressure equipment.

References

"N-Boc-4'-Methyl-[1,4']bipiperidinyl" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Boc-4'-Methyl-[1,4']bipiperidinyl. The synthesis of this compound, typically achieved through the reductive amination of N-Boc-4-piperidone and 4-methylpiperidine, is a robust process. However, like any chemical transformation, it is not without its potential for byproduct formation. This can impact yield, purity, and the overall success of your research.

This guide provides a comprehensive resource for identifying, understanding, and mitigating the formation of common byproducts. We will delve into the mechanistic origins of these impurities and provide actionable troubleshooting steps and detailed protocols for their removal, ensuring the high quality of your final compound.

Structure of this Guide

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. This format is intended to directly address the common challenges encountered in the laboratory. We will cover:

  • Byproduct Identification: What are the likely impurities and how can they be detected?

  • Root Cause Analysis: Why do these byproducts form?

  • Removal Strategies: How can these impurities be effectively removed from the reaction mixture?

  • Preventative Measures: How can the formation of byproducts be minimized in future syntheses?

I. Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected major byproducts?

A1: The most common and efficient method for synthesizing this compound is the reductive amination of N-Boc-4-piperidone with 4-methylpiperidine.[1][2] This reaction typically proceeds via the formation of an intermediate iminium ion, which is then reduced by a suitable hydride agent.

Expected Byproducts:

  • Unreacted Starting Materials: N-Boc-4-piperidone and 4-methylpiperidine.

  • Over-alkylation Product: Formation of a tertiary amine by reaction of the product with another molecule of N-Boc-4-piperidone.

  • Reduced Ketone: N-Boc-4-hydroxypiperidine, resulting from the reduction of the starting ketone before amination.

  • Byproducts from Reducing Agent: Dependent on the choice of reducing agent (e.g., borate salts from sodium borohydride).

Q2: I'm seeing an unexpected peak in my LC-MS analysis. How can I identify if it's a byproduct?

A2: The first step is to compare the mass-to-charge ratio (m/z) of the unexpected peak with the molecular weights of the potential byproducts listed in Q1. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying these components.[3][4]

Workflow for Byproduct Identification:

Caption: Workflow for Byproduct Identification.

Q3: My reaction seems to have stalled, and I have a significant amount of unreacted N-Boc-4-piperidone. What could be the cause?

A3: Incomplete conversion is a common issue in reductive aminations. Several factors could be at play:

  • Inefficient Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion may not favor the product. This can be influenced by pH and the presence of water.

  • Deactivated Reducing Agent: The hydride source may have degraded due to moisture or improper storage.

  • Steric Hindrance: While less of an issue with these specific reactants, steric bulk can slow down the reaction.[5]

Q4: I'm concerned about byproducts from the N-Boc deprotection step. What should I look out for?

A4: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl).[6][7] The primary concern during deprotection is the formation of the tert-butyl cation (t-Bu+). This electrophilic species can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture, leading to tert-butylated byproducts.[8]

II. Troubleshooting Guides

Scenario 1: Presence of Unreacted Starting Materials

Problem: Significant amounts of N-Boc-4-piperidone and/or 4-methylpiperidine are detected in the final product.

Root Cause Analysis:

Potential Cause Explanation Proposed Solution
Suboptimal Reaction Time/Temp The reaction has not been allowed to proceed to completion.Increase reaction time or gently warm the reaction mixture. Monitor progress by TLC or LC-MS.
Inefficient Reducing Agent The chosen reducing agent is not potent enough or has degraded. Sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion over the ketone.[9][10]Use a fresh batch of a suitable reducing agent like STAB.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to an excess of one starting material.Carefully verify the stoichiometry of all reactants.

Removal Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic 4-methylpiperidine, causing it to partition into the aqueous layer.

  • Basic Wash: Subsequently, wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate) to remove any remaining acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Scenario 2: Formation of N-Boc-4-hydroxypiperidine

Problem: A significant amount of the reduced ketone byproduct is observed.

Root Cause Analysis:

Potential Cause Explanation Proposed Solution
Non-Selective Reducing Agent A strong reducing agent like sodium borohydride can reduce the ketone directly before iminium ion formation is complete.[10]Switch to a more selective reducing agent such as sodium triacetoxyborohydride (STAB).
Slow Iminium Formation If the formation of the iminium ion is slow, the reducing agent has more opportunity to react with the starting ketone.Ensure anhydrous conditions and consider the use of a dehydrating agent like magnesium sulfate.

Removal Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient elution system of ethyl acetate and hexanes is typically effective. The more polar N-Boc-4-hydroxypiperidine will have a lower Rf value and elute more slowly than the desired product.

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to isolate the pure product.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Caption: Synthesis of this compound.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • 4-methylpiperidine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of N-Boc-4-piperidone in anhydrous DCM, add 4-methylpiperidine and stir for 20 minutes at room temperature.

  • Slowly add STAB in portions over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Boc Deprotection

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound in DCM.

  • Add an excess of TFA or 4M HCl in Dioxane and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid and extract the deprotected amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

IV. Data Summary

Compound Molecular Formula Molecular Weight Expected Analytical Signature (LC-MS)
This compoundC16H30N2O2298.43[M+H]+ = 299.24
N-Boc-4-piperidoneC10H17NO3199.25[M+H]+ = 200.13
4-methylpiperidineC6H13N99.17[M+H]+ = 100.12
N-Boc-4-hydroxypiperidineC10H19NO3201.26[M+H]+ = 202.14

V. References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Analytical Method Development for 3-[(4-Methylphenyl)methyl]piperidine Impurities. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Retrieved from --INVALID-LINK--

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from --INVALID-LINK--

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from --INVALID-LINK--

  • Scirp.org. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Reductive amination. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from --INVALID-LINK--

  • BIOSYNCE. (2025). What are the detection methods for piperidine?. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). troubleshooting low yield in N-Boc-MeVal peptide synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--

  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Piperidine Impurities. Retrieved from --INVALID-LINK--

  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from --INVALID-LINK--

  • organic-reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). N-Boc-4-piperidone. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). N-Boc-4,4'-bipiperidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1'-Boc-4-(aminomethyl)-[1,4'-bipiperidine]. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scaling Up N-Boc-4'-Methyl-[1,4']bipiperidinyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals encountering challenges in the synthesis and scale-up of N-Boc-4'-Methyl-[1,4']bipiperidinyl. We will move beyond simple procedural outlines to address the mechanistic underpinnings of common issues, providing a framework for logical troubleshooting and robust process optimization.

Overview of the Core Synthesis: Reductive Amination

The most direct and scalable synthetic route to this compound is the reductive amination between N-Boc-4-piperidone and 4-methylpiperidine. This one-pot reaction proceeds via two key stages: the formation of an intermediate iminium ion, which is then reduced in situ by a selective hydride agent.

The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice due to its mild nature and remarkable selectivity.[1] It readily reduces the protonated iminium ion intermediate while being slow to react with the starting ketone, thereby minimizing side reactions like the formation of N-Boc-4-hydroxypiperidine.[2][3]

cluster_reaction Reaction Vessel (Aprotic Solvent, e.g., DCM/DCE) A N-Boc-4-piperidone C Iminium Ion Formation (Reversible) A->C B 4-Methylpiperidine B->C D Reduction by NaBH(OAc)₃ C->D Rate-determining step E N-Boc-4'-Methyl- [1,4']bipiperidinyl (Product) D->E

Caption: General workflow for reductive amination synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Sodium Triacetoxyborohydride (STAB) preferred over other reducing agents like Sodium Borohydride (NaBH₄)?

A1: The preference for STAB lies in its selectivity and reaction kinetics.[1] Sodium borohydride (NaBH₄) is a stronger reducing agent that can readily reduce the starting N-Boc-4-piperidone to the corresponding alcohol, leading to a significant impurity. STAB is sterically hindered and less reactive, allowing the equilibrium for iminium ion formation to be established before significant reduction occurs.[2] This selectivity permits a convenient one-pot procedure where all reactants can be mixed from the start.[3]

Q2: Is an acid catalyst necessary for this reaction?

A2: While not always required for aldehyde-based reductive aminations, an acid catalyst like glacial acetic acid is often beneficial for ketones.[3] The formation of the iminium ion from a ketone and a secondary amine can be slow. A catalytic amount of acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by the amine. However, excess acid can protonate the amine starting material, rendering it non-nucleophilic, or create issues with the hydride reagent. Typically, 1 equivalent of acetic acid relative to the ketone is a good starting point for optimization.[2]

Q3: What are the best solvents for this reaction?

A3: Aprotic solvents are required as STAB is water-sensitive.[1] 1,2-Dichloroethane (DCE) is the most commonly cited and effective solvent.[3] Dichloromethane (DCM) is also widely used. For scale-up operations where chlorinated solvents are less desirable, tetrahydrofuran (THF) can be a viable alternative, although reaction times may need adjustment.[3] Protic solvents like methanol are incompatible with STAB.[1]

Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific, common problems encountered during the synthesis.

G cluster_yield Low Conversion / Stalled Reaction cluster_purity Impurity Profile Issues start Unsatisfactory Reaction (Low Yield / Purity) reagent_quality Check Reagent Quality start->reagent_quality conditions Optimize Conditions start->conditions stoichiometry Verify Stoichiometry start->stoichiometry side_product Identify Side Products start->side_product workup Refine Work-up/ Purification start->workup stab_activity STAB is hygroscopic and degrades. Solution: Use fresh bottle, run potency assay, add excess. reagent_quality->stab_activity amine_purity 4-Methylpiperidine quality? Solution: Distill before use, check NMR/GC. reagent_quality->amine_purity temp Reaction too slow at RT? Solution: Gently heat to 40-50°C with careful monitoring. conditions->temp acid No acid catalyst? Solution: Add 1 equiv. Acetic Acid to promote iminium formation. conditions->acid starting_ketone Starting ketone in final product? Cause: Incomplete reaction. See 'Low Conversion' path. side_product->starting_ketone alcohol_impurity N-Boc-4-hydroxypiperidine seen? Cause: Non-selective reduction. Solution: Confirm STAB quality, avoid stronger reductants. side_product->alcohol_impurity

Caption: Troubleshooting decision tree for common synthesis issues.

Problem 1: Low Yield or Incomplete Conversion
  • Potential Cause A: Degraded Sodium Triacetoxyborohydride (STAB)

    • Explanation: STAB is a hygroscopic powder, and its hydride activity diminishes upon exposure to moisture.[1] On a large scale, using an entire bottle from a supplier may mean the reagent has been exposed to air multiple times.

    • Solution:

      • Use Fresh Reagent: Always use a newly opened container of STAB for critical scale-up runs.

      • Increase Stoichiometry: A modest increase in the excess of STAB (e.g., from 1.4 to 1.6 equivalents) can sometimes overcome partial degradation.[2]

      • Advanced: For GMP or pilot-scale work, consider implementing a potency assay for the STAB reagent. A simple method involves monitoring a model reaction, such as the reduction of a simple aldehyde, by HPLC to determine the active hydride content.[1][4]

  • Potential Cause B: Inefficient Iminium Ion Formation

    • Explanation: The equilibrium between the ketone/amine and the iminium ion must be established for the reduction to proceed. For this sterically demanding ketone and secondary amine, this step can be slow and rate-limiting.[5]

    • Solution:

      • Catalytic Acid: Ensure glacial acetic acid (approx. 1.0 eq) is included in the reaction mixture.[3]

      • Pre-Stirring (Pre-formation): Mix the N-Boc-4-piperidone, 4-methylpiperidine, and acetic acid in the solvent for 1-2 hours at room temperature before adding the STAB. This allows the iminium ion concentration to build up.

      • Temperature Increase: If the reaction stalls at room temperature, gentle heating to 40-50 °C can significantly increase the rate.[2] This must be done with caution on a large scale.

Problem 2: Formation of N-Boc-4-hydroxypiperidine Impurity
  • Explanation: This side product arises from the direct reduction of the starting ketone, N-Boc-4-piperidone. While STAB is highly selective, this can occur if a stronger, more reactive hydride species is present.

  • Solution:

    • Confirm Reagent Identity: Ensure that sodium borohydride (NaBH₄) was not used by mistake.

    • Check STAB Purity: Some preparations of STAB can contain more reactive species like sodium diacetoxyborohydride (SDAB), which can lead to less selectivity.[4] Sourcing high-purity STAB from a reputable supplier is crucial.

    • Control Temperature: Do not allow the reaction temperature to rise uncontrollably, as higher temperatures can decrease the selectivity of the reduction.

Problem 3: Difficulties During Work-up and Purification
  • Explanation: The product is a basic tertiary amine, which dictates the extraction strategy. Its physical properties (often a thick oil or low-melting solid) can make purification challenging on a large scale.

  • Solution:

    • Aqueous Work-up: After the reaction is complete, quench cautiously with water. Basify the aqueous layer with 1-2M NaOH or saturated sodium bicarbonate solution to a pH > 10. This ensures the product amine is in its free base form and fully soluble in the organic layer.[2]

    • Avoid Emulsions: During extraction on a large scale, emulsions can form. Use brine (saturated NaCl solution) washes to help break up emulsions and remove water from the organic layer.

    • Purification Strategy:

      • Chromatography: Only suitable for small (gram) scale.

      • Crystallization (as a salt): This is the preferred method for large-scale purification. Dissolve the crude free-base in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of HCl (e.g., 4M HCl in dioxane or gaseous HCl) to precipitate the hydrochloride salt. The salt can then be recrystallized to high purity.

      • Distillation: The product has a high boiling point, making vacuum distillation difficult and prone to decomposition. This is generally not recommended.

Key Scale-Up Considerations

ParameterBench-Scale (1-10 g)Pilot / Production Scale (1 kg+)Rationale & Expert Advice
Addition of STAB Added in one portion.Added in several portions over 30-60 minutes.The reaction can be exothermic. Portion-wise addition allows for better temperature control in a large, jacketed reactor, preventing temperature spikes that could lead to side reactions.[2]
Mixing Magnetic stirring is sufficient.Overhead mechanical stirring is required.STAB is a solid and the reaction is heterogeneous. Efficient mixing is critical to ensure good contact between reactants and prevent localized "hot spots".
Temperature Control Reaction vessel in an ice/water bath if needed.Jacketed reactor with a circulating coolant system.Precise temperature control is paramount for reproducibility and safety on a large scale. The initial exotherm must be managed effectively.
Quenching Pouring reaction mixture into water.Slow, controlled reverse-addition of the reaction mixture to the quench vessel (or vice-versa with cooling).The quench of excess hydride can be vigorous and produce gas. A controlled addition is essential for safety.

Analytical Characterization

To ensure the integrity of the final product, a combination of analytical techniques should be employed:

  • ¹H and ¹³C NMR: Confirms the chemical structure, the presence of the Boc group, the methyl group, and the correct integration of protons on both piperidine rings.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound. Expect to see the [M+H]⁺ ion.

  • HPLC/GC: Assesses the purity of the final product. A suitable method should be developed to separate the product from starting materials and key potential impurities.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (5-gram scale)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (5.0 g, 25.1 mmol, 1.0 eq) and 4-methylpiperidine (2.74 g, 27.6 mmol, 1.1 eq).

  • Add Dichloromethane (DCM, 100 mL) followed by glacial acetic acid (1.51 g, 25.1 mmol, 1.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • In a single portion, add sodium triacetoxyborohydride (STAB, 7.44 g, 35.1 mmol, 1.4 eq). Note: A slight exotherm may be observed.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Slowly pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution.

  • Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify by flash column chromatography if necessary.

Protocol 2: Salt Formation for Purification
  • Dissolve the crude this compound free base in a minimal amount of ethyl acetate or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases.

  • Stir the resulting slurry in the cold for 30 minutes.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the hydrochloride salt.

References

"N-Boc-4'-Methyl-[1,4']bipiperidinyl" stability issues during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-Boc-4'-Methyl-[1,4']bipiperidinyl (CAS No. 864369-96-0). This advanced building block is integral to the synthesis of complex molecules in pharmaceutical research, particularly for developing novel therapeutics. Its structure, featuring a bipiperidinyl core, is functionalized with a tert-butyloxycarbonyl (Boc) protecting group. The strategic use and preservation of the Boc group are paramount for successful multi-step syntheses.[1][2]

This guide is designed for our audience of researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound during chemical reactions. Our goal is to empower you to anticipate and resolve challenges, ensuring the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability profile of this compound?

The stability of the molecule is almost entirely dictated by the N-Boc protecting group.[1] The bipiperidinyl core itself is robust under many conditions, but the Boc group confers specific sensitivities.

  • Stable Conditions: The N-Boc group is generally stable in the presence of bases, nucleophiles, and under catalytic hydrogenation conditions.[1][2][3] This makes it an excellent orthogonal protecting group to moieties like Fmoc (base-labile) or Cbz (hydrogenolysis-labile).[1][4]

  • Labile Conditions: The Boc group is highly sensitive to acidic conditions and is readily cleaved by both strong and mild acids.[5][6] It can also be removed under certain thermal (thermolytic) conditions, especially at temperatures exceeding 100-150°C.[7]

Q2: What are the ideal storage conditions for this compound?

To ensure long-term stability and prevent gradual degradation, this compound should be stored in a cool, dry environment.

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Minimizes thermal degradation and potential side reactions.[8][9]
Atmosphere Inert gas (Argon or Nitrogen)Prevents slow oxidation of the piperidine ring and hydrolysis from atmospheric moisture.[9]
Container Tightly sealed, amber vialProtects from moisture and light.[8]

Q3: I need to run a reaction at an elevated temperature. Is the Boc group stable?

Caution is advised. While the Boc group can withstand moderate heat, thermolytic cleavage is a known phenomenon.[7] Stability is dependent on the solvent and the presence of any acidic or Lewis acidic species. Reactions conducted above 100°C may require careful monitoring for deprotection.[7] If high temperatures are necessary, consider running a small-scale control experiment first to assess stability under your specific conditions.

Q4: How can I quickly verify the integrity of the Boc group on my starting material?

Several analytical techniques can confirm the presence of the Boc group:

  • ¹H NMR Spectroscopy: Look for a characteristic singlet peak around 1.4-1.5 ppm, which integrates to 9 protons. The absence or diminished integration of this peak is a clear indicator of deprotection.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching absorption band in the region of 1690-1712 cm⁻¹ is characteristic of the Boc carbamate.[1]

  • LC-MS: The presence of a molecular ion corresponding to a mass loss of 100.05 Da (for C₅H₈O₂) from the parent mass indicates deprotection.

Troubleshooting Guide: Reaction Stability Issues

This section addresses specific experimental problems related to the stability of this compound.

Issue 1: My reaction shows an unexpected, more polar byproduct. I suspect Boc deprotection.

  • Symptoms:

    • A new, lower Rf spot appears on the TLC plate that may stain with ninhydrin.

    • LC-MS analysis shows a prominent peak with a mass corresponding to the deprotected amine (M-100).

    • ¹H NMR of the crude material shows a significant decrease or complete absence of the tert-butyl singlet at ~1.4 ppm.

  • Probable Causes & Solutions:

    The cleavage of the Boc group is an acid-catalyzed process involving protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.[6][10]

    Probable CauseScientific ExplanationRecommended Solution
    Explicitly Acidic Reagents Reagents like TFA, HCl, TsOH, or even mild acids are used for intentional deprotection and will cleave the Boc group.[11][12]If deprotection is unintentional, redesign the synthetic step to avoid acidic reagents. Consider an alternative protecting group if acidic conditions are mandatory.
    Latent Acidity in Solvents Chlorinated solvents like Dichloromethane (DCM) can generate trace amounts of HCl over time, especially upon exposure to light.[13] Deuterated chloroform (CDCl₃) is often slightly acidic.Use freshly purified or inhibitor-free solvents. Consider adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine, to the reaction mixture to scavenge trace acid.
    Lewis Acid Catalysts Lewis acids (e.g., ZnCl₂, AlCl₃, TMSOTf) can coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage.[14]Avoid Lewis acids if possible. If one is required, run the reaction at the lowest possible temperature (e.g., -78°C) and carefully monitor for deprotection.
    High Reaction Temperature Thermal energy can induce elimination, leading to the formation of isobutene, CO₂, and the free amine, a process known as thermolytic cleavage.[7]Reduce the reaction temperature. If the reaction rate is too slow, explore alternative catalysts or reagents that are effective at lower temperatures.
  • Workflow Diagram: Diagnosing Unwanted Deprotection

    G start Unexpected Polar Byproduct Observed (TLC, LC-MS) check_nmr ¹H NMR: Is the t-Butyl Singlet (~1.4 ppm) absent? start->check_nmr deprotection Diagnosis: Unwanted Boc Deprotection check_nmr->deprotection  Yes other_issue Investigate Other Side Reactions check_nmr->other_issue  No cause_acid Cause: Acid Present? deprotection->cause_acid cause_heat Cause: High Temp? cause_acid->cause_heat  No sol_neutralize Solution: • Use Fresh Solvents • Add Non-Nucleophilic Base • Re-evaluate Reagents cause_acid->sol_neutralize  Yes cause_heat->other_issue  No sol_cool Solution: • Lower Reaction Temperature • Screen Low-Temp Catalysts cause_heat->sol_cool  Yes

    Caption: A logical workflow for diagnosing and solving unwanted Boc deprotection.

Issue 2: The reaction is complete, but my crude product is a complex mixture containing alkylated species.

  • Symptoms:

    • LC-MS shows masses corresponding to the desired product +56 Da, or other unexpected additions.

    • This is most common in reactions where deprotection is intended but not properly controlled.

  • Probable Cause & Solution:

    During acid-mediated deprotection, a reactive tert-butyl carbocation (t-Bu⁺) is generated.[10][12][14] If other nucleophilic functional groups are present in your molecule (e.g., indoles, phenols, thioethers), this cation can act as an electrophile, leading to unwanted alkylation side reactions.[10][15]

    Solution: Use a Scavenger. To prevent this, always include a "scavenger" in your deprotection cocktail. Scavengers are nucleophiles added in excess to trap the t-Bu⁺ cation before it can react with your substrate.

    Common ScavengerTarget NucleophileRecommended % (v/v) in TFA
    Triisopropylsilane (TIS) General purpose, reduces carbocations.2.5 - 5%
    Anisole / Thioanisole Tryptophan, Tyrosine2.5 - 5%
    Dithiothreitol (DTT) Methionine, Cysteine2.5 - 5%

Issue 3: My reaction involving the second piperidine ring is sluggish or stalls.

  • Symptoms:

    • The reaction fails to proceed to completion, with significant starting material remaining even after extended time.

  • Probable Cause & Solution:

    The N-Boc group is sterically bulky.[1] This steric hindrance can impede the approach of reagents to adjacent or nearby functional groups, slowing down the desired transformation. While the unprotected nitrogen on the second piperidine ring remains a good nucleophile, reactions at adjacent positions could be affected.

    Solution: Optimize Reaction Conditions.

    • Increase Reaction Time: Simply allow the reaction to stir for a longer period.

    • Gentle Heating: Cautiously increase the temperature (e.g., to 40-50°C), while monitoring for any signs of deprotection (see Issue 1).

    • Change Reagent: If possible, switch to a less sterically demanding reagent to accomplish the same transformation.

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol describes the complete and clean removal of the Boc group, minimizing side reactions.

  • Dissolve the this compound substrate (1 equivalent) in Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Add the appropriate scavenger, such as Triisopropylsilane (TIS) (0.5 equivalents, ~5% v/v).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (10-20 equivalents, typically 20-50% v/v in DCM).[12]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).[16] The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a mild base (e.g., saturated aq. NaHCO₃) during an aqueous workup.

  • Mechanism of Acid-Catalyzed Boc Deprotection

    G sub R₂N-Boc step1 + H⁺ protonated R₂N-Boc(H⁺) (Protonated Intermediate) cleavage Cleavage protonated->cleavage step2 products R₂NH₂⁺ + CO₂ + Isobutene cleavage->products tbutyl t-Bu⁺ Cation (Trapped by Scavenger) cleavage->tbutyl

    Caption: Acid-catalyzed removal of the Boc protecting group.

References

Technical Support Center: Stereochemical Integrity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for maintaining the stereochemical integrity of N-Boc-4'-Methyl-[1,4']bipiperidinyl and its derivatives. This molecule is a vital chiral building block in medicinal chemistry, where the precise three-dimensional arrangement of atoms is paramount to biological activity and safety.[1] The loss of a specific stereoisomeric form through racemization can lead to diminished efficacy, altered pharmacological profiles, or undesired side effects.[2]

This guide provides in-depth, field-proven answers and troubleshooting protocols designed for researchers, scientists, and drug development professionals to diagnose and prevent racemization during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary stereocenter in this compound, and why is it susceptible to racemization?

A1: The primary stereocenter in this compound is the C4' carbon atom, which bears the methyl group. This carbon is a chiral center, and its configuration (R or S) defines the enantiomer.

The susceptibility to racemization, or epimerization, arises from the lability of the proton attached to this C4' carbon under certain reaction conditions. While not as acidic as a proton alpha to a carbonyl group, its removal by a base or the formation of a planar intermediate under acidic conditions can lead to a loss of the defined stereochemistry. Subsequent non-stereoselective reprotonation results in a mixture of enantiomers.[3]

Caption: Structure of this compound with the C4' stereocenter highlighted.

Q2: Which synthetic steps pose the greatest risk for racemization of this compound?

A2: The two most common steps where stereochemical integrity is compromised are:

  • N-Boc Deprotection: The standard method for removing a Boc group involves strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][5] Prolonged exposure, elevated temperatures, or excessively harsh acidic conditions can create an equilibrium that allows for epimerization at the C4' center.

  • Reactions Involving Strong Bases: Any synthetic transformation that requires the use of a strong base, particularly if aimed at a position near the stereocenter, can risk deprotonation at C4'. This is especially true if the reaction is run at elevated temperatures or for extended periods.

Q3: How does the N-Boc protecting group influence the stereochemical stability of the molecule?

A3: The N-Boc group, being a urethane, generally helps to suppress racemization compared to other types of protecting groups.[2] Its electron-withdrawing nature slightly reduces the basicity of the piperidine nitrogen, but more importantly, it provides steric bulk. This steric hindrance can kinetically disfavor the approach of reagents or solvent molecules that might facilitate the abstraction and re-addition of the C4' proton. However, this protective effect is not absolute and can be overcome by harsh reaction conditions.[6]

Troubleshooting Guide 1: Racemization During N-Boc Deprotection

Scenario: You have confirmed the high enantiomeric purity of your starting this compound, but after N-Boc deprotection using TFA in DCM, chiral HPLC analysis reveals a partially or fully racemic product.

Root Cause Analysis

Strong acids can protonate the nitrogen of the second piperidine ring (N'). This protonation can facilitate a transient deprotonation-reprotonation equilibrium at the adjacent C4' position, leading to epimerization. Elevated temperatures and long reaction times dramatically accelerate this process.

deprotection_racemization start Chiral N-Boc Derivative deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection conditions Reaction Conditions deprotection->conditions harsh Harsh Conditions (High Temp, Long Time) conditions->harsh Yes mild Mild Conditions (Low Temp, Short Time) conditions->mild No racemization Epimerization at C4' harsh->racemization product_chiral Enantiopure Product mild->product_chiral product_racemic Racemic Product racemization->product_racemic

References

Technical Support Center: Catalyst Selection for N-Boc-4'-Methyl-[1,4']bipiperidinyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical coupling step in the synthesis of this valuable piperidine-containing scaffold. This resource synthesizes established catalytic principles with practical, field-proven insights to empower you to overcome common synthetic challenges.

Introduction

The synthesis of this compound, a key building block in medicinal chemistry, primarily involves the formation of a C-N bond between an N-Boc protected piperidine moiety and a 4-methylpiperidine ring. The two most prevalent and effective strategies for achieving this coupling are Reductive Amination of N-Boc-4-piperidone and Palladium-Catalyzed Buchwald-Hartwig Amination . The choice between these methods often depends on the available starting materials, desired scale, and tolerance to specific reaction conditions. This guide will provide detailed support for both approaches.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Reductive Amination Troubleshooting

Question 1: My reductive amination of N-Boc-4-piperidone with 4-methylpiperidine is showing low conversion to the desired this compound. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the reductive amination of N-Boc-4-piperidone with 4-methylpiperidine is a common issue that can often be traced back to several key factors.

  • Inefficient Imine/Iminium Ion Formation: The first step of the reaction is the formation of an imine or iminium ion intermediate between the ketone and the amine. This equilibrium can be unfavorable.

    • Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly promote the formation of the iminium ion intermediate.[1] Be cautious with the amount of acid, as too much can protonate the amine, rendering it non-nucleophilic.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent for this transformation due to its mildness and selectivity.

    • Solution:

      • Ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.

      • Consider portion-wise addition of the reducing agent to maintain a controlled reaction rate.

      • While other borohydride reagents like sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (NaBH₄) can be used, NaBH(OAc)₃ is often superior for sterically hindered ketones and secondary amines.

  • Reaction Conditions: Temperature and reaction time can influence the reaction outcome.

    • Solution: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially with sterically hindered substrates. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[2]

Question 2: I am observing the formation of a significant amount of the alcohol byproduct (N-Boc-4-hydroxypiperidine) in my reductive amination reaction. How can I minimize this side reaction?

Answer:

The formation of N-Boc-4-hydroxypiperidine indicates that the reduction of the ketone carbonyl is competing with the desired reductive amination pathway.

  • Premature Reduction: This occurs if the reducing agent is added before sufficient imine/iminium ion has formed.

    • Solution: Pre-stir the mixture of N-Boc-4-piperidone, 4-methylpiperidine, and catalytic acetic acid for a period (e.g., 30-60 minutes) before adding the reducing agent.[3] This allows the imine/iminium ion concentration to build up.

  • Reactivity of the Reducing Agent: A highly reactive reducing agent can favor direct ketone reduction.

    • Solution: As mentioned, NaBH(OAc)₃ is the reagent of choice as it is less reactive towards ketones compared to iminium ions. If you are using a stronger reducing agent like NaBH₄, switching to NaBH(OAc)₃ is highly recommended.

Buchwald-Hartwig Amination Troubleshooting

Question 3: My Buchwald-Hartwig coupling of a 4-halo-N-Boc-piperidine with 4-methylpiperidine is resulting in a low yield of the desired bipiperidinyl product. What are the key parameters I should investigate?

Answer:

The Buchwald-Hartwig amination is a powerful tool, but its success with challenging substrates like sterically hindered secondary amines hinges on the careful optimization of several components.[4][5]

  • Catalyst System (Palladium Precursor and Ligand): This is the most critical factor. The coupling of secondary cyclic amines requires bulky, electron-rich phosphine ligands to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][6]

    • Solution:

      • Ligand Selection: For sterically hindered secondary amines, ligands such as RuPhos , XPhos , or BrettPhos are often highly effective.[8][9] Standard ligands like PPh₃ or BINAP are generally less suitable for this type of transformation. Start with a screening of these bulky monophosphine ligands.

  • Base Selection: The choice of base is crucial for the deprotonation of the amine to form the active nucleophile.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates that are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures.[10]

  • Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Solution: Anhydrous, aprotic solvents are standard. Toluene , dioxane , and THF are the most commonly used solvents for Buchwald-Hartwig reactions.[5] Ensure your solvent is thoroughly dried before use.

Question 4: I am observing significant amounts of hydrodehalogenation of my 4-halo-N-Boc-piperidine starting material. What is causing this and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halide is replaced by a hydrogen atom.

  • β-Hydride Elimination: This can occur from an intermediate palladium-amido complex, leading to the formation of an enamine and a palladium-hydride species, which can then reduce the starting aryl halide.[4]

    • Solution: The use of bulky, electron-rich ligands (e.g., RuPhos, XPhos) is known to accelerate the rate of reductive elimination to form the desired C-N bond, thereby outcompeting β-hydride elimination.[4]

  • Water in the Reaction Mixture: Traces of water can react with the palladium catalyst and base to generate palladium hydride species that lead to hydrodehalogenation.

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dried. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: For the reductive amination, what is the optimal stoichiometry of the reagents?

A1: Typically, a slight excess of the amine (4-methylpiperidine, 1.1-1.5 equivalents) and the reducing agent (NaBH(OAc)₃, 1.2-1.5 equivalents) relative to the N-Boc-4-piperidone (1.0 equivalent) is used to drive the reaction to completion.

Q2: In a Buchwald-Hartwig reaction, what is a typical catalyst loading?

A2: For initial optimizations, a palladium precursor loading of 1-5 mol% and a ligand loading of 1.2-2 times the palladium loading is a good starting point. For highly efficient catalyst systems, the loading can often be reduced to <1 mol% on larger scales.[7]

Q3: Can I use a copper-based catalyst for this C-N coupling instead of palladium?

A3: While copper-catalyzed Ullmann-type couplings are an alternative for C-N bond formation, they often require higher reaction temperatures and may not be as efficient for sterically hindered secondary amines compared to modern palladium-based systems. However, with the development of new ligands, copper catalysis is becoming a more viable option.

Q4: My final product is difficult to purify. Any suggestions?

A4: Purification can be challenging due to the similar polarities of the starting materials and the product. For reductive amination, ensuring the reaction goes to completion will simplify purification. For both methods, flash column chromatography on silica gel is the standard purification technique. A gradient elution system, for example, with hexane/ethyl acetate or dichloromethane/methanol, may be necessary to achieve good separation.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with 4-Methylpiperidine

This protocol is based on established procedures for the reductive amination of N-Boc-4-piperidone with secondary amines.[1]

Materials:

  • N-Boc-4-piperidone

  • 4-Methylpiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 equiv.).

  • Dissolve the ketone in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).

  • Add 4-methylpiperidine (1.2 equiv.) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Value/ReagentRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ion reduction.[1]
Solvent Anhydrous DCE or DCMGood solubility for reactants and intermediates.
Acid Catalyst Glacial Acetic Acid (catalytic)Promotes iminium ion formation.[1]
Temperature Room Temperature to 40 °CBalances reaction rate and stability.
Work-up Aqueous NaHCO₃ quenchNeutralizes the acid and quenches excess reducing agent.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-N-Boc-piperidine with 4-Methylpiperidine

This protocol is a generalized procedure based on best practices for the coupling of sterically hindered secondary amines.[8][9]

Materials:

  • 4-Bromo-N-Boc-piperidine

  • 4-Methylpiperidine

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Bulky monophosphine ligand (e.g., RuPhos or XPhos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add 4-bromo-N-Boc-piperidine (1.0 equiv.) and anhydrous toluene or dioxane.

  • Add 4-methylpiperidine (1.2 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Value/ReagentRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) or Pd(II) sources.[7]
Ligand RuPhos or XPhosBulky, electron-rich ligands for hindered couplings.[8][9]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base.
Solvent Anhydrous Toluene or DioxaneHigh-boiling aprotic solvents suitable for this reaction.[5]
Temperature 80-110 °CProvides sufficient energy for catalyst turnover.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification N_Boc_piperidone N-Boc-4-piperidone iminium_formation Iminium Ion Formation (Stir 1h @ RT) N_Boc_piperidone->iminium_formation methylpiperidine 4-Methylpiperidine methylpiperidine->iminium_formation acetic_acid Acetic Acid (cat.) acetic_acid->iminium_formation reduction Reduction with NaBH(OAc)3 iminium_formation->reduction quench Quench with NaHCO3 reduction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product N-Boc-4'-Methyl- [1,4']bipiperidinyl purification->product

Caption: Workflow for Reductive Amination Synthesis.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Coupling catalyst Is the catalyst system optimal? start->catalyst base Is the base appropriate? catalyst->base No solution_catalyst Screen bulky phosphine ligands (RuPhos, XPhos). Use Pd pre-catalyst. catalyst->solution_catalyst Yes conditions Are the reaction conditions correct? base->conditions No solution_base Use a strong, non-nucleophilic base (NaOtBu). Consider Cs2CO3 for sensitive substrates. base->solution_base Yes solution_conditions Ensure anhydrous conditions. Use dry toluene or dioxane. Heat to 80-110 °C. conditions->solution_conditions Yes

Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Amination.

References

Technical Support Center: A Guide to Improving the Purity of N-Boc-4'-Methyl-[1,4']bipiperidinyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Boc-4'-Methyl-[1,4']bipiperidinyl. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Achieving high purity is critical for downstream applications, ensuring reproducibility in biological assays and success in multi-step synthetic campaigns.[1] This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format, helping you diagnose and solve common purification challenges.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My post-reaction analysis (NMR/LC-MS) shows a complex mixture. What are the most probable impurities I should be looking for?

A1: A complex crude product is a common issue. The impurities present are almost always tied to the synthetic route used. Assuming a standard reductive amination between N-Boc-4-piperidone and 4-methylpiperidine, or a direct Boc-protection of 4'-Methyl-[1,4']bipiperidinyl, your primary contaminants will likely fall into the categories listed below.

Table 1: Common Impurities and Diagnostic Methods

Impurity ClassSpecific Example(s)How to Identify
Unreacted Starting Materials 4-methylpiperidine, N-Boc-4-piperidone, 4'-Methyl-[1,4']bipiperidinylLC-MS: Compare retention times and mass peaks with authentic standards. ¹H NMR: Look for characteristic signals of starting materials that are absent in the pure product spectrum.
Reagent-Related Byproducts Di-tert-butyl dicarbonate (Boc₂O), t-butanol¹H NMR: A singlet at ~1.5 ppm for Boc₂O or ~1.28 ppm for t-butanol. These are often removed during aqueous work-up or under vacuum.
Side-Reaction Products N-Boc-4-hydroxypiperidine (from reduction of N-Boc-4-piperidone)LC-MS: A mass peak corresponding to the reduced ketone. ¹³C NMR: Absence of the ketone signal (~208 ppm) and appearance of a carbinol signal (~68 ppm).
Degradation Products Deprotected 4'-Methyl-[1,4']bipiperidinyl¹H NMR: Disappearance of the large singlet for the Boc group's t-butyl protons around 1.4 ppm.[2] LC-MS: A mass peak corresponding to the loss of 100.12 amu (the mass of the Boc group).
Solvents & Water Residual reaction or work-up solvents (e.g., DCM, MeOH, THF), Water¹H NMR: Characteristic solvent peaks. Karl Fischer Titration: To quantify water content. Piperidine derivatives can be hygroscopic.[1]
Q2: My TLC plate shows significant streaking, and my column chromatography yields poor separation. What's happening and how do I fix it?

A2: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.

The Cause (Expertise): Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your bipiperidine can form strong acid-base interactions with these silanols. This interaction is strong enough that instead of a clean partition between the mobile and stationary phases, the molecule "drags" or "streaks" up the plate or column, leading to broad peaks and poor separation from nearby impurities.

The Solution: To achieve sharp, well-defined peaks, you must neutralize these acidic sites on the silica gel. This is done by adding a small amount of a basic modifier to your chromatography eluent.

  • Recommended Modifier: Add 0.5-2% triethylamine (NEt₃ or TEA) or ammonia solution (e.g., 1% of a 7N solution in methanol) to your mobile phase.[1]

  • Workflow: First, determine an optimal solvent system using TLC plates. A good starting point is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol). Once you find a ratio that gives your product an Rf value of ~0.3, add 1% TEA to the mixture and re-run the TLC. You should observe a significant reduction in streaking. Use this TEA-modified eluent for your flash column chromatography.

Table 2: Suggested Starting Solvent Systems for Flash Chromatography

Polarity of ImpuritiesBase Solvent SystemModifierTypical Gradient
Non-polarHexane / Ethyl Acetate1% Triethylamine0% to 50% Ethyl Acetate
Mid-polarDichloromethane / Methanol1% Triethylamine0% to 10% Methanol
PolarEthyl Acetate / Methanol1% Triethylamine0% to 20% Methanol
Q3: My final product is a persistent yellow or brown oil/solid, even after chromatography. What is the cause and remedy?

A3: The yellow or brown discoloration is typically due to minor oxidation products.[1] Amines, especially secondary and tertiary amines, can be susceptible to air oxidation over time, forming colored impurities.

The Remedy:

  • Charcoal Treatment: If the product is stable to gentle heating, you can dissolve the impure material in a suitable solvent (e.g., ethyl acetate or ethanol), add a small amount of activated charcoal (approx. 1-2% w/w), and briefly heat the mixture (e.g., to 40-50°C) for 10-15 minutes. The colored impurities adsorb onto the surface of the charcoal. Filter the hot solution through a pad of Celite® or a syringe filter to remove the charcoal, and then concentrate the filtrate to recover your decolorized product.

  • Minimize Air Exposure: During work-up and storage, try to minimize exposure to air. Using an inert atmosphere (Nitrogen or Argon) can help, especially if the product will be stored for an extended period.

  • Proper Storage: Store the final, pure compound under an inert atmosphere, protected from light, and at a low temperature (-20°C is recommended for long-term stability).[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Is the N-Boc group stable during purification procedures?

A1: The N-Boc group is a robust protecting group under many conditions, but its primary vulnerability is to acid.[4]

  • Stable Conditions: It is stable to basic conditions (e.g., aqueous NaOH, triethylamine), nucleophiles, and catalytic hydrogenation.[4]

  • Labile Conditions: It is readily cleaved by strong acids. Standard reverse-phase HPLC using eluents containing 0.1% trifluoroacetic acid (TFA) can cause slow degradation, especially if fractions are left at room temperature for hours.[5] Using strong acids like neat TFA or concentrated HCl will rapidly remove the Boc group.[6][7]

  • Purification Implications:

    • Normal Phase Chromatography: Completely stable.

    • Aqueous Work-up: Stable to washes with dilute aqueous acids like 1M HCl for short periods, but prolonged contact should be avoided.[1] Use saturated sodium bicarbonate or brine washes instead where possible.

    • Reverse Phase Chromatography: If required, use formic acid instead of TFA as the modifier, as it is less acidic, and lyophilize fractions immediately.[5]

Q2: What key signals in NMR and IR spectroscopy confirm the identity and purity of this compound?

A2: Spectroscopic analysis is the definitive way to confirm your compound's structure and assess its purity.

Table 3: Characteristic Spectroscopic Data for this compound

TechniqueSignalExpected PositionInterpretation
¹H NMR Singlet~1.45 ppmThe 9 protons of the t-butyl group on the Boc protector. Its integration should be 9H.[2]
Singlet/Doublet~0.9 ppmThe 3 protons of the methyl group on the second piperidine ring.
Broad Multiplets~4.0-4.2 ppmProtons on the Boc-protected piperidine ring adjacent to the nitrogen.
Multiplets~1.0-3.0 ppmRemaining piperidine ring protons.
¹³C NMR Carbonyl~155 ppmThe carbamate carbonyl carbon of the Boc group.[8]
Quaternary Carbon~79 ppmThe quaternary carbon of the t-butyl group.[8]
Methyl Carbon~28.4 ppmThe three equivalent methyl carbons of the t-butyl group.[2]
FTIR C=O Stretch~1690-1700 cm⁻¹A strong, sharp absorption band characteristic of the Boc-carbamate carbonyl group.[4]

The absence of signals from starting materials (e.g., the ketone C=O in ¹³C NMR for N-Boc-4-piperidone at ~208 ppm) or Boc₂O (~1.5 ppm in ¹H NMR) is a strong indicator of high purity.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative

This protocol is optimized to prevent peak tailing and achieve high-resolution separation.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate or 95:5 Dichloromethane:Methanol).

    • Once a system giving an Rf of ~0.3 is found, add 1% triethylamine (TEA) to the eluent mixture.

    • Run a new TLC plate with the TEA-modified eluent to confirm that streaking is eliminated.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Wet pack the chromatography column with the slurry, ensuring a level and compact bed. Avoid air bubbles.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble products, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under vacuum. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase according to a pre-determined gradient (e.g., slowly increasing the percentage of ethyl acetate or methanol).

    • Monitor the fractions being collected by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: General Recrystallization Procedure

Recrystallization is a powerful technique for purifying solid compounds if a suitable solvent system can be identified.

  • Solvent Screening (Small Scale):

    • Place a small amount of crude product (~20-30 mg) into several test tubes.

    • Add a different solvent to each tube dropwise while heating and agitating. Test a range of solvents (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, water).

    • A good single solvent is one in which the compound is poorly soluble at room temperature but fully soluble when hot.

    • If no single solvent works, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (turbid). Gently warm to redissolve, then allow to cool.

  • Recrystallization (Large Scale):

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If using charcoal for decolorization, add it at this stage and heat for a few minutes before filtering hot.

    • Allow the flask to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Visualizations

General Purification Workflow

G crude Crude Product (Post-Workup) analysis Purity Analysis (TLC, LC-MS, NMR) crude->analysis solid Is product a solid? analysis->solid chromatography Flash Column Chromatography solid->chromatography   No / Impurities are   structurally similar recrystallization Recrystallization solid->recrystallization   Yes final_analysis Final Purity Check (NMR, LC-MS) chromatography->final_analysis recrystallization->final_analysis final_analysis->chromatography  Purity <95% pure_product Pure N-Boc-4'-Methyl- [1,4']bipiperidinyl final_analysis->pure_product  Purity >95%

Caption: Decision workflow for purifying the target compound.

Common Synthetic Impurities

G cluster_0 Target Product cluster_1 Potential Impurities product N-Boc-4'-Methyl- [1,4']bipiperidinyl sm1 Starting Material: 4-Methylpiperidine product->sm1 sm2 Starting Material: N-Boc-4-piperidone product->sm2 reagent Reagent Byproduct: Di-tert-butyl dicarbonate product->reagent side_product Side Product: Deprotected Bipiperidine product->side_product

Caption: Relationship between the target product and common impurities.

References

Validation & Comparative

A-Head-to-Head Comparison: N-Boc-4'-Methyl-[1,4']bipiperidinyl Versus Non-Boc Protected Intermediates in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 4'-methyl-[1,4']bipiperidinyl moiety has emerged as a privileged scaffold, integral to the development of a range of therapeutic agents, including potent CCR5 antagonists for HIV-1 treatment.[1] The strategic manipulation of this core structure is paramount, and the choice of whether to employ a protecting group on the piperidine nitrogen is a critical decision that profoundly influences the synthetic route. This guide provides a comprehensive comparison between N-Boc-4'-Methyl-[1,4']bipiperidinyl and its non-protected counterparts, offering experimental insights to inform the rational design of synthetic strategies for researchers, scientists, and drug development professionals.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[2] Its popularity stems from its ability to render the protected amine significantly less nucleophilic and basic, thus preventing unwanted side reactions.[3][4] This masking capability allows for selective functionalization at other positions of a molecule.[3][5] The Boc group is characterized by its stability under a variety of reaction conditions and its straightforward removal under mild acidic conditions.[4]

Physicochemical Properties: A Tale of Two Intermediates

The introduction of the Boc group imparts significant changes to the physical and chemical properties of the 4'-methyl-[1,4']bipiperidinyl scaffold. These differences, summarized in the table below, have direct implications for reaction setup, purification, and overall handling.

PropertyThis compound4'-Methyl-[1,4']bipiperidinyl
Molecular Weight HigherLower
Polarity Generally lowerHigher
Solubility More soluble in nonpolar organic solventsMore soluble in polar solvents
Basicity (pKa) Significantly lower (non-basic)Higher (typical for a secondary amine)
Nucleophilicity NegligibleHigh
Handling Typically a stable, crystalline solidCan be hygroscopic and reactive with atmospheric CO2

This table provides a qualitative comparison of the physicochemical properties of this compound and its non-Boc protected counterpart.

The reduced polarity and increased steric bulk of the N-Boc derivative often lead to better solubility in common organic solvents and can facilitate purification by chromatography. Conversely, the unprotected 4'-Methyl-[1,4']bipiperidinyl, with its free secondary amine, is more polar and basic, which can be advantageous for certain reaction types but may complicate purification.[6]

Comparative Reactivity: The Boc Group as a Strategic Tool

The most significant distinction between the two intermediates lies in their chemical reactivity. The lone pair of electrons on the secondary amine nitrogen of 4'-Methyl-[1,4']bipiperidinyl makes it a potent nucleophile and base, readily participating in a variety of reactions.[6][7] In contrast, the carbamate functionality of the N-Boc derivative effectively deactivates this nitrogen.[4]

  • Nucleophilic Substitution: The free amine can readily act as a nucleophile, displacing leaving groups in alkylation and arylation reactions.[8]

  • Acylation: It smoothly reacts with acid chlorides and anhydrides to form amides.[9]

  • Reductive Amination: The secondary amine can react with aldehydes and ketones to form a new carbon-nitrogen bond upon reduction.[6]

When the desired transformation needs to occur at a different position on the bipiperidine scaffold without interference from the piperidine nitrogen, the Boc group is indispensable. For instance, if a reaction requires a strong base that would deprotonate a secondary amine, or if the target reaction involves an electrophile that would be attacked by the amine, protection is necessary.

Experimental Section: A Case Study in Buchwald-Hartwig Amination

To illustrate the practical implications of choosing between the protected and unprotected intermediates, we present a comparative workflow for a palladium-catalyzed Buchwald-Hartwig amination, a common C-N bond-forming reaction in drug discovery.

Objective:

To couple an aryl bromide with the 4'-methyl-[1,4']bipiperidinyl core.

Strategy 1: Utilizing this compound

This approach involves a two-step sequence: Boc deprotection followed by the Buchwald-Hartwig amination.

Step 1: Boc Deprotection

Boc_Deprotection_Workflow cluster_0 Step 1: Boc Deprotection reagent N-Boc-4'-Methyl- [1,4']bipiperidinyl reaction Stir at RT, 1-4h reagent->reaction Dissolve acid 4M HCl in Dioxane acid->reaction Add solvent DCM solvent->reaction In product 4'-Methyl-[1,4']bipiperidinyl •HCl Salt workup Workup: Neutralize (aq. base), Extract, Dry, Concentrate reaction->workup Monitor by TLC/LC-MS workup->product Buchwald_Hartwig_Workflow cluster_1 Step 2: Buchwald-Hartwig Amination amine 4'-Methyl-[1,4']bipiperidinyl reaction Heat (e.g., 100 °C) amine->reaction aryl_bromide Aryl Bromide aryl_bromide->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., XPhos) ligand->reaction base Base (e.g., NaOtBu) base->reaction solvent Toluene solvent->reaction In product N-Aryl-4'-Methyl- [1,4']bipiperidinyl workup Workup: Quench, Extract, Purify (Chromatography) reaction->workup Monitor by TLC/LC-MS workup->product

References

The N-Boc-4'-Methyl-[1,4']bipiperidinyl Scaffold: A Comparative Guide to its Biological Activity as a CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activity of "N-Boc-4'-Methyl-[1,4']bipiperidinyl" derivatives as C-C chemokine receptor type 5 (CCR5) antagonists. By examining structurally related compounds, including the clinical candidate Ancriviroc, and comparing their performance with the approved drug Maraviroc and another clinical candidate, Vicriviroc, this document offers a comprehensive resource for researchers in the field of HIV therapeutics and chemokine receptor modulation.

Introduction: The Significance of CCR5 Antagonism and the [1,4']Bipiperidinyl Scaffold

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most commonly transmitted strains of HIV-1 into host immune cells, such as T-cells and macrophages. Small molecules that act as antagonists at this receptor block the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby preventing viral entry and replication. This mechanism of action offers a valuable therapeutic strategy for the management of HIV-1 infection, particularly for patients with resistance to other antiretroviral drug classes.

The [1,4']bipiperidinyl moiety has emerged as a privileged scaffold in the design of potent and selective CCR5 antagonists. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with key residues within the transmembrane binding pocket of the CCR5 receptor. The "this compound" core, with its tert-butoxycarbonyl (Boc) protecting group on one piperidine and a methyl group on the other, represents a key synthetic intermediate and a platform for further chemical exploration. The Boc group, while often used as a protecting group in synthesis, can also influence the pharmacokinetic and pharmacodynamic properties of the final compound. Understanding the biological activity of derivatives built upon this scaffold is crucial for the rational design of novel anti-HIV agents.

Comparative Analysis of Biological Activity

To contextualize the potential of this compound derivatives, we will compare their expected biological profile with that of Ancriviroc (SCH 351125), a closely related bipiperidine compound, and two other well-characterized CCR5 antagonists, Maraviroc and Vicriviroc.

Ancriviroc (SCH 351125) , a potent CCR5 antagonist that advanced to clinical trials, features a 4'-methyl-[1,4']bipiperidine core. Its structure-activity relationship (SAR) has been extensively studied and provides a valuable surrogate for understanding the potential of this compound derivatives.

Maraviroc (Selzentry®) is the first and only approved CCR5 antagonist for the treatment of HIV-1 infection, making it the gold standard for comparison.

Vicriviroc is another potent CCR5 antagonist that underwent extensive clinical evaluation and serves as an important benchmark.

Table 1: Comparative In Vitro Potency of CCR5 Antagonists
CompoundCore ScaffoldCCR5 Binding Affinity (Ki, nM)Antiviral Activity (IC50, nM)
Ancriviroc (SCH 351125) 4'-Methyl-[1,4']bipiperidine2[1]0.4 - 9[2][3]
Maraviroc Tropane1.0 - 4.30.3 - 3.4
Vicriviroc Piperazine-Piperidine~10.3 - 1.5
This compound Derivative (Hypothesized) This compoundExpected to be in the low nanomolar rangeDependent on further substitutions

The biological activity of the core this compound scaffold itself is not extensively published. Its primary role is a versatile building block for the synthesis of more complex derivatives. The potency of these derivatives will be highly dependent on the nature of the substituents attached to the core.

The extensive SAR studies on Ancriviroc and related oximino-piperidino-piperidine amides reveal that modifications to the substituents on both piperidine rings significantly impact potency. For instance, substitutions on the phenyl ring of the oximino side chain and the amide group are critical for high-affinity binding to CCR5. It is anticipated that derivatization of the this compound core at appropriate positions would yield compounds with potent anti-HIV activity.

Key Experimental Protocols for Evaluating Biological Activity

The following are detailed, step-by-step methodologies for the key in vitro assays used to characterize the biological activity of CCR5 antagonists.

CCR5 Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: The assay measures the displacement of a known high-affinity radioligand (e.g., [125I]-RANTES or [3H]-Maraviroc) from the CCR5 receptor by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human CCR5 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the cell membranes by high-speed ultracentrifugation of the supernatant.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled CCR5 antagonist).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the intracellular calcium signaling induced by the natural CCR5 ligands (chemokines).

Principle: Binding of chemokines like RANTES (CCL5) to CCR5, a G-protein coupled receptor (GPCR), triggers a signaling cascade that results in the release of calcium from intracellular stores. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye. A CCR5 antagonist will block this chemokine-induced calcium flux.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate CCR5-expressing cells (e.g., U87.CD4.CCR5) in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells with an assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of a CCR5 agonist (e.g., RANTES) into each well to stimulate calcium mobilization.

    • Immediately and continuously measure the fluorescence intensity over time to capture the transient calcium peak.

  • Data Analysis:

    • The antagonist effect is quantified by the reduction in the peak fluorescence response in the presence of the test compound compared to the agonist-only control.

    • Generate a dose-response curve and calculate the IC50 value for the antagonist.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, a primary function of chemokine receptors.

Principle: Chemokines induce the migration of immune cells expressing the corresponding receptor. This process, known as chemotaxis, can be recreated in vitro using a transwell system where cells migrate through a porous membrane towards a chemokine gradient. A CCR5 antagonist will block this migration.

Step-by-Step Protocol:

  • Assay Setup:

    • Use a 24-well or 96-well transwell plate with a porous membrane (e.g., 5 µm pores).

    • Add a solution containing a CCR5-specific chemokine (e.g., RANTES or MIP-1β) to the lower chamber of the transwell.

    • In the upper chamber, add a suspension of CCR5-expressing cells (e.g., primary T-lymphocytes or a CCR5-expressing cell line) that have been pre-incubated with varying concentrations of the test compound.

  • Cell Migration:

    • Incubate the plate at 37°C for a period sufficient to allow for cell migration (typically 2-4 hours).

  • Quantification of Migrated Cells:

    • Collect the cells that have migrated into the lower chamber.

    • Count the migrated cells using a cell counter or by flow cytometry.

  • Data Analysis:

    • Determine the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the control (no antagonist).

    • Calculate the IC50 value from the dose-response curve.

Visualization of Key Pathways and Workflows

Figure 1: CCR5-Mediated HIV-1 Entry and Inhibition by Antagonists

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell/Macrophage) cluster_antagonist Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41-mediated Membrane Fusion Antagonist CCR5 Antagonist (e.g., N-Boc-4'-Methyl- [1,4']bipiperidinyl derivative) Antagonist->CCR5 Blocks Interaction

Caption: Mechanism of HIV-1 entry and its inhibition by CCR5 antagonists.

Figure 2: Experimental Workflow for In Vitro Evaluation of CCR5 Antagonists

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_primary_assays Primary Screening cluster_secondary_assays Secondary & Functional Assays cluster_pk Pharmacokinetic Profiling Compound N-Boc-4'-Methyl- [1,4']bipiperidinyl Derivatives BindingAssay Radioligand Binding Assay (Determine Ki) Compound->BindingAssay FunctionalAssay Calcium Mobilization Assay (Determine IC50) BindingAssay->FunctionalAssay ChemotaxisAssay Chemotaxis Assay (Confirm Functional Antagonism) FunctionalAssay->ChemotaxisAssay AntiviralAssay Antiviral Activity Assay (Determine EC50) FunctionalAssay->AntiviralAssay PK_Studies In Vitro & In Vivo PK Studies (ADME Properties) AntiviralAssay->PK_Studies

Caption: A typical workflow for the in vitro evaluation of novel CCR5 antagonists.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CCR5 antagonists. Based on the extensive data available for the structurally similar compound, Ancriviroc, it is evident that the bipiperidine core is well-suited for high-affinity binding to the CCR5 receptor. The key to unlocking the full potential of this scaffold lies in the strategic derivatization of the core structure. Future research should focus on replacing the N-Boc group with a variety of substituents to explore the structure-activity relationships and optimize both the potency and the pharmacokinetic properties of these derivatives. By employing the robust in vitro assays detailed in this guide, researchers can effectively characterize novel compounds and identify promising candidates for further development as anti-HIV therapeutics. The comparative data provided for Maraviroc and Vicriviroc will serve as crucial benchmarks in this endeavor.

References

A Comparative Guide to the Preclinical Efficacy of Piperidine Derivatives in Oncology and Antiviral Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and synthetic drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. This guide offers a comparative analysis of the preclinical efficacy of advanced piperidine derivatives in two critical therapeutic areas: oncology and antiviral therapy. By examining representative compounds and their performance in established preclinical models, we aim to provide valuable insights for researchers engaged in the discovery and development of next-generation therapeutics.

Part 1: Piperidine Derivatives in Oncology: The Rise of PROTACs

The application of piperidine-containing molecules in oncology has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs).[3] These heterobifunctional molecules co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A significant class of PROTACs utilizes piperidine-containing ligands derived from immunomodulatory drugs (IMiDs) to engage the Cereblon (CRBN) E3 ubiquitin ligase, initiating the degradation of a specific protein of interest.[3]

Comparative Efficacy: Bavdegalutamide (ARV-110) vs. Standard of Care

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a primary driver of prostate cancer.[3] Its efficacy can be benchmarked against traditional small molecule inhibitors and chemotherapy agents. For the purpose of this guide, we will compare its performance with Doxorubicin, a widely used chemotherapeutic agent, against lung adenocarcinoma cells, based on available data for piperidine derivatives.[4]

CompoundTargetCell LineIC50 (µM)In Vivo ModelEfficacyReference
Bavdegalutamide (ARV-110) Androgen Receptor (Degradation)LNCaP (Prostate)Not directly comparable (Degrader)LNCaP XenograftsSignificant tumor growth inhibition[3]
Piperidine Derivative (13dc) CytotoxicA549 (Lung)1.8Not specifiedPotent in vitro activity[4]
Doxorubicin DNA Intercalation/ Topoisomerase II InhibitionA549 (Lung)0.43A549 XenograftsStandard of care, known efficacy and toxicity[4]

Expertise & Experience: The Rationale Behind PROTACs

The key advantage of a PROTAC like Bavdegalutamide over traditional inhibitors is its event-driven, catalytic mechanism. Unlike inhibitors that require sustained high concentrations to block a target's active site, a single PROTAC molecule can trigger the degradation of multiple target protein molecules, leading to a more profound and durable biological effect.[3] This approach can also overcome resistance mechanisms that arise from target protein mutations or overexpression. The piperidine moiety in CRBN-recruiting PROTACs is crucial for high-affinity binding to the E3 ligase, a critical step in forming the productive ternary complex required for protein degradation.[3]

Mandatory Visualization: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Piperidine Ligand) POI_bound POI PROTAC->POI_bound CRBN_bound CRBN PROTAC->CRBN_bound POI Protein of Interest (e.g., Androgen Receptor) CRBN CRBN E3 Ligase Ub Ubiquitin CRBN->Ub Ubiquitination PROTAC_bound PROTAC PROTAC_bound->CRBN_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Targeted for Degradation Ub->POI_bound Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of action for a piperidine-containing PROTAC.

Experimental Protocol: In Vivo Xenograft Model for Prostate Cancer

This protocol describes a standard method for evaluating the in vivo efficacy of a compound like Bavdegalutamide.

1. Cell Culture and Implantation:

  • LNCaP prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Male immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with a suspension of LNCaP cells mixed with Matrigel.

2. Tumor Growth and Treatment:

  • Tumor volumes are monitored regularly using caliper measurements.

  • When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

  • Bavdegalutamide is formulated for oral administration and dosed daily. The vehicle is administered to the control group.

3. Efficacy Assessment:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot to confirm Androgen Receptor degradation).

Trustworthiness: A Self-Validating System This protocol includes internal controls (vehicle group) and multiple endpoints (tumor volume, tumor weight, body weight) to ensure the validity of the results. The pharmacodynamic analysis provides a direct link between the drug's mechanism of action and its therapeutic effect.

Part 2: Bipiperidine Derivatives as Antiviral Agents: Inhibiting HIV-1 Entry

The bipiperidine and related piperidine/piperazine scaffolds are prominent in the development of CCR5 antagonists, a class of antiviral drugs that block the entry of HIV-1 into host cells.[5][6] The C-C chemokine receptor 5 (CCR5) is a co-receptor used by the most commonly transmitted strains of HIV-1 to gain entry into T-cells.

Comparative Efficacy: Piperidine-Based CCR5 Antagonists

Several pharmaceutical companies have developed potent and orally bioavailable piperidine-based CCR5 antagonists. A comparison of their preclinical profiles reveals the key parameters for successful drug development in this class.

CompoundBinding Affinity (Ki, nM)Antiviral Potency (IC50, nM)Oral Bioavailability (%)Reference
Sch-417690 (Sch-D) Potent (specific value not stated)Potent inhibitor of HIV-1 entryGood in rats and monkeys[7]
GSK 163929 Not specified4.26 (HIV-1Ba-L-infected HOS cells)Excellent[6]
Compound 9 (from pyrazole series) PotentGood in vitro antiviral activityGood in three animal species[8]

Expertise & Experience: Optimizing for Oral Bioavailability For an orally administered antiviral, achieving good bioavailability is as critical as target potency. The structure-activity relationship (SAR) studies for these compounds often focus on modifying the piperidine and bipiperidine scaffolds to balance lipophilicity, metabolic stability, and receptor binding.[7][8] The N-substituents on the piperidine ring are frequently optimized to enhance pharmacokinetic properties without compromising antiviral activity.

Mandatory Visualization: HIV-1 Entry and CCR5 Antagonism

HIV_Entry_Inhibition cluster_host_cell Host T-Cell Membrane cluster_fusion Membrane Fusion CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion_Pore Fusion Pore CCR5->Fusion_Pore 3. Fusion Viral_Membrane Viral Membrane Viral_Membrane->Fusion_Pore Host_Membrane Host Membrane Host_Membrane->Fusion_Pore HIV HIV-1 Virion gp120 gp120 HIV->gp120 gp120->CD4 1. Binding CCR5_Antagonist CCR5 Antagonist (Bipiperidine) CCR5_Antagonist->CCR5 Inhibition

References

Spectroscopic Differentiation of N-Boc-4'-Methyl-[1,4']bipiperidinyl Stereoisomers: An Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the synthesis of novel scaffolds for central nervous system (CNS) targets, the precise control and verification of stereochemistry are paramount. The N-Boc-4'-Methyl-[1,4']bipiperidinyl moiety is a valuable building block, but its utility is predicated on the unambiguous identification of its geometric isomers. This guide provides a comprehensive framework for the spectroscopic differentiation of the cis and trans isomers of this compound, grounded in fundamental principles and supported by detailed experimental protocols.

The core challenge lies in the spatial orientation of the 4'-methyl group relative to the plane of the second piperidine ring. This seemingly subtle difference in stereochemistry can significantly impact the molecule's three-dimensional conformation, influencing its binding affinity and pharmacological profile. Therefore, robust analytical characterization is not merely a procedural step but a critical determinant of research and development success.

This document outlines the expected distinctions in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the causal reasoning behind these anticipated differences.

The Structural Basis of Isomerism: cis vs. trans

The two isomers are diastereomers, differing in the configuration at the C4' position. This geometric difference dictates the preferred low-energy chair conformation of the methyl-substituted piperidine ring, which is the primary origin of the anticipated spectroscopic variations, particularly in NMR.

  • trans-isomer: In its most stable conformation, the 4'-methyl group is expected to occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions). This arrangement is generally more thermodynamically stable.

  • cis-isomer: To accommodate the cis relationship, the 4'-methyl group may be forced into a higher-energy axial position, or the ring system may adopt a twist-boat conformation, though the axial-methyl chair is a common representation for analysis. The axial orientation results in a distinct spatial environment compared to its equatorial counterpart in the trans isomer.

The following diagram illustrates the logical workflow for spectroscopic investigation and differentiation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Differentiation prep Isomer Mixture or Isolated Isomer dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) prep->dissolve nmr ¹H & ¹³C NMR dissolve->nmr Primary Method ir FT-IR dissolve->ir Supportive Data ms High-Res MS dissolve->ms Confirmation nmr_interp Analyze Chemical Shifts (δ) & Coupling Constants (J) of 4'-Methyl & Ring Protons nmr->nmr_interp ir_interp Compare C-H Stretch & Fingerprint Region ir->ir_interp ms_interp Confirm Molecular Weight & Analyze Fragmentation ms->ms_interp conclusion Assign cis/trans Configuration nmr_interp->conclusion ir_interp->conclusion ms_interp->conclusion

Caption: Workflow for the spectroscopic differentiation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Technique

NMR spectroscopy is the most powerful and definitive tool for distinguishing these isomers. The different spatial environments of the protons and carbon atoms, arising from the axial vs. equatorial methyl group, will directly translate into predictable and measurable differences in chemical shifts (δ) and spin-spin coupling constants (J).

Predicted ¹H NMR Spectral Differences

The key diagnostic signals will be the 4'-methyl group doublet and the proton at the C4' position (H-4').

  • Methyl Group (CH₃):

    • trans (Equatorial CH₃): The protons of an equatorial methyl group are typically less shielded and are expected to resonate at a slightly downfield (higher δ) position compared to an axial methyl group.

    • cis (Axial CH₃): The protons of an axial methyl group are shielded by the electron clouds of the C-C bonds in the ring (anisotropic effect) and will resonate at a more upfield (lower δ) position.

  • C4' Proton (H-4'):

    • trans (Axial H-4'): An axial proton typically exhibits large coupling constants (J_ax-ax ≈ 8-13 Hz) with its adjacent axial neighbors (H-3'ax, H-5'ax) and smaller couplings (J_ax-eq ≈ 2-5 Hz) with its equatorial neighbors. The signal will appear as a complex multiplet, often a triplet of triplets or a quartet, with a larger overall width.

    • cis (Equatorial H-4'): An equatorial proton shows smaller couplings to all its neighbors (J_eq-ax ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz). This results in a signal that is a narrow multiplet, often appearing less resolved than its axial counterpart.

Predicted ¹³C NMR Spectral Differences

The carbon chemical shifts are also highly sensitive to the steric environment. The γ-gauche effect is the most critical principle here.

  • Methyl Carbon (CH₃):

    • trans (Equatorial CH₃): The equatorial methyl carbon will resonate at a downfield (higher δ) position.

    • cis (Axial CH₃): An axial methyl group experiences steric compression from the axial protons at C-3' and C-5'. This steric interaction, known as the γ-gauche effect, causes a significant upfield shift (lower δ, typically by 4-6 ppm) for the methyl carbon compared to its equatorial counterpart.

  • Ring Carbons (C-3' and C-5'):

    • The C-3' and C-5' carbons in the cis isomer will also be shifted upfield due to the same γ-gauche interaction with the axial methyl group. This provides a secondary point of confirmation.

Summary of Predicted NMR Data
Isomer4'-CH₃ PositionPredicted ¹H Shift (CH₃)Predicted ¹³C Shift (CH₃)Predicted ¹³C Shift (C-3'/C-5')
transEquatorialMore Downfield (Higher δ)More Downfield (Higher δ)More Downfield (Higher δ)
cisAxialMore Upfield (Lower δ)Significantly Upfield (Lower δ)Significantly Upfield (Lower δ)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.

    • Experiments: Acquire standard ¹H, ¹³C{¹H}, and consider 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment of all proton and carbon signals.

  • Acquisition Parameters (¹H):

    • Pulse Angle: 30-45°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16 (adjust for concentration)

  • Acquisition Parameters (¹³C):

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Acquisition Time: ~1.5-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (adjust for concentration and experiment time)

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Supportive Spectroscopic Techniques

While NMR is primary, IR and MS provide essential complementary data for full characterization.

Infrared (IR) Spectroscopy

The differentiation by IR spectroscopy is less direct than NMR. The overall molecular symmetry and minor differences in bond vibrational energies can lead to subtle variations in the "fingerprint region" (below 1500 cm⁻¹).

  • Expected Observations:

    • Both isomers will show characteristic strong C-H stretching vibrations (~2850-2950 cm⁻¹), a strong C=O stretch for the Boc group (~1690 cm⁻¹), and C-N stretching bands.

    • The trans isomer, being more symmetric, may exhibit a slightly simpler spectrum in the fingerprint region with fewer or sharper bands compared to the potentially less symmetric cis isomer. However, this is not a definitive diagnostic tool on its own.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while fragmentation patterns can offer structural clues.

  • Expected Observations:

    • Molecular Ion: Both cis and trans isomers are constitutionally identical and will therefore have the exact same molecular weight . HRMS analysis (e.g., via ESI-TOF) should confirm the expected molecular formula (C₁₆H₂₈N₂O₂) by identifying the protonated molecule [M+H]⁺.

    • Fragmentation: While the isomers will likely show similar major fragments (e.g., loss of the Boc group or isobutylene), the relative intensities of certain fragment ions might differ. The stereochemical arrangement can influence the stability of the transition states during fragmentation. For example, the isomer with the axial methyl group (cis) might undergo certain fragmentation pathways more readily due to the relief of steric strain. This would require a careful comparative study using techniques like tandem mass spectrometry (MS/MS).

Conclusion: A Multi-faceted Approach to Confirmation

The unambiguous assignment of the cis and trans isomers of this compound relies on a synergistic interpretation of spectroscopic data. NMR spectroscopy stands as the definitive technique , where the chemical shifts of the 4'-methyl group and its attached ring carbons provide a clear and predictable distinction based on well-established principles of conformational analysis. The upfield shift of the axial methyl group and adjacent ring carbons in the cis isomer is the most reliable diagnostic marker. IR and MS serve as crucial confirmatory tools, verifying functional groups and elemental composition, respectively, thereby ensuring the overall integrity of the structural assignment.

This guide provides the predictive framework and experimental protocols necessary for researchers to confidently differentiate these critical building blocks, ensuring stereochemical fidelity in the synthesis of next-generation therapeutics.

A Comparative Guide to Library Synthesis: Leveraging the N-Boc-4'-Methyl-[1,4']bipiperidinyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensional Chemical Space

In modern drug discovery, the exploration of novel chemical space is paramount to identifying new therapeutic agents. For decades, medicinal chemistry has been dominated by flat, aromatic structures. While successful, this has led to an over-saturation of certain areas of chemical space, leaving vast, unexplored territories rich with potential. The focus has now shifted towards creating compound libraries with greater three-dimensional (3D) character, as these molecules often provide improved selectivity, better pharmacokinetic properties, and access to novel biological targets.[1][2]

At the heart of this exploration is the concept of the "privileged scaffold" – a molecular framework that is able to bind to multiple biological targets, serving as an excellent starting point for the development of new drugs.[3] The piperidine motif is a classic example of such a scaffold, present in a wide array of clinically approved pharmaceuticals.[4] This guide provides an in-depth technical comparison of the N-Boc-4'-Methyl-[1,4']bipiperidinyl scaffold against other common frameworks for the purpose of library synthesis. We will delve into its synthetic accessibility, diversification potential, and the strategic rationale for its use in generating high-quality screening libraries for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Profile

The this compound core is a sophisticated scaffold designed to confer significant advantages in drug discovery programs.

  • Structural Rigidity and 3D Character: The bipiperidinyl system introduces a semi-rigid, sp3-hybridized framework. This defined three-dimensional arrangement of atoms is crucial for presenting appended functional groups in precise vectors, enabling more specific and potent interactions with protein binding pockets compared to more flexible or planar scaffolds.[1]

  • Strategic Diversification Points: The scaffold possesses two primary points for chemical modification. The Boc-protected nitrogen of the first piperidine ring serves as the main handle for library diversification following deprotection. The nitrogen on the second (4'-methyl) piperidine ring offers a secondary point for modulation, although it is typically addressed in the initial scaffold synthesis.

  • Physicochemical Properties: The saturated nature of the scaffold generally leads to lower calculated LogP (cLogP) values compared to aromatic systems of similar molecular weight, which can be advantageous for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • The Role of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this scaffold's utility. It renders the primary diversification point inert during the synthesis of the core structure and can be removed under mild acidic conditions that are orthogonal to many other functional groups, allowing for clean and efficient library production.[5][6]

Comparative Analysis: Alternative Scaffolds

To fully appreciate the utility of the this compound scaffold, it is essential to compare it with other frameworks commonly used in library synthesis.

FeatureThis compoundN-Boc-4-Piperidone1,4-Benzodiazepine
Primary Advantage High 3D character with multiple diversification vectors.Simplicity, commercial availability, rapid access to simple piperidines.Well-established "privileged scaffold" with extensive historical data.[7]
Scaffold Class Saturated HeterobicycleSaturated HeterocycleFused Aromatic Heterocycle
Fsp3 Character HighHighLow-to-Moderate
Synthetic Accessibility Moderate (2-step synthesis)High (Commercially available)[8]Moderate-to-High (Multi-component reactions)[7]
Diversification Points 2 (Primarily post-synthesis N-acylation)2 (N-alkylation/acylation and C4 derivatization)[9]3+ (Multiple positions on the fused ring system)[10]
Conformational Rigidity High (Chair-chair conformations)Moderate (Ring-flipping)High
Potential for Novelty High (explores underrepresented 3D space)ModerateLow (heavily explored scaffold)

This comparison highlights a key strategic choice for researchers: while simpler scaffolds like N-Boc-4-piperidone offer speed, and benzodiazepines offer a wealth of historical data, the bipiperidinyl scaffold provides a superior platform for generating novel libraries with the 3D structural diversity increasingly sought after in modern high-throughput screening (HTS) .

Library Synthesis Workflow: A Step-by-Step Guide

The synthesis of a compound library based on the this compound scaffold can be broken down into a logical, multi-step process. This workflow is designed for efficiency and is amenable to parallel synthesis techniques.[11]

G cluster_0 Part A: Scaffold Synthesis cluster_1 Part B: Library Diversification A N-Boc-4-Piperidone C Reductive Amination A->C B 4-Methylpiperidine B->C D N-Boc-4'-Methyl- [1,4']bipiperidinyl Scaffold C->D E Boc Deprotection D->E F 4'-Methyl-[1,4']bipiperidinyl (Free Amine) E->F H Parallel Acylation/ Sulfonylation F->H G Building Blocks (R-COCl, R-SO2Cl, etc.) G->H I Final Compound Library H->I

Caption: Overall workflow for library synthesis using the bipiperidinyl scaffold.

Part A: Synthesis of the this compound Scaffold

Causality: The most robust and scalable method for constructing the C-N bond linking the two piperidine rings is reductive amination. This method is chosen for its high efficiency and tolerance of the Boc-protecting group. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice; it is milder and more selective than other hydrides like sodium cyanoborohydride, reducing the iminium intermediate much faster than the starting ketone, thereby minimizing side reactions.[6][12]

Experimental Protocol:

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq., e.g., 10.0 mmol, 1.99 g)[8] and 4-methylpiperidine (1.1 eq., 11.0 mmol, 1.09 g) in dichloromethane (DCM, 50 mL), add glacial acetic acid (1.0 eq., 10.0 mmol, 0.57 mL). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq., 15.0 mmol, 3.18 g) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting N-Boc-4-piperidone is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure This compound scaffold.

Part B: Library Diversification

With the core scaffold in hand, the next stage is to generate a library of diverse analogues through parallel synthesis.

G cluster_R1 Acyl Chlorides cluster_R2 Sulfonyl Chlorides cluster_R3 Isocyanates Scaffold 4'-Methyl-[1,4']bipiperidinyl (Free Amine) Prod1 Amide Library Scaffold->Prod1 Parallel Acylation Prod2 Sulfonamide Library Scaffold->Prod2 Parallel Sulfonylation Prod3 Urea Library Scaffold->Prod3 Parallel Addition R1 R1-COCl R1->Prod1 R2 R2-SO2Cl R2->Prod2 R3 R3-NCO R3->Prod3

Caption: Diversification strategy for the bipiperidinyl scaffold.

Step 1: Boc Deprotection

Causality: The Boc group must be removed to unmask the secondary amine for diversification. A strong acid like trifluoroacetic acid (TFA) in an inert solvent like DCM is ideal. This method is highly efficient, and the byproducts (isobutylene and CO₂) are volatile, simplifying the work-up procedure.

Experimental Protocol:

  • Dissolve the this compound scaffold (1.0 eq.) in DCM (0.1 M solution).

  • Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.

  • Allow the solution to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Re-dissolve the residue in DCM and co-evaporate three times to remove residual TFA. The resulting TFA salt of 4'-Methyl-[1,4']bipiperidinyl is often used directly in the next step.

Step 2: Parallel Acylation (Example Protocol)

Causality: This step is performed in a parallel format (e.g., in a 96-well plate) to rapidly generate a large number of analogues.[11][13] A tertiary amine base (e.g., diisopropylethylamine, DIPEA) is added to neutralize the TFA salt of the scaffold amine and to scavenge the HCl generated during the acylation reaction.

Experimental Protocol (per well of a 96-well plate):

  • Stock Solutions: Prepare a stock solution of the deprotected 4'-Methyl-[1,4']bipiperidinyl TFA salt in a suitable solvent like N,N-dimethylformamide (DMF). Prepare separate stock solutions for a diverse set of building blocks (e.g., 24 different acyl chlorides).

  • Reagent Dispensing: To each well, dispense the 4'-Methyl-[1,4']bipiperidinyl solution (1.0 eq., e.g., 0.05 mmol).

  • Add DIPEA (3.0 eq., 0.15 mmol).

  • Dispense a different acyl chloride building block solution (1.2 eq., 0.06 mmol) to each well.

  • Reaction: Seal the plate and shake at room temperature for 12-18 hours.

  • Quench & Purify: Quench the reactions by adding water. The final compounds are then purified using high-throughput purification techniques, such as preparative HPLC-MS.

Data Presentation and Interpretation

After synthesis and purification, the quality and properties of the library must be assessed. The data should be summarized in a clear, tabular format to facilitate analysis and selection of compounds for biological screening.

Table 2: Representative Data from a 5-Member Bipiperidinyl-Amide Library

EntryAcyl Chloride Building BlockYield (%)¹Purity (%)²cLogP³
1 Benzoyl chloride78>953.85
2 4-Fluorobenzoyl chloride81>953.98
3 Cyclohexanecarbonyl chloride85>954.10
4 Thiophene-2-carbonyl chloride72>953.51
5 Pyridine-3-carbonyl chloride68>952.95
¹ Isolated yield after preparative HPLC purification.
² Determined by analytical LC-MS at 254 nm.
³ Calculated using cheminformatics software (e.g., ChemDraw).

Interpretation: This table allows for a quick assessment of the library's quality. High yields and purities across diverse building blocks demonstrate the robustness of the synthetic protocol. The cLogP column provides an initial estimate of the compounds' lipophilicity, a critical parameter for drug-likeness. Compounds with varying electronic (Entry 2 vs. 1) and steric (Entry 3 vs. 1) properties, as well as different heteroaromatic systems (Entries 4 & 5), can be selected to probe structure-activity relationships (SAR) in subsequent biological assays.

Conclusion

The This compound scaffold represents a superior choice for the synthesis of compound libraries aimed at exploring novel, three-dimensional chemical space. While its initial synthesis is more involved than using a simple commercial building block, the payoff is a highly valuable core that enables the creation of libraries with enhanced 3D character, conformational rigidity, and favorable physicochemical properties. The robust and scalable synthetic workflow presented in this guide provides a clear path for researchers to generate high-quality, diverse libraries. By moving beyond traditional flat scaffolds and embracing frameworks like the bipiperidinyl core, drug discovery programs can significantly increase their chances of identifying the next generation of innovative therapeutics.[1][3]

References

Comparative QSAR Analysis of N-Boc-4'-Methyl-[1,4']bipiperidinyl Derivatives: A Guide to Predictive Modeling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a lead compound to a clinical candidate is fraught with challenges. Quantitative Structure-Activity Relationship (QSAR) studies serve as a critical compass in this journey, offering a rational, data-driven approach to optimizing molecular structures for enhanced biological activity and desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This guide provides an in-depth comparison of QSAR methodologies as applied to N-Boc-4'-Methyl-[1,4']bipiperidinyl derivatives, a scaffold of interest in modern medicinal chemistry. While specific QSAR studies on this exact series are not prevalent in the public domain, this guide will leverage established principles from extensive research on related piperidine-containing molecules to provide a robust framework for analysis.

The this compound core is a key intermediate in the synthesis of various biologically active compounds. Its structural rigidity and potential for diverse substitution patterns make it an attractive scaffold for targeting a range of biological receptors. Understanding the relationship between the structural modifications of these derivatives and their biological activity is paramount for efficient lead optimization.

The Rationale Behind QSAR: From Structure to Prediction

QSAR modeling is founded on the principle that the biological activity of a chemical compound is a function of its molecular structure. By mathematically correlating variations in molecular structure with changes in biological activity, we can build predictive models. These models, in turn, allow for the in silico screening of virtual compounds, prioritizing synthetic efforts on candidates with the highest probability of success. The development of a robust QSAR model involves several key stages, from data preparation and descriptor calculation to model building and rigorous validation.[1][2]

A Comparative Look at QSAR Methodologies for Piperidine Scaffolds

The literature is rich with QSAR studies on various piperidine derivatives, offering a valuable knowledge base for our target scaffold. These studies employ a range of techniques, from classical 2D-QSAR to more sophisticated 3D and 4D approaches.

2D-QSAR: The Foundation of Predictive Modeling

Two-dimensional QSAR models are the workhorse of predictive toxicology and initial lead optimization. These models utilize descriptors calculated from the 2D representation of a molecule, such as topological, constitutional, and physicochemical properties.

A study on piperidine derivatives as CCR5 antagonists successfully employed classical QSAR models using a combination of topological, structural, physicochemical, spatial, and electronic descriptors.[3] Statistical methods like stepwise multiple linear regression (MLR), partial least squares (PLS), and factor analysis followed by multiple linear regression (FA-MLR) were used to build the models.[3] Similarly, QSAR models for the toxicity of piperidine derivatives against Aedes aegypti were developed using 2D topological descriptors, with ordinary least squares multilinear regression (OLS-MLR) and linear support vector machine (SVM) yielding robust predictive models.[4]

3D-QSAR: Embracing the Three-Dimensional Reality

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the 3D conformation of molecules. These methods are particularly powerful when a common binding mode to a biological target is assumed.

In a study on piperidine and piperazine derivatives as acetylcholinesterase (AChE) inhibitors, a CoMFA model demonstrated superior predictive power compared to a 2D-QSAR model.[5] The CoMFA model, with a training set r² of 0.947 and a test set r² of 0.816, highlighted the importance of steric and electrostatic fields in determining the inhibitory activity.[5]

Advanced QSAR Methodologies: G-QSAR and 4D-QSAR

More advanced techniques like Group-based QSAR (G-QSAR) and 4D-QSAR offer even greater insights. G-QSAR focuses on the contributions of different molecular fragments to the overall activity. A G-QSAR model was developed for piperidine-derived compounds as p53-HDM2 interaction inhibitors, enabling the design of a combinatorial library with predicted activity.[6]

4D-QSAR incorporates the conformational flexibility of molecules by considering an ensemble of conformations for each compound. This approach was successfully applied to aminobenzimidazole derivatives as fourth-generation EGFR inhibitors, providing a more dynamic and realistic representation of the ligand-receptor interactions.[7]

Hypothetical QSAR Study of this compound Derivatives as Mu-Opioid Receptor Agonists

Given that N-Boc-4'-anilino-piperidine derivatives are precursors to potent synthetic opioids like fentanyl, a relevant hypothetical QSAR study would be to model the mu-opioid receptor agonist activity of a series of this compound derivatives.[8]

Data Presentation: A Hypothetical Dataset

For a robust QSAR model, a dataset with a significant range of biological activity and structural diversity is essential. The following table represents a hypothetical dataset of this compound derivatives and their corresponding mu-opioid receptor binding affinities (pKi).

Compound IDR1R2pKi
BIP-01HH6.5
BIP-024-FH7.2
BIP-034-ClH7.5
BIP-044-CH3H7.1
BIP-053-ClH6.8
BIP-06H4-F6.9
BIP-07H4-Cl7.3
BIP-08H4-OCH37.0
BIP-092-FH6.3
BIP-104-F4-Cl8.1
BIP-114-NO2H5.9
BIP-12H3,4-diCl7.8
BIP-134-CNH6.1
BIP-143-OCH3H6.7
BIP-15H4-CF37.6
BIP-164-BrH7.6
BIP-174-tBuH6.4
BIP-18H2-CH36.6
BIP-193,4-diFH7.7
BIP-204-OHH6.9

This data is purely illustrative for the purpose of this guide.

Experimental Protocols: A Step-by-Step QSAR Workflow

The following protocol outlines the key steps in developing a predictive QSAR model.

  • Data Collection: Compile a dataset of compounds with their corresponding biological activities (e.g., IC50, Ki, EC50).

  • Data Conversion: Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).[3]

  • Data Splitting: Divide the dataset into a training set (typically 70-80%) for model development and a test set (20-30%) for external validation.[1] The Kennard-Stone algorithm is a common method for this purpose.[1]

  • 2D Structure Generation: Draw the chemical structures of all compounds using software like ChemDraw or Marvin Sketch.[9]

  • 3D Structure Generation and Optimization: Generate 3D conformations and optimize their geometry using computational chemistry software (e.g., Gaussian).[1]

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, hydrophobic) using software like PaDEL or MOE.[4][10]

  • Feature Selection: Employ statistical techniques like genetic algorithms (GA) or stepwise regression to select the most relevant descriptors.[11]

  • Model Building: Construct the QSAR model using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN).[12][13]

  • Internal Validation: Assess the robustness of the model using techniques like leave-one-out cross-validation (LOO-CV) to calculate the cross-validated correlation coefficient (q²).[14]

  • External Validation: Evaluate the predictive power of the model on the independent test set by calculating the predictive r² (r²_pred).[2] A model is generally considered predictive if q² > 0.5 and r²_pred > 0.6.[5]

Visualization of the QSAR Workflow

QSAR_Workflow cluster_DataPrep Data Preparation cluster_Modeling Modeling cluster_Validation Validation Data_Collection Data Collection (Structures & Activity) Data_Curation Data Curation (pActivity Calculation) Data_Collection->Data_Curation Data_Splitting Data Splitting (Training & Test Sets) Data_Curation->Data_Splitting Descriptor_Calc Descriptor Calculation (2D, 3D) Data_Splitting->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Model_Building Model Building (MLR, PLS, ANN) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-Validation, q²) Model_Building->Internal_Validation External_Validation External Validation (Test Set, r²_pred) Internal_Validation->External_Validation Predictive_Model Predictive QSAR Model External_Validation->Predictive_Model

Caption: A generalized workflow for developing a predictive QSAR model.

Comparison with Alternative Scaffolds

While the this compound scaffold holds promise, it is crucial to consider alternative molecular frameworks that may offer improved properties. QSAR studies on other piperidine-containing classes provide valuable comparative insights.

  • Piperidinopyridines and Piperidinopyrimidines: These scaffolds have been investigated as inhibitors of oxidosqualene cyclase (OSC), a target for hypercholesterolemia.[12] A comparative QSAR analysis could reveal differences in the key structural features driving activity against different targets.

  • Furan-pyrazole piperidines: These compounds have shown good Akt1 inhibitory and antiproliferative activities.[11] A QSAR model for this series could be compared with a model for our target scaffold to understand the influence of the heterocyclic system on anticancer activity.

  • 1-(3,3-Diphenylpropyl)-piperidinyl Amides: These derivatives have been modeled as CCR5 modulators.[14] Comparing the descriptors that are significant in the QSAR models for these compounds and the this compound derivatives could highlight features important for antiviral versus opioid activity.

The choice of a scaffold ultimately depends on a multi-parameter optimization process, considering not only potency but also selectivity, pharmacokinetic properties, and synthetic accessibility.

Logical Relationships in QSAR Model Selection

Model_Selection cluster_Approaches QSAR Approaches cluster_Methods Statistical Methods QSAR_Problem QSAR Problem Definition TwoD_QSAR 2D-QSAR QSAR_Problem->TwoD_QSAR Topological/ Physicochemical Focus ThreeD_QSAR 3D-QSAR QSAR_Problem->ThreeD_QSAR 3D Structural Information Available Advanced_QSAR Advanced QSAR (G-QSAR, 4D-QSAR) QSAR_Problem->Advanced_QSAR Fragment Contributions/ Conformational Flexibility Linear_Methods Linear Methods (MLR, PLS) TwoD_QSAR->Linear_Methods Nonlinear_Methods Non-linear Methods (ANN, SVM) TwoD_QSAR->Nonlinear_Methods ThreeD_QSAR->Linear_Methods ThreeD_QSAR->Nonlinear_Methods Advanced_QSAR->Linear_Methods Advanced_QSAR->Nonlinear_Methods Final_Model Selected QSAR Model Linear_Methods->Final_Model Good Linearity Nonlinear_Methods->Final_Model Complex Relationships

Caption: Decision framework for selecting an appropriate QSAR methodology.

Conclusion

QSAR modeling is an indispensable tool in modern drug discovery, providing a rational framework for the design of novel therapeutic agents. For this compound derivatives, a systematic QSAR approach, informed by the wealth of knowledge from studies on related piperidine scaffolds, can accelerate the identification of potent and selective drug candidates. By carefully selecting the appropriate QSAR methodology, rigorously validating the resulting models, and comparing the scaffold against viable alternatives, researchers can navigate the complexities of lead optimization with greater confidence and efficiency. The integration of predictive modeling with synthetic chemistry and biological testing remains the cornerstone of successful drug development programs.

References

Benchmarking Synthetic Routes to N-Boc-4'-Methyl-[1,4']bipiperidinyl: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4'-bipiperidinyl moiety is a privileged scaffold in modern medicinal chemistry, serving as a core structural element in a multitude of biologically active agents, particularly those targeting the central nervous system. Its conformational rigidity and ability to project substituents into distinct spatial vectors make it an attractive building block for modulating ligand-receptor interactions. N-Boc-4'-Methyl-[1,4']bipiperidinyl (CAS 864369-96-0) is a key intermediate in the synthesis of compounds such as novel histamine H3 receptor antagonists[1]. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any drug discovery and development program.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We will benchmark the industry-standard one-pot reductive amination against a plausible, catalyst-driven alternative, the Buchwald-Hartwig amination. The analysis is grounded in established chemical principles and supported by data from analogous systems, offering researchers the critical insights needed to select the optimal synthetic strategy for their specific objectives.

Method 1: One-Pot Reductive Amination (The Benchmark Route)

Reductive amination is arguably the most direct and widely employed method for synthesizing substituted amines from carbonyl compounds.[2][3] This one-pot procedure combines the formation of an iminium ion intermediate and its subsequent reduction into a stable C-N bond, offering significant advantages in operational simplicity and time efficiency.

Causality and Experimental Rationale

The choice of this method as the benchmark stems from its high atom economy and convergence. By reacting commercially available N-Boc-4-piperidone with 4-methylpiperidine, the target molecule is assembled in a single, efficient transformation. The key to the success of this one-pot reaction is the choice of a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice because it is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium ion formed in situ.[4][5] This selectivity prevents the formation of the corresponding alcohol byproduct and circumvents the need to isolate the inherently unstable imine/iminium intermediate.[2] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the stability of the reducing agent.[5]

Detailed Experimental Protocol

Reaction: tert-butyl 4-oxopiperidine-1-carboxylate + 4-methylpiperidine → this compound

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq.), 4-methylpiperidine (1.1 eq.), and anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the piperidone).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate the formation of the iminium ion.

  • Stirring: Stir the mixture at room temperature (20-25 °C) for 30-60 minutes to allow for the initial formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15-20 minutes. An exotherm may be observed; maintain the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Visual Workflow: Reductive Amination

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start Combine Reactants (N-Boc-4-piperidone, 4-methylpiperidine, DCM) add_acid Add Acetic Acid start->add_acid stir1 Stir @ RT (Iminium Formation) add_acid->stir1 add_stab Add STAB (Reduction) stir1->add_stab stir2 Stir 12-16h @ RT add_stab->stir2 quench Quench (aq. NaHCO₃) stir2->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end_product Pure Product purify->end_product

Caption: Workflow for One-Pot Reductive Amination.

Method 2: Buchwald-Hartwig Amination (An Alternative Strategy)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly for aryl amines.[6][7] While less common for coupling two saturated heterocycles, it represents a powerful and mechanistically distinct alternative for constructing the C4-N1' bond of the bipiperidinyl system.

Causality and Experimental Rationale

This strategy would involve coupling a C4-functionalized piperidine, such as tert-butyl 4-tosyloxypiperidine-1-carboxylate or the corresponding bromide, with 4-methylpiperidine. The core of this reaction is a catalytic cycle involving a Palladium(0) species.[6] The cycle begins with the oxidative addition of the Pd(0) catalyst into the C-X bond (where X is a leaving group like OTs or Br) of the N-Boc-piperidine derivative. Following ligand exchange with 4-methylpiperidine and deprotonation by a strong base, the desired product is formed via reductive elimination, regenerating the Pd(0) catalyst.

The choice of ligand is paramount to the success of this reaction. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are typically required to promote the crucial reductive elimination step and prevent catalyst decomposition.[8] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the piperidinium intermediate within the catalytic cycle.[9]

Proposed Experimental Protocol

Reaction: tert-butyl 4-tosyloxypiperidine-1-carboxylate + 4-methylpiperidine → this compound

  • Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add the Pd-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.5 eq.).

  • Reagent Addition: Add tert-butyl 4-tosyloxypiperidine-1-carboxylate (1.0 eq.) and 4-methylpiperidine (1.2 eq.) followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heating: Seal the vessel and heat the reaction mixture to 80-110 °C. The optimal temperature must be determined experimentally.

  • Reaction Monitoring: Monitor the reaction for completion by LC-MS. This may take 8-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visual Pathway: Buchwald-Hartwig Amination

G cluster_reactants Starting Materials cluster_catalyst Catalytic System N-Boc-4-OTs-Pip N-Boc-4-tosyloxy- piperidine Process Buchwald-Hartwig Cross-Coupling (Toluene, 100 °C) N-Boc-4-OTs-Pip->Process 4-Me-Pip 4-Methylpiperidine 4-Me-Pip->Process Catalyst Pd₂(dba)₃ / XPhos Catalyst->Process Base NaOtBu Base->Process Product N-Boc-4'-Methyl- [1,4']bipiperidinyl Process->Product

Caption: Pathway for Buchwald-Hartwig Cross-Coupling.

Comparative Performance Analysis

The choice between these two distinct synthetic routes is not merely academic; it has direct implications for resource allocation, project timelines, and overall cost. The following table summarizes the key performance indicators for each method.

ParameterRoute 1: Reductive AminationRoute 2: Buchwald-Hartwig AminationJustification & Insights
Number of Steps 1 (One-Pot)1 (from tosylate) or 2 (from alcohol)Reductive amination offers superior convergence from readily available materials. The Buchwald-Hartwig route requires a pre-functionalized piperidine.
Starting Materials N-Boc-4-piperidone, 4-methylpiperidineN-Boc-4-halopiperidine, 4-methylpiperidineThe ketone required for Route 1 is generally more accessible and less expensive than the corresponding halide or tosylate.
Typical Yield Good to Excellent (70-90%)Moderate to Good (50-80%)While highly effective, yields for Buchwald-Hartwig can be sensitive to catalyst/ligand choice and substrate purity.
Reaction Conditions Mild (Room Temperature, 1 atm)High Temperature (80-110 °C), Inert atm.The mild conditions of reductive amination are advantageous for scalability and safety, requiring less specialized equipment.
Reagents & Catalysts Stoichiometric borohydride reductantCatalytic Palladium, Phosphine Ligand, Stoichiometric strong baseRoute 2 requires expensive and air-sensitive precious metal catalysts and ligands, increasing overall cost and handling complexity.[7]
Scalability High; well-established for large scaleModerate; catalyst cost and removal can be challenging on a large scale.The low cost of reagents and mild conditions make reductive amination highly amenable to multi-kilogram production.
Green Chemistry Generates borate and acetate waste.Uses a precious metal catalyst; requires organic solvents for workup to remove the catalyst.Both methods have drawbacks. Route 1 uses a stoichiometric reductant, while Route 2 relies on a toxic and resource-intensive heavy metal.

Conclusion and Recommendation

For the synthesis of this compound, one-pot reductive amination stands out as the superior and recommended methodology. Its operational simplicity, mild reaction conditions, high yields, and cost-effectiveness make it the ideal choice for both small-scale laboratory synthesis and large-scale manufacturing campaigns. The direct conversion of a readily available ketone and amine into the target product in a single step provides a significant advantage in efficiency and overall economy.

The Buchwald-Hartwig amination, while a testament to the power of modern catalytic methods, is less practical for this specific transformation. The requirement for a pre-functionalized starting material, expensive and sensitive palladium catalysts, and elevated temperatures makes it a more complex and costly alternative. It remains a valuable tool in the synthetic chemist's arsenal, particularly for constructing more challenging C-N bonds where other methods may fail, but for the target at hand, the benchmark route of reductive amination is unequivocally the more logical and efficient path forward.

References

A Comparative Evaluation Guide to [1,4']Bipiperidinyl Scaffolds in CNS Drug Discovery: A Hypothetical Case Study of an N-Boc-4'-Methyl Derivative as a Kappa-Opioid Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

The [1,4']bipiperidinyl moiety is a privileged scaffold in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric features, making it an ideal core for developing ligands with high affinity and selectivity for various G protein-coupled receptors (GPCRs). Recent explorations into derivatives of this scaffold, such as those incorporating N-Boc protecting groups and methyl substitutions, suggest a rich chemical space for identifying novel therapeutic agents.[1][2]

This guide presents a comprehensive framework for the in vitro and in vivo evaluation of a novel, hypothetical compound: "N-Boc-4'-Methyl-[1,4']bipiperidinyl," hereafter referred to as Compound B . To provide a realistic context for its evaluation, we will position Compound B as a potential modulator of the kappa-opioid receptor (KOR). The KOR system is a critical regulator of pain, mood, and addiction, making it a high-interest target for non-addictive analgesics and treatments for depression and substance use disorders.[3][4]

Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating guide to characterization. We will compare the hypothetical performance of Compound B against two well-established reference compounds:

  • U-50488 : A highly selective KOR agonist known for its analgesic effects.[5][6]

  • Norbinaltorphimine (nor-BNI) : A potent and selective KOR antagonist with an exceptionally long duration of action.[7][8][9]

Through detailed protocols, comparative data tables, and logical workflows, this guide will illustrate the complete preclinical evaluation pathway, from initial binding affinity to in vivo behavioral effects.

Part 1: In Vitro Characterization

The initial phase of evaluation aims to determine the fundamental pharmacological properties of Compound B at the molecular and cellular level. The key questions are: Does it bind to the KOR? With what affinity? Is it an agonist or an antagonist? And is it stable enough for further testing?

Experimental Workflow: In Vitro Profiling

The following diagram outlines the logical flow of experiments to establish the basic in vitro profile of a new chemical entity.

in_vitro_workflow cluster_0 Step 1: Primary Binding cluster_1 Step 2: Functional Activity cluster_2 Step 3: Developability Profile cluster_3 Outcome b Radioligand Binding Assay (Determine Affinity: Ki) f [35S]GTPγS Functional Assay (Determine Efficacy: EC50/IC50, Emax) b->f If binding affinity is potent (e.g., Ki < 100 nM) m Metabolic Stability Assay (Human Liver Microsomes) f->m If functional activity is confirmed o Candidate Profile: Affinity, Potency, Stability m->o in_vivo_workflow cluster_0 Step 1: Target Engagement & Efficacy cluster_1 Step 2: Safety & Side Effect Profile cluster_2 Step 3: Pharmacokinetics (PK) cluster_3 Outcome efficacy Antagonist Efficacy Model (Blockade of U-50488-induced analgesia) safety Conditioned Place Aversion (CPA) (Assess dysphoric/aversive effects) efficacy->safety If efficacy is demonstrated pk PK Study in Rats (Plasma & Brain Concentrations) safety->pk If safety profile is acceptable o In Vivo Proof-of-Concept: Efficacy, Safety, Brain Exposure pk->o

References

Introduction: The Strategic Importance of the Bipiperidinyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Patent Landscape and Comparative Performance of N-Boc-4'-Methyl-[1,4']bipiperidinyl

For drug development professionals navigating the complex landscape of pharmaceutical intermediates, the selection of a core scaffold is a critical decision point, profoundly influencing the synthetic route, physicochemical properties, and ultimate pharmacological profile of a candidate drug. This guide provides a detailed patent landscape analysis and a comparative technical overview of this compound (CAS No: 864369-96-0), a key building block in the synthesis of advanced therapeutics.

This compound is a heterocyclic intermediate featuring two piperidine rings linked at the 4-position, with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. The bipiperidine motif is a privileged scaffold in medicinal chemistry, frequently employed in the development of agents targeting the central nervous system and other therapeutic areas.[1] The Boc protecting group enhances stability and allows for controlled, sequential reactions, making it an invaluable tool in multi-step organic synthesis.[1]

The primary significance of this specific methylated bipiperidine lies in its role as a crucial precursor for potent and selective antagonists of the CCR5 receptor, a key co-receptor for HIV entry into host cells. Its incorporation into drug candidates like SCH 351125 underscores its value in developing orally bioavailable treatments for HIV infection.[2]

Patent Landscape Analysis

The patent landscape for this compound and its derivatives is primarily driven by its application in the synthesis of specific, high-value active pharmaceutical ingredients (APIs). The patents are typically "method-of-use" rather than "composition of matter" for the intermediate itself, focusing on the final therapeutic agent.

Key Patented Applications:

  • CCR5 Receptor Antagonists (HIV Therapeutics): The most prominent patents are centered around the discovery and synthesis of small-molecule CCR5 antagonists. Schering-Plough (now Merck) pioneered this area with the development of compounds like SCH 351125, where the 4'-methyl-1,4'-bipiperidine core is a defining structural feature.[2] These patents claim the final drug structure and its use in treating HIV.

  • Oncology (Irinotecan Intermediate Analogs): While the direct precursor for the chemotherapy agent Irinotecan is [1,4']bipiperidinyl-1'-carbonyl chloride, the underlying bipiperidine scaffold is central.[3] Innovators in this space focus on novel processes to create these intermediates efficiently and with high purity, indicating a landscape where process optimization is key.

  • Novel Heterocyclic Scaffolds: Research into related structures, such as pyrazole-bipiperidine systems, for applications in oncology, highlights a broader interest in using N-Boc-piperidine derivatives as foundational elements for new chemical entities.[4][5]

The following diagram illustrates the intellectual property ecosystem surrounding this class of compounds.

cluster_topic This compound cluster_patents Primary Patent Areas cluster_assignees Key Assignees Compound Core Scaffold N-Boc-4'-Methyl- [1,4']bipiperidinyl HIV CCR5 Antagonists (e.g., SCH 351125) Compound->HIV is key intermediate for Oncology Irinotecan & Analogs (Process Patents) Compound->Oncology is related to intermediates for CNS Neurological Agents (General Scaffold Use) Compound->CNS is a scaffold for Schering Schering-Plough (Merck) HIV->Schering patented by Various Various CDMOs & Generic Firms Oncology->Various process patents by Pfizer Pfizer CNS->Pfizer patents by A N-Boc-4-Piperidone C Reductive Amination (e.g., Na(OAc)₃BH) A->C B 4-Methylpiperidine B->C D Intermediate Enamine/Imine C->D forms E N-Boc-4'-Methyl- [1,4']bipiperidinyl D->E is reduced to

References

The Strategic Advantage of 4'-Methylation: A Comparative Guide to N-Boc-4'-Methyl-[1,4']bipiperidinyl in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Review of a Privileged Scaffold

In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Saturated heterocyclic rings, particularly piperidines, are cornerstones of modern drug design, prized for their ability to confer favorable physicochemical properties and provide three-dimensional diversity.[1] This guide delves into a specific, yet increasingly significant, building block: N-Boc-4'-Methyl-[1,4']bipiperidinyl . We will provide a comprehensive analysis of its performance, objectively compare it with viable alternatives, and furnish the supporting experimental data and protocols necessary for its strategic implementation in your research.

The Bipiperidinyl Moiety: A Scaffold for CNS and Beyond

The [1,4']bipiperidinyl scaffold has emerged as a valuable structural motif in the design of therapeutic agents, particularly for targets within the central nervous system (CNS).[2] Its rigid, yet conformationally adaptable, framework allows for precise spatial orientation of substituents, a critical factor for potent and selective target engagement. The presence of two basic nitrogen atoms offers multiple points for interaction and modulation of physicochemical properties such as solubility and pKa.

The Subtle Power of a Methyl Group: Unpacking the 4'-Methyl Advantage

The introduction of a methyl group at the 4'-position of the bipiperidinyl core is not a trivial modification. This seemingly minor addition can significantly impact a molecule's biological activity and pharmacokinetic profile. Structure-activity relationship (SAR) studies on various piperidine-containing compounds have demonstrated that methylation can profoundly influence potency, selectivity, and metabolic stability.[3][4]

One of the most compelling examples of the successful application of the 4'-methyl-[1,4']bipiperidinyl scaffold is in the discovery of potent C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV infection.

Case Study: A Potent CCR5 Antagonist

Structure-activity studies on a series of piperidino-piperidine derivatives led to the discovery of SCH 351125, a selective CCR5 antagonist with a remarkable binding affinity (Ki = 2 nM). This compound, which incorporates a 4'-methyl-1,4'-bipiperidine N-oxide core, demonstrates subnanomolar activity in blocking viral entry and exhibits excellent antiviral potency against a range of primary HIV-1 isolates. The success of this molecule underscores the potential of the 4'-methyl-bipiperidinyl scaffold in achieving high-potency ligands.

Comparative Analysis: The Impact of 4'-Methylation on Physicochemical and ADME Properties

While direct head-to-head comparisons of this compound with its non-methylated counterpart in a single study are not always readily available in the literature, we can infer its advantages based on established principles and data from analogous systems. The introduction of a methyl group to a piperidine ring has predictable effects on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5]

PropertyUnsubstituted Piperidine4-MethylpiperidineRationale for Drug Design
Lipophilicity (cLogP) LowerHigherIncreased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, which is often desirable for CNS targets.[5]
Metabolic Stability Potentially susceptible to N-dealkylation and oxidation at various positions.The 4-position is generally less prone to metabolism compared to positions closer to the nitrogen atom. Methylation at this position can shield the ring from certain metabolic enzymes.[5]Improved metabolic stability leads to a longer half-life and potentially a better dosing regimen.
Basicity (pKa) ~11.2~11.2The pKa is minimally affected by 4-methylation, allowing for the retention of desirable acid-base properties for target interaction and solubility.[5]
Target Interaction Provides a basic nitrogen for hydrogen bonding.The methyl group can engage in favorable hydrophobic interactions within a binding pocket, potentially increasing binding affinity and selectivity.[3]The addition of a small hydrophobic group can be a key strategy to enhance potency and fine-tune selectivity for the target receptor over off-targets.

Alternative Scaffolds: A Comparative Overview

The choice of a scaffold is always context-dependent, and several alternatives to the 4'-methyl-bipiperidinyl core exist. The selection of an appropriate scaffold should be guided by the specific requirements of the target and the desired properties of the final compound.

ScaffoldKey FeaturesPotential AdvantagesPotential Disadvantages
Unsubstituted [1,4']-Bipiperidine Simpler structure, lower lipophilicity.Easier to synthesize, may have better aqueous solubility.May lack specific hydrophobic interactions, potentially lower potency and metabolic stability.
Spiro[piperidine-4,4'-piperidine] Rigid, spirocyclic system.Pre-organizes substituents in a defined 3D space, can improve potency.Can be more synthetically challenging, may have different conformational properties.
Piperazine-substituted Piperidines Contains an additional basic nitrogen in the second ring.Offers an additional point for salt formation and hydrogen bonding, can modulate solubility and pKa.The additional basic center can lead to higher polar surface area and potentially lower cell permeability.
Pyrrolidine-substituted Piperidines A five-membered ring fused to the piperidine.Different ring size and conformation can explore different regions of the binding pocket.May have different metabolic liabilities compared to the all-piperidine system.

Experimental Protocols

General Synthetic Approach to this compound

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

This starting material is commercially available or can be synthesized from 4-piperidone hydrochloride hydrate.

Step 2: Reductive Amination with 4-Methylpiperidine

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and 4-methylpiperidine (1.2 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane) at room temperature, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

G A N-Boc-4-piperidone C Reaction Mixture (DCM/DCE) A->C B 4-Methylpiperidine B->C E Stirring (12-24h, RT) C->E D Sodium Triacetoxyborohydride D->E F Quenching (aq. NaHCO3) E->F G Workup & Purification F->G H N-Boc-4'-Methyl- [1,4']bipiperidinyl G->H

Caption: Workflow for comparing metabolic stability of compounds.

Conclusion: A Privileged Scaffold for Modern Drug Discovery

This compound represents a valuable and strategically important building block in the medicinal chemist's toolkit. The 4'-methyl group, while seemingly a minor addition, can confer significant advantages in terms of potency, selectivity, and metabolic stability. As demonstrated by its successful incorporation into high-affinity ligands, this scaffold is particularly well-suited for the development of drugs targeting the central nervous system and other challenging biological targets. By understanding the subtle yet powerful influence of this methyl group, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Boc-4'-Methyl-[1,4']bipiperidinyl

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond groundbreaking discoveries to encompass the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed protocol for the proper disposal of N-Boc-4'-Methyl-[1,4']bipiperidinyl, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a hazard assessment can be reliably extrapolated from the structural components of the molecule: the N-Boc protecting group and the piperidine core.

  • Piperidine Derivatives: The piperidine moiety is a well-characterized heterocyclic amine. Piperidine itself is a flammable liquid and is toxic.[1][2] Derivatives can cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][4][5]

  • N-Boc Protected Amines: The tert-butoxycarbonyl (Boc) group generally reduces the reactivity and basicity of the amine, but the overall hazard profile of the parent structure should still be considered. For instance, the related compound N-Boc-4-piperidone is classified as harmful if swallowed and causes significant skin and eye irritation.[3][5]

Based on this analysis, this compound must be managed as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA) framework enforced by the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given the potential for irritation and toxicity, it is prudent to handle this compound as a toxic waste.

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is non-negotiable when handling this compound and its associated waste. The principle of causality dictates that the selection of PPE must directly counteract the identified hazards.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and potential contact with the solid powder, which could cause serious eye irritation.[3][5]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact and irritation.[5] Hands should be washed thoroughly after handling.[8]
Body Protection Standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Not generally required for small quantities in a well-ventilated area.For bulk handling or situations where dust may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[8][9]
Waste Segregation and Containerization: A Self-Validating System

Proper segregation is a critical control point to prevent dangerous chemical reactions within a waste container. The guiding principle is to never mix incompatible waste streams.[10][11]

Workflow for Waste Handling:

  • Designate a Container: Use a dedicated, leak-proof container compatible with the waste. A high-density polyethylene (HDPE) container with a screw cap is recommended.[6][10]

  • Labeling: The moment the first item of waste is added, the container must be labeled. The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound". All constituents and their approximate percentages must be listed.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be away from drains and sources of ignition. The container must remain closed except when adding waste.[11]

  • Segregation: Do not mix this waste with other categories, such as acids, bases, or oxidizers.[8][12] It should be collected as a solid chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for disposing of waste generated from work with this compound.

G cluster_waste_types 1. Identify Waste Type cluster_disposal_actions 2. Segregate & Contain start Waste Generation (this compound) waste_solid Unused/Expired Solid Chemical start->waste_solid waste_contaminated Contaminated Labware (Gloves, Wipes, Pipettes) start->waste_contaminated waste_container Empty Reagent Bottle start->waste_container action_solid Place in labeled 'Solid Hazardous Waste' container. List chemical name. waste_solid->action_solid action_contaminated Place in the same 'Solid Hazardous Waste' container. waste_contaminated->action_contaminated action_container Triple rinse with a suitable solvent. Dispose of rinsate as liquid hazardous waste. Deface label and dispose of bottle as non-hazardous glass. waste_container->action_container end_point Store sealed container in Satellite Accumulation Area. Arrange for pickup by EH&S. action_solid->end_point action_contaminated->end_point action_container->end_point

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable sequence for waste management.

A. Disposal of Unused or Expired Chemical:

  • Ensure all required PPE is correctly worn.

  • Carefully transfer the solid this compound into the designated and pre-labeled hazardous waste container.

  • Use a spatula or other appropriate tool. Avoid generating dust.

  • Securely close the waste container.

B. Disposal of Contaminated Materials:

  • Items such as disposable gloves, weigh boats, and paper towels that are contaminated with the chemical are also considered hazardous waste.

  • Place these items directly into the same designated solid hazardous waste container.

  • Do not dispose of these materials in regular trash.

C. Decontamination of Empty Reagent Bottles:

  • An "empty" container that held a hazardous chemical must be properly decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).

  • Collect all rinsate in a separate, clearly labeled "Hazardous Liquid Waste" container. This rinsate is now hazardous waste and must not be poured down the drain.[13]

  • After triple rinsing, deface or remove the original label from the bottle.

  • The decontaminated bottle can now typically be disposed of in a container for broken glass or as regular solid waste, per your institution's policy.

Spill Management Procedures

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Immediate Actions:

    • Alert all personnel in the immediate area.

    • If the spill involves contact with skin or eyes, rinse immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Small Spills (Manageable by Lab Personnel):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.

    • Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[4][9]

    • Clean the spill area with a suitable solvent and a cloth, placing all cleaning materials into the waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

    • Prevent the spill from entering any drains.[3][4]

Regulatory Compliance

All hazardous waste disposal activities are governed by federal, state, and local regulations.[7] In the United States, the EPA sets the standards under RCRA (40 CFR Parts 260-273).[14] Your institution's EH&S office is the ultimate authority and resource for ensuring compliance. They will manage the final transport and disposal of the waste through a licensed hazardous waste disposal company.[15][16] Always follow your institution-specific guidelines for waste pickup requests.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Boc-4'-Methyl-[1,4']bipiperidinyl
Reactant of Route 2
Reactant of Route 2
N-Boc-4'-Methyl-[1,4']bipiperidinyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.